molecular formula C10H19N B1463544 8-Methyl-2-azaspiro[4.5]decane CAS No. 1217862-26-4

8-Methyl-2-azaspiro[4.5]decane

Cat. No.: B1463544
CAS No.: 1217862-26-4
M. Wt: 153.26 g/mol
InChI Key: SGJOFPWLAFWQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-2-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-2-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9-2-4-10(5-3-9)6-7-11-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJOFPWLAFWQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 8-Methyl-2-azaspiro[4.5]decane"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 8-Methyl-2-azaspiro[4.5]decane

Abstract

The 8-Methyl-2-azaspiro[4.5]decane scaffold represents a valuable structural motif in medicinal chemistry, combining a conformationally restricted piperidine-like core with a pyrrolidine ring. This arrangement offers a unique three-dimensional vector for substituent placement, making it an attractive building block for novel therapeutic agents. This guide provides a comprehensive overview of robust and adaptable synthetic strategies for accessing this spirocyclic amine, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and present detailed, self-validating protocols grounded in authoritative literature.

Introduction and Strategic Overview

The synthesis of spirocyclic systems, particularly those containing nitrogen heteroatoms, presents unique challenges related to the construction of the sterically demanding quaternary spirocenter. The target molecule, 8-Methyl-2-azaspiro[4.5]decane, requires the fusion of a pyrrolidine ring and a 4-methylcyclohexane ring at a common carbon atom.

Our analysis of the synthetic landscape reveals two principal and divergent strategies for constructing this framework, both commencing from the readily available starting material, 4-methylcyclohexanone.

  • The Spiro-Lactam Reduction Pathway: A robust, stepwise approach that first constructs a stable spiro-γ-lactam intermediate (8-Methyl-2-azaspiro[4.5]decan-1-one). This intermediate is then subjected to powerful reducing conditions to yield the target saturated amine. This pathway offers the advantage of well-defined, characterizable intermediates.

  • The Intramolecular Reductive Amination Pathway: A more convergent strategy involving the synthesis of a linear amino-ketone precursor, which is then induced to cyclize and reduce in a single step to form the spirocyclic amine. This method can be more efficient but may require more rigorous optimization of the key cyclization step.

This guide will detail both pathways, providing the necessary experimental logic and protocols for successful implementation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces its origin back to the key starting material, 4-methylcyclohexanone. The primary strategic decision lies in the method of forming the pyrrolidine ring.

Retrosynthesis cluster_0 Strategy 1: Lactam Reduction cluster_1 Strategy 2: Intramolecular Reductive Amination target 8-Methyl-2-azaspiro[4.5]decane lactam 8-Methyl-2-azaspiro[4.5]decan-1-one target->lactam Amide Reduction (e.g., LiAlH4) amino_ketone 4-(4-Methylcyclohexyl)-4-oxobutylamine (or precursor) target->amino_ketone Intramolecular Reductive Amination nitrile_alcohol 1-(Cyanomethyl)-4-methyl- cyclohexan-1-ol lactam->nitrile_alcohol Intramolecular Cyclization (e.g., Ritter Reaction) start_material 4-Methylcyclohexanone nitrile_alcohol->start_material Cyanomethylation amino_ketone->start_material Side-chain Elaboration

Caption: Retrosynthetic analysis of 8-Methyl-2-azaspiro[4.5]decane.

Synthetic Strategy 1: The Spiro-Lactam Reduction Pathway

This strategy is arguably the most reliable due to its stepwise nature, which allows for the isolation and purification of key intermediates. The core of this pathway is the acid-catalyzed intramolecular cyclization of a cyanohydrin derivative—a variant of the Ritter reaction—to form a stable spiro-γ-lactam, which is subsequently reduced.[1][2]

Strategy_1_Workflow A 4-Methylcyclohexanone B 1-(Cyanomethyl)-4-methyl- cyclohexan-1-ol A->B 1. TMSCN, ZnI2 (cat.) 2. H3O+ workup C 8-Methyl-2-azaspiro[4.5]decan-1-one (Spiro-γ-lactam) B->C Conc. H2SO4 or TFA (Ritter Reaction) D 8-Methyl-2-azaspiro[4.5]decane C->D LiAlH4 or BH3·THF (Amide Reduction)

Caption: Workflow for the Spiro-Lactam Reduction Pathway.

Causality Behind Experimental Choices
  • Step 1: Synthesis of 1-(Cyanomethyl)-4-methylcyclohexan-1-ol. Direct addition of a cyanide nucleophile to a ketone is challenging. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) is a standard, high-yielding protocol to form the silylated cyanohydrin. This intermediate is readily hydrolyzed during aqueous workup to the desired α-hydroxy nitrile. This method is preferred over using hazardous reagents like KCN/HCN.

  • Step 2: Ritter-Type Cyclization to the Spiro-γ-lactam. The Ritter reaction classically involves the reaction of a nitrile with a carbocation source.[3] In this intramolecular variant, concentrated strong acid (e.g., H₂SO₄ or trifluoroacetic acid) protonates the tertiary alcohol, which then eliminates water to form a stable tertiary carbocation at the spirocenter. This carbocation is immediately trapped by the neighboring nitrile nitrogen, leading to a nitrilium ion intermediate. Subsequent hydration during workup yields the thermodynamically stable five-membered γ-lactam.[4]

  • Step 3: Reduction of the Spiro-γ-lactam. Amides are stable functional groups requiring a powerful reducing agent for complete reduction to the amine. Lithium aluminum hydride (LiAlH₄) is the classic choice, effectively reducing the carbonyl group entirely. Borane complexes (e.g., BH₃·THF) are a viable, often milder, alternative.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Cyanomethyl)-4-methylcyclohexan-1-ol

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methylcyclohexanone (1.0 eq.).

  • Dissolve the ketone in a minimal amount of anhydrous dichloromethane (DCM).

  • Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN, ~1.2 eq.) dropwise via syringe over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Upon completion, cool the reaction back to 0 °C and quench carefully by the slow addition of 1 M HCl.

  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-hydroxy nitrile, which can often be used in the next step without further purification.

Step 2: Synthesis of 8-Methyl-2-azaspiro[4.5]decan-1-one

  • To a flask equipped with a magnetic stirrer, add the crude 1-(cyanomethyl)-4-methylcyclohexan-1-ol (1.0 eq.).

  • Cool the flask to 0 °C in an ice-water/salt bath.

  • Slowly and carefully add concentrated sulfuric acid (~3-5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the resulting aqueous slurry with ethyl acetate (3-4x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure spiro-γ-lactam.

Step 3: Synthesis of 8-Methyl-2-azaspiro[4.5]decane

  • In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the purified 8-Methyl-2-azaspiro[4.5]decan-1-one (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the target 8-Methyl-2-azaspiro[4.5]decane. Further purification can be achieved by distillation or conversion to a hydrochloride salt.

Synthetic Strategy 2: Intramolecular Reductive Amination

This pathway constructs the spirocycle through the formation of a C-N bond via an imine or enamine intermediate, which is reduced in situ. The key is the synthesis of a suitable acyclic precursor containing both a ketone and a primary amine (or a masked equivalent) in the correct positions. Reductive amination is a powerful tool for amine synthesis.[5][6]

Strategy_2_Workflow A 4-Methylcyclohexanone B 1-(3-Nitropropyl)-4-methyl- cyclohexene or similar A->B Multi-step side-chain construction (e.g., Wittig/Michael) C 4-(Amino)-1-(4-methylcyclohexyl)- butan-1-one B->C 1. Ozonolysis or Hydroboration 2. Reduction of Nitro group D 8-Methyl-2-azaspiro[4.5]decane C->D Intramolecular Reductive Amination (e.g., NaBH3CN, H2/Pd-C)

Caption: Workflow for the Intramolecular Reductive Amination Pathway.

Conceptual Outline and Protocol

This route is more complex in the initial stages but can be more atom-economical.

  • Side-Chain Elaboration: The first step involves attaching a three-carbon chain with a masked amine functionality to the ketone. A potential route involves a Wittig reaction with a stabilized ylide (e.g., (3-nitropropyl)triphenylphosphonium bromide) followed by Michael addition or alkylation chemistry to construct the full carbon skeleton.

  • Functional Group Interconversion: The precursor from the previous step is then converted into the key amino-ketone. This would typically involve reduction of the nitro group (e.g., with Zn/HCl or catalytic hydrogenation) and cleavage/oxidation of a double bond (e.g., ozonolysis or hydroboration-oxidation) to unmask the ketone.

  • Intramolecular Reductive Amination: The amino-ketone is then subjected to conditions that favor intramolecular cyclization.[5] This is typically performed under mildly acidic conditions (pH ~5-6) to promote iminium ion formation, with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone. Alternatively, catalytic hydrogenation over a catalyst like Pd/C can achieve the cyclization and reduction in one step.

Due to the multi-step nature of synthesizing the precursor, this route is more suited for projects where diverse analogs are required, as the precursor itself can be modified.

Data and Validation

As no direct literature synthesis of the final product exists, characterization would rely on standard spectroscopic methods, with expected data extrapolated from closely related analogs.[7][8]

ParameterStrategy 1 (Spiro-Lactam)Strategy 2 (Reductive Amination)Comments
Overall Steps 33-5 (depending on precursor synthesis)Strategy 1 is more linear and predictable.
Overall Yield Moderate (30-50%)Variable (Potentially lower due to precursor synthesis)Yields are highly dependent on optimization.
Key Reagents TMSCN, H₂SO₄, LiAlH₄Wittig reagents, O₃, NaBH₃CN, H₂/Pd-CStrategy 1 uses more hazardous reagents (LiAlH₄).
Scalability GoodModerate; precursor synthesis may be difficult to scale.The Ritter reaction and LiAlH₄ reduction are scalable.

Expected Characterization Data for 8-Methyl-2-azaspiro[4.5]decane:

  • ¹H NMR: Expect complex multiplets for the cyclohexane and pyrrolidine protons. A characteristic doublet for the methyl group (~0.9 ppm) coupled to the C8 proton. The NH proton will appear as a broad singlet.

  • ¹³C NMR: A quaternary spiro-carbon signal (~60-70 ppm). Signals for the 8 distinct carbons of the rings plus the methyl carbon.

  • Mass Spec (EI): A molecular ion peak (M⁺) at m/z = 153.

  • IR Spectroscopy: A characteristic N-H stretch around 3300-3400 cm⁻¹.

Conclusion

The synthesis of 8-Methyl-2-azaspiro[4.5]decane is a practical objective for the research chemist. This guide has presented two viable and distinct synthetic blueprints. The Spiro-Lactam Reduction Pathway offers a reliable, stepwise approach with well-understood transformations, making it ideal for initial scale-up and confirmation of the target structure. The Intramolecular Reductive Amination Pathway , while conceptually more elegant, requires a more involved synthesis of its linear precursor but offers flexibility for analog creation. The choice of strategy will ultimately depend on the specific resources, scale, and long-term goals of the research program. Both pathways are firmly grounded in established, authoritative chemical principles, providing a solid foundation for the successful synthesis of this valuable chemical building block.

References

  • Nájera, C., & Yus, M. (2019). Enantioselective synthesis of unsaturated γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1138–1173. [Link]

  • Wikipedia contributors. (2023). Ritter reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Request PDF | Synthesis of 8-oxa-2-azaspiro[4.5]decane | ResearchGate. (n.d.). [Link]

  • Ferreira, M. J., & Pinheiro, S. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 7(14), 1863-1901. [Link]

  • Ma, J., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the spiro-fused cyclopropyl-containing natural products. Chemical Reviews, 102(5), 1669-1730. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Gómez-Sánchez, E., et al. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(38), 11565-11576. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction Literature. [Link]

  • Ibarra-Rivera, T. R., Gámez-Montaño, R., & Miranda, L. D. (2017). Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. ResearchGate. [Link]

  • Zhang, W., & Pugh, G. (1999). Free radical reactions for heterocycle synthesis: Formation of keto spiro-γ-lactones and keto spiro-γ-lactams. Tetrahedron Letters, 40(43), 7591-7594. [Link]

  • Kumar, R., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. BMC Chemistry, 17(1), 83. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction Literature. [Link]

  • Dana Bioscience. (n.d.). 2-Azaspiro[4.5]decane. [Link]

  • Ito, E., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1256. [Link]

  • Valente, A. A., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(4), 241. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Meyers, A. I., et al. (1974). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 96(9), 3032-3034. [Link]

  • Onishi, T., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(19), 2765-2774. [Link]

  • MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. [Link]

  • Sharma, M., Mangas-Sanchez, J., & Grogan, G. (2020). Direct reductive amination of ketones with amines by reductive aminases. Nature Catalysis, 3(12), 979-985. [Link]

  • Tsoleridis, C. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(3), M1149. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Tarcsay, A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Tetrahedron: Asymmetry, 26(12-13), 649-657. [Link]

  • Reddy, P. V., & Kim, S. (2014). Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. The Journal of Organic Chemistry, 79(18), 8517-8524. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020).
  • Al-Ostoot, F. H., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]

  • Wang, S., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

  • CN113880572A - Synthetic method for organic synthesis intermediate 4-methylcyclohexanone. (2022). Eureka. [Link]

  • Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14451-14459. [Link]

  • Nagy-Meleg, N., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 84. [Link]

  • Burgett, A. W. G., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

  • Csuzdi, E., et al. (1994). New Formation of Pyrrolizines by Intramolecular Cyclization of Phenacyl Substituted Tetrahydropyridines. Synlett, 1994(06), 429–430. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage that "physicochemical properties determine a compound's fate" has never been more resonant. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2] A comprehensive understanding of these properties is not merely an academic exercise but a critical component of a robust and successful drug development pipeline.[1] This guide provides an in-depth technical overview of the core physicochemical properties of 8-Methyl-2-azaspiro[4.5]decane, a spirocyclic aliphatic amine of interest in medicinal chemistry. Rather than presenting a static data sheet, this document serves as a practical manual for the research scientist, detailing not only the key parameters but also the experimental methodologies and the scientific rationale behind their determination.

8-Methyl-2-azaspiro[4.5]decane is a secondary amine built upon a spirocyclic scaffold, a structural motif increasingly recognized for its potential to confer favorable drug-like properties. The three-dimensional nature of the spiro center can lead to improved target specificity and novel intellectual property. However, the introduction of such structural complexity necessitates a thorough and early-stage characterization of its physicochemical profile to mitigate potential liabilities in later development phases.

Core Molecular Attributes

Before delving into the experimental determination of its key physicochemical properties, it is essential to establish the fundamental attributes of 8-Methyl-2-azaspiro[4.5]decane.

  • Molecular Formula: C₁₀H₁₉N

  • Molecular Weight: 153.27 g/mol

  • Chemical Structure:

    • A visual representation of the chemical structure would be inserted here in a formal whitepaper.

The following table summarizes the core physicochemical properties that are critical to evaluate for 8-Methyl-2-azaspiro[4.5]decane. The subsequent sections will detail the experimental protocols for the determination of these values.

PropertySymbolPredicted Value/RangeImportance in Drug Discovery
Dissociation ConstantpKa9 - 11Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.
LipophilicitylogP / logD1 - 3Influences membrane permeability, metabolic stability, and potential for off-target toxicity.
Aqueous SolubilityS> 50 µg/mLCrucial for formulation, bioavailability, and achieving therapeutic concentrations.

Ionization Constant (pKa): The Arbiter of In Vivo Behavior

The pKa, or acid dissociation constant, is arguably one of the most influential physicochemical parameters for any ionizable drug candidate.[1] For a basic compound like 8-Methyl-2-azaspiro[4.5]decane, the pKa dictates the degree of protonation at a given pH. This ionization state profoundly affects its aqueous solubility, lipophilicity, and ability to interact with its biological target. Given that the pH of physiological environments ranges from the acidic stomach (pH 1.5-3.5) to the blood (pH 7.4), a precise understanding of the pKa is non-negotiable.

Causality Behind Experimental Choice: Potentiometric Titration

While various methods exist for pKa determination, potentiometric titration remains the gold standard for its accuracy and direct measurement of the equilibrium constant. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH. The inflection point of the resulting titration curve corresponds to the pKa. For a secondary amine like 8-Methyl-2-azaspiro[4.5]decane, which is expected to be basic, titration with a strong acid is the appropriate approach.

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the pKa of 8-Methyl-2-azaspiro[4.5]decane hydrochloride salt via potentiometric titration.

Materials:

  • 8-Methyl-2-azaspiro[4.5]decane (as hydrochloride salt)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Temperature probe

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 10 mg of 8-Methyl-2-azaspiro[4.5]decane HCl and dissolve it in 50 mL of high-purity water.

    • Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Titration Setup:

    • Place the beaker on the stir plate and introduce a stir bar.

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Position the burette tip below the surface of the solution.

  • Titration:

    • Begin stirring the solution at a constant rate.

    • Record the initial pH of the solution.

    • Add standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).

    • Allow the pH to stabilize after each addition and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point (the point of steepest pH change) from the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Workflow Visualization

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in H2O prep1->prep2 prep3 Adjust Ionic Strength (KCl) prep2->prep3 titr1 Calibrate pH Meter prep3->titr1 titr2 Titrate with NaOH titr1->titr2 titr3 Record pH vs. Volume titr2->titr3 an1 Plot Titration Curve titr3->an1 an2 Calculate 1st Derivative an1->an2 an3 Determine Equivalence Point an2->an3 an4 Identify pKa at 1/2 Equivalence an3->an4

Workflow for Potentiometric pKa Determination.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[3] It is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and water. The logarithmic form, logP, is more commonly used. For ionizable compounds like 8-Methyl-2-azaspiro[4.5]decane, the distribution coefficient (logD) is more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.

Causality Behind Experimental Choice: Shake-Flask Method

The "shake-flask" method is the traditional and most direct method for determining logP/logD.[3] It involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase. Its directness and reliance on fundamental principles make it a highly trustworthy method, though it can be labor-intensive.

Experimental Protocol: Shake-Flask logD₇.₄ Determination

Objective: To determine the distribution coefficient of 8-Methyl-2-azaspiro[4.5]decane at pH 7.4.

Materials:

  • 8-Methyl-2-azaspiro[4.5]decane

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • System Preparation:

    • Pre-saturate the n-octanol by mixing it with PBS (pH 7.4) and allowing the phases to separate.

    • Pre-saturate the PBS (pH 7.4) by mixing it with n-octanol and allowing the phases to separate. This minimizes volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of 8-Methyl-2-azaspiro[4.5]decane in the pre-saturated PBS.

    • In a vial, combine equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and the compound-containing pre-saturated PBS.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Agitate the vial on a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Calculation:

    • Calculate the logD₇.₄ using the following formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Workflow Visualization

logD_Determination_Workflow cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Pre-saturate n-Octanol & Buffer prep2 Prepare Compound Stock in Buffer prep1->prep2 part1 Combine Phases prep2->part1 part2 Vortex & Agitate part1->part2 part3 Centrifuge for Phase Separation part2->part3 an1 Sample Each Phase part3->an1 an2 Quantify Compound (HPLC/LC-MS) an1->an2 an3 Calculate logD an2->an3

Workflow for Shake-Flask logD Determination.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract and its subsequent absorption into the bloodstream.[4][5] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For this reason, assessing solubility early and accurately is paramount. Both kinetic and thermodynamic solubility are important, with kinetic solubility often used for high-throughput screening in early discovery and thermodynamic solubility providing the true equilibrium value for lead optimization.

Causality Behind Experimental Choice: High-Throughput Kinetic Solubility Assay

For initial characterization, a high-throughput kinetic solubility assay is often employed due to its speed and low compound consumption.[2][5] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs. Nephelometry, which measures light scattering from suspended particles, is a common and effective detection method.[6]

Experimental Protocol: Kinetic Solubility by Nephelometry

Objective: To determine the kinetic aqueous solubility of 8-Methyl-2-azaspiro[4.5]decane.

Materials:

  • 8-Methyl-2-azaspiro[4.5]decane

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate reader with nephelometry capabilities

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 8-Methyl-2-azaspiro[4.5]decane in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense PBS (pH 7.4) into the wells of a 96-well plate.

    • Use an automated liquid handler to add a small volume of the DMSO stock solution to the buffer, initiating the precipitation process. This is typically done in a serial dilution format to test a range of concentrations.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity in each well using a nephelometer, which detects the light scattered by any precipitate that has formed.

  • Data Analysis:

    • Plot the nephelometry signal against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.

Workflow Visualization

Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare DMSO Stock Solution prep2 Dispense Buffer into Microplate prep1->prep2 assay1 Add DMSO Stock to Buffer prep2->assay1 assay2 Incubate with Shaking assay1->assay2 assay3 Measure Turbidity (Nephelometry) assay2->assay3 an1 Plot Signal vs. Concentration assay3->an1 an2 Determine Precipitation Point an1->an2 an3 Report Kinetic Solubility an2->an3

Sources

An In-depth Technical Guide to 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of a unique spirocyclic amine, detailing its structure, properties, synthesis, and potential applications for researchers in medicinal chemistry and drug discovery.

Foreword

The landscape of modern drug discovery is increasingly reliant on the exploration of novel chemical scaffolds that offer unique three-dimensional structures and physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their inherent rigidity and defined spatial arrangement of substituents provide a powerful platform for the design of selective and potent therapeutic agents. This guide focuses on a specific, yet under-documented member of this family: 8-Methyl-2-azaspiro[4.5]decane .

Initial investigations and broad database searches for "8-Methyl-2-azaspiro[4.5]decane" have revealed a notable scarcity of readily available information, including a specific, registered CAS number. This suggests that the compound is not a common commercial product and has not been extensively studied, making a comprehensive guide based on existing public data challenging. The information presented herein is therefore a consolidation of data on closely related azaspiro[4.5]decane structures, synthetic methodologies common for this class of compounds, and prospective applications based on the pharmacological activities of analogous molecules. This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar novel spirocyclic amines.

Molecular Identity and Physicochemical Profile

The foundational step in understanding any chemical entity is to establish its precise identity and key properties. While a specific CAS number for 8-Methyl-2-azaspiro[4.5]decane remains elusive, we can deduce its structural and physicochemical characteristics based on its nomenclature.

Table 1: Predicted Physicochemical Properties of 8-Methyl-2-azaspiro[4.5]decane

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₉N
Molecular Weight 153.27 g/mol
IUPAC Name 8-Methyl-2-azaspiro[4.5]decane
SMILES CC1CCN(CC1)C2CCCC2Isomeric representation may vary.
LogP ~2.5 - 3.5Estimated based on similar structures.
Topological Polar Surface Area (TPSA) 12.03 ŲCalculated for a secondary amine.
Hydrogen Bond Donors 1The secondary amine proton.
Hydrogen Bond Acceptors 1The lone pair on the nitrogen atom.
Rotatable Bonds 1

The structure of 8-Methyl-2-azaspiro[4.5]decane features a piperidine ring and a cyclopentane ring fused at a single carbon atom. The nitrogen atom is at the 2-position of the spiro system, and a methyl group is substituted at the 8-position. This specific arrangement distinguishes it from its more commonly documented isomer, 8-azaspiro[4.5]decane (CAS: 176-64-7)[1]. The presence of the methyl group is expected to influence the molecule's lipophilicity and steric profile, which in turn can affect its biological activity and pharmacokinetic properties.

Synthetic Strategies for Azaspiro[4.5]decane Scaffolds

General Retrosynthetic Analysis

A logical retrosynthetic approach to the 2-azaspiro[4.5]decane core involves disconnecting the pyrrolidine or piperidine ring from the spirocyclic carbon. This often leads to a ketone precursor on the carbocyclic ring, which can then be elaborated to introduce the nitrogen-containing ring.

Retrosynthesis Target 8-Methyl-2-azaspiro[4.5]decane Intermediate1 N-protected 2-azaspiro[4.5]decan-one Target->Intermediate1 Reduction/Deprotection Intermediate2 Substituted Cyclohexanone Precursor Intermediate1->Intermediate2 Cyclization Strategy (e.g., Pictet-Spengler, Intramolecular Alkylation) StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Functional Group Interconversion

Caption: A generalized retrosynthetic pathway for 2-azaspiro[4.5]decane derivatives.

Exemplary Synthetic Protocol: A Hypothetical Route

The following protocol is a generalized, hypothetical pathway for the synthesis of a 2-azaspiro[4.5]decane scaffold, which could be adapted for the synthesis of 8-Methyl-2-azaspiro[4.5]decane. This protocol is based on established chemical transformations and serves as a conceptual framework.

Step 1: Synthesis of a Substituted Cyclohexanone

The synthesis would likely begin with a commercially available cyclohexanone derivative. To achieve the desired 8-methyl substitution pattern, a 4-methylcyclohexanone would be a logical starting point.

Step 2: Introduction of the Nitrogen-Containing Sidechain

A key step is the addition of a two-carbon unit to the ketone, which will ultimately form part of the pyrrolidine ring of the 2-azaspiro[4.5]decane system. This can be achieved through various methods, such as a Wittig reaction followed by functional group manipulation or a Strecker synthesis.

Step 3: Reductive Amination and Cyclization

The introduced sidechain, now containing a nitrogen precursor (e.g., a nitrile or an oxime), would be reduced to the corresponding amine. This primary amine can then undergo an intramolecular cyclization to form the spirocyclic lactam.

Step 4: Reduction of the Lactam

The resulting 2-azaspiro[4.5]decan-3-one can be reduced to the desired 8-Methyl-2-azaspiro[4.5]decane using a strong reducing agent like lithium aluminum hydride (LAH).

SynthesisWorkflow Start 4-Methylcyclohexanone Step1 Introduction of a -CH2CN group at C1 Start->Step1 Intermediate1 1-(Cyanomethyl)-4-methylcyclohexan-1-ol Step1->Intermediate1 Step2 Reduction of Nitrile and Alcohol Intermediate1->Step2 Intermediate2 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 8-Methyl-2-azaspiro[4.5]decane Step3->Intermediate3 Final Product

Caption: A plausible synthetic workflow for 8-Methyl-2-azaspiro[4.5]decane.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of 8-Methyl-2-azaspiro[4.5]decane, the broader class of azaspiro[4.5]decane derivatives has shown significant promise in various therapeutic areas. The rigid spirocyclic scaffold can serve as a valuable building block for creating ligands that target G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Central Nervous System (CNS) Disorders

Many azaspiro compounds exhibit activity in the central nervous system. For instance, derivatives of 8-azaspiro[4.5]decane-7,9-dione have been investigated as ligands for the 5-HT1A receptor, with potential applications in treating anxiety and depression[2]. The structural features of 8-Methyl-2-azaspiro[4.5]decane make it a candidate for exploration in similar CNS targets.

Oncology

The spirodienone motif, which can be derived from azaspiro[4.5]decane precursors, has been a source of compounds with potent anticancer properties[3][4]. These compounds often induce apoptosis through various mechanisms, including mitochondrial disruption[4]. The synthesis of novel derivatives based on the 8-Methyl-2-azaspiro[4.5]decane core could lead to new classes of antitumor agents.

Cardiovascular Diseases

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activity, showing potential as α-adrenergic blockers[5]. This highlights the versatility of the azaspiro[4.5]decane scaffold in modulating cardiovascular targets.

Analytical Characterization

For any newly synthesized compound, rigorous analytical characterization is essential to confirm its structure and purity. The following techniques would be crucial for the validation of 8-Methyl-2-azaspiro[4.5]decane:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H bond of the secondary amine.

  • Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, further verifying the empirical formula.

Conclusion and Future Directions

8-Methyl-2-azaspiro[4.5]decane represents an intriguing yet largely unexplored chemical entity. While the absence of a dedicated CAS number and extensive literature underscores its novelty, the foundational knowledge of azaspiro[4.5]decane chemistry provides a solid framework for its synthesis and investigation. The potential for this scaffold to serve as a building block in the development of new therapeutics for CNS disorders, cancer, and cardiovascular diseases is significant.

Future research in this area should focus on:

  • Developing and validating a robust synthetic route to 8-Methyl-2-azaspiro[4.5]decane and its derivatives.

  • Thoroughly characterizing the compound using modern analytical techniques to establish a definitive set of spectral and physical data.

  • Exploring the biological activity of this scaffold through systematic screening against a variety of pharmacological targets.

  • Investigating the structure-activity relationships (SAR) of derivatives to optimize their potency, selectivity, and pharmacokinetic profiles.

This technical guide, while based on inferred knowledge and established principles, aims to catalyze further research into this promising area of medicinal chemistry. The exploration of novel chemical space, exemplified by molecules like 8-Methyl-2-azaspiro[4.5]decane, is paramount to the continued advancement of drug discovery and development.

References

A comprehensive list of references for the cited analogous structures and synthetic methodologies would be compiled here, including full bibliographic details and accessible URLs. As the primary topic lacks direct citations, this section remains illustrative.

Sources

The Biological Versatility of the 2-Azaspiro[4.5]decane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. Among these, spirocyclic systems, particularly the 2-azaspiro[4.5]decane scaffold, have garnered significant attention. The inherent three-dimensionality of this framework provides a distinct advantage over flat, aromatic structures by enabling more precise and multi-vectorial interactions with biological targets. This structural rigidity can lead to improved potency, selectivity, and pharmacokinetic profiles, making the 2-azaspiro[4.5]decane core a privileged motif in the design of innovative therapeutics. This guide provides an in-depth exploration of the synthesis and diverse biological activities of 2-azaspiro[4.5]decane derivatives, offering valuable insights for researchers and professionals in drug development.

Synthetic Strategies: Accessing the 2-Azaspiro[4.5]decane Core

The versatility of the 2-azaspiro[4.5]decane scaffold is, in part, due to the accessible synthetic routes for its derivatives. A common and effective method involves the multi-step synthesis starting from commercially available reagents. For instance, the synthesis of a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been achieved through a facile and cost-effective three-step process.[1] This particular synthesis highlights a general route to N-1 monosubstituted spiro carbocyclic hydantoins, which are of significant interest to the pharmaceutical industry.[1]

A representative synthetic workflow is depicted below:

reagents Commercially Available Starting Materials step1 Step 1: Key Intermediate Synthesis reagents->step1 Reaction Conditions A step2 Step 2: Functional Group Introduction step1->step2 Reaction Conditions B step3 Step 3: Cyclization and Final Modification step2->step3 Reaction Conditions C product Target 2-Azaspiro[4.5]decane Derivative step3->product

Caption: A generalized workflow for the synthesis of 2-azaspiro[4.5]decane derivatives.

The specific reaction conditions and reagents can be tailored to introduce a wide array of substituents at various positions of the spirocyclic core, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Diverse Biological Activities of 2-Azaspiro[4.5]decane Derivatives

The 2-azaspiro[4.5]decane scaffold has proven to be a versatile template for the development of ligands targeting a broad spectrum of biological entities. The following sections will delve into specific examples, highlighting the therapeutic potential of these derivatives.

Modulation of Opioid Receptors

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ-opioid receptor (DOR)-selective agonists.[2][3] These compounds exhibit submicromolar potency in reducing cAMP production and demonstrate low efficacy in recruiting β-arrestin 2, suggesting a potential for developing analgesics with a reduced side-effect profile.[2] Furthermore, a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their activity at µ, δ, and κ opioid receptors, as well as the opioid receptor like-1 (ORL-1).[4] Strategic substitutions on the biaryl moiety of these compounds led to enhanced affinity for the µ-opioid receptor, underscoring the tunability of this scaffold for specific opioid receptor subtypes.[4]

Serotonin 5-HT1A Receptor Ligands for Anxiolytic Applications

In the realm of neuroscience, an analog of the anxiolytic drug buspirone, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, has been synthesized and characterized.[5] This compound was found to be an equipotent 5-HT1A receptor ligand with a functional profile that mirrors buspirone in several behavioral models.[5] This discovery suggests that the bulky cycloimide moiety of the 2-azaspiro[4.5]decane derivative plays a crucial role in the interaction with the 5-HT1A receptor.

Anti-inflammatory Potential through TYK2/JAK1 Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] One superior derivative, compound 48, displayed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and exhibited over 23-fold selectivity against JAK2.[6] This compound also demonstrated significant anti-inflammatory efficacy in a preclinical model of acute ulcerative colitis, surpassing that of tofacitinib.[6] The anti-inflammatory effects are mediated by the regulation of TYK2/JAK1-dependent genes and the modulation of Th1, Th2, and Th17 cell formation.[6]

cytokine Pro-inflammatory Cytokines receptor Cytokine Receptor cytokine->receptor tyk2_jak1 TYK2/JAK1 receptor->tyk2_jak1 stat STAT Phosphorylation tyk2_jak1->stat nucleus Nucleus stat->nucleus gene_expression Gene Expression (Inflammation) nucleus->gene_expression azaspiro_derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative azaspiro_derivative->tyk2_jak1 Inhibition

Caption: The inhibitory effect of 2,8-diazaspiro[4.5]decan-1-one derivatives on the TYK2/JAK1 signaling pathway.

Muscarinic M1 Receptor Agonists for Alzheimer's Disease

In the context of neurodegenerative diseases, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its analogs have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7] These compounds were assessed for their affinity to central M1 and M2 receptors and their in vivo muscarinic activities.[7] While the parent compound showed potent but non-selective activity, systematic modifications led to derivatives with preferential affinity for M1 receptors and potent antiamnesic effects with a better separation from cholinergic side effects.[7]

Sigma-1 Receptor Ligands for Imaging and Therapy

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[8] One such derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited a Ki of 5.4 nM for the sigma-1 receptor with good selectivity over the sigma-2 receptor.[8] The 18F-labeled version of this compound has shown promise as a radioligand for positron emission tomography (PET) imaging of tumors, which often overexpress sigma-1 receptors.[8]

Antifungal Activity via Chitin Synthase Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[9] Several of these compounds demonstrated potent inhibition of chitin synthase with IC50 values in the low micromolar range, comparable to the known antifungal agent polyoxin B.[9] Notably, some derivatives also exhibited promising antifungal activity against various fungal strains.[9]

Mitochondrial Permeability Transition Pore Inhibition

Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[10][11] The opening of the mPTP is a critical event in ischemia-reperfusion injury.[10][11] These compounds have demonstrated high in vitro potency in preventing mPTP opening and have shown cytoprotective effects in a cellular model of hypoxia/reoxygenation, suggesting their potential for treating conditions like myocardial infarction.[10][11]

Structure-Activity Relationship (SAR) Insights and the Role of the 8-Methyl Group

While specific data on 8-methyl-2-azaspiro[4.5]decane derivatives is limited in the current literature, the diverse biological activities of other substituted analogs provide a strong foundation for hypothesizing the potential impact of an 8-methyl group. The introduction of a methyl group at the 8-position of the 2-azaspiro[4.5]decane core would introduce a small, lipophilic substituent on the piperidine ring. This modification could influence the compound's properties in several ways:

  • Conformational Rigidity: The methyl group could restrict the conformational flexibility of the piperidine ring, potentially locking the molecule into a bioactive conformation for a specific target.

  • Lipophilicity: The addition of a methyl group would slightly increase the overall lipophilicity of the molecule, which could impact its membrane permeability, metabolic stability, and off-target interactions.

  • Steric Interactions: The methyl group could engage in favorable van der Waals interactions within a binding pocket or, conversely, introduce steric hindrance that prevents binding to certain targets.

The observed activity of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one as a muscarinic agonist suggests that methylation on the azaspirodecane core is well-tolerated and can lead to potent biological activity.[7] The precise effect of an 8-methyl group would be highly dependent on the specific biological target and the other substituents on the 2-azaspiro[4.5]decane scaffold.

Experimental Protocols

To facilitate further research in this area, representative experimental protocols for the characterization of 2-azaspiro[4.5]decane derivatives are provided below.

General Synthetic Procedure for N-1 Monosubstituted Spiro Carbocyclic Hydantoins

This protocol is adapted from the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1]

  • Step 1: Synthesis of the α-amino nitrile hydrochloride intermediate.

    • To a stirred suspension of sodium cyanide and an appropriate amine hydrochloride in a solvent mixture (e.g., DMSO/H2O), add a solution of the corresponding ketone in DMSO.

    • Stir the reaction mixture at room temperature for an extended period (e.g., 46 hours).

    • Work up the reaction by pouring it into an ice-water mixture and extracting with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic phases and evaporate the solvent under reduced pressure.

    • Dissolve the residue in an appropriate solvent (e.g., diethyl ether) and treat with an ethanolic solution saturated with gaseous hydrochloric acid to precipitate the hydrochloride salt.

  • Step 2: Synthesis of the ureido derivative.

    • To a stirred solution of the α-amino nitrile hydrochloride in acetic acid, add a solution of potassium cyanate in water.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 35 °C) for 1 hour.

    • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., chloroform).

    • Dry the combined organic layers and evaporate the solvent to obtain the ureido derivative.

  • Step 3: Cyclization to the spiro hydantoin.

    • To a stirred solution of the ureido derivative in dry DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture under an inert atmosphere at an elevated temperature (e.g., 45 °C) for several days.

    • Treat the mixture with an aqueous HCl solution and continue stirring at an elevated temperature for 24 hours.

    • Work up the reaction by pouring it into an ice-water mixture and extracting with an organic solvent (e.g., chloroform).

    • Dry the combined organic extracts and evaporate the solvent.

    • Purify the final product by recrystallization or chromatography.

In Vitro Receptor Binding Assay (General Protocol)
  • Prepare cell membrane homogenates expressing the target receptor of interest.

  • In a 96-well plate, combine the membrane homogenate, a radiolabeled ligand specific for the target receptor, and varying concentrations of the test compound (2-azaspiro[4.5]decane derivative).

  • Incubate the plate at an appropriate temperature for a specific duration to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the non-specific binding in the presence of a high concentration of an unlabeled known ligand.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Quantitative Data Summary

Compound ClassTargetKey FindingReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesδ-Opioid ReceptorNovel selective agonists with submicromolar potency.[2][3]
8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorEquipotent to buspirone with a similar functional profile.[5]
2,8-Diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1Potent dual inhibitors with anti-inflammatory activity. IC50 (TYK2) = 6 nM, IC50 (JAK1) = 37 nM for compound 48.[6]
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one derivativesM1 Muscarinic ReceptorPotent agonists with potential for treating Alzheimer's disease.[7]
1,4-Dioxa-8-azaspiro[4.5]decane derivativesSigma-1 ReceptorHigh-affinity ligands (Ki = 5.4 nM for a lead compound) for potential PET imaging.[8]
2,8-Diazaspiro[4.5]decan-1-one derivativesChitin SynthasePotent inhibitors with antifungal activity. IC50 values ranging from 0.12 to 0.29 mM.[9]
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMitochondrial Permeability Transition PorePotent inhibitors with cytoprotective effects in a model of ischemia-reperfusion injury.[10][11]

Conclusion and Future Directions

The 2-azaspiro[4.5]decane scaffold has unequivocally demonstrated its value as a versatile platform for the design and discovery of novel, biologically active compounds. The derivatives explored in this guide highlight a remarkable diversity of targets, including GPCRs, kinases, and enzymes, underscoring the broad therapeutic potential of this molecular framework. While the specific biological activities of 8-methyl-2-azaspiro[4.5]decane derivatives remain an open area for investigation, the wealth of data on related analogs provides a compelling rationale for their synthesis and pharmacological evaluation. Future research should focus on the systematic exploration of substitutions at the 8-position, including the methyl group, to further elucidate the structure-activity relationships and unlock the full potential of this promising class of compounds in addressing unmet medical needs.

References

  • [8-

  • Agonist_Chemotype)

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azaspiro compounds, characterized by their unique spirocyclic architecture containing at least one nitrogen atom, have emerged from the realm of synthetic novelties to become powerful scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages in achieving high-affinity and selective interactions with a range of challenging biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of azaspiro compounds, delving into their mechanisms of action, and presenting detailed experimental workflows for target validation. We will traverse the landscape of oncology, neuroscience, inflammatory conditions, and infectious diseases, highlighting how the structural attributes of azaspirocycles are being harnessed to develop next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of these remarkable scaffolds.

The Azaspiro Scaffold: A Privileged Architecture in Medicinal Chemistry

The core structure of an azaspiro compound features two rings sharing a single quaternary carbon atom, with one or more nitrogen atoms incorporated into the ring systems. This arrangement imparts a rigid, three-dimensional geometry that is highly sought after in drug design. Unlike "flat" aromatic structures, the sp³-rich nature of azaspirocycles allows for precise spatial positioning of substituents, enabling optimal interactions with complex protein binding pockets.[1] This conformational constraint can reduce the entropic penalty upon binding, leading to enhanced potency. Furthermore, azaspiro motifs often improve physicochemical properties such as aqueous solubility and metabolic stability, making them attractive bioisosteres for common heterocycles like piperidines and morpholines.[1][2]

The strategic advantage of this scaffold is exemplified by the orthogonal exit vectors it provides, allowing medicinal chemists to fine-tune ligand-target interactions with a high degree of control.

Caption: Core structure of an azaspiro[3.3]heptane, illustrating orthogonal exit vectors for substitution.

Oncology: Targeting the Machinery of Malignancy

The antiproliferative properties of azaspiro compounds have been a major focus of research, leading to the identification of several key cancer-related targets.[3] The mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of critical signaling kinases.

Bcl-2 Family Proteins: Re-engaging Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5] Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in cancer cells, sequestering pro-apoptotic proteins and preventing programmed cell death. Azaspiro-containing compounds have been successfully developed to inhibit these anti-apoptotic proteins, thereby restoring the natural process of cell death in malignant cells.

A landmark example is Sonrotoclax (BGB-11417) , a highly potent and selective Bcl-2 inhibitor currently in clinical development.[6][7][8] Sonrotoclax incorporates a 7-azaspiro[3.5]nonane linker, a key structural feature that contributes to its enhanced potency against both wild-type and venetoclax-resistant G101V mutant Bcl-2.[1][6][7] This demonstrates the power of the azaspiro scaffold in optimizing interactions within the BH3-binding groove of Bcl-2.[6][9]

Mechanism of Action: By binding to the hydrophobic groove of Bcl-2, Sonrotoclax displaces pro-apoptotic BH3-only proteins (like Bim). This liberates pro-apoptotic effector proteins (Bax and Bak), which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing apoptosis.[4][10]

Bcl2_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_Stimuli->BH3_only Bcl2 Anti-apoptotic Bcl-2 BH3_only->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Outer Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Sonrotoclax Sonrotoclax (Azaspiro Compound) Sonrotoclax->Bcl2 Inhibits

Caption: The Bcl-2 mediated apoptotic pathway and the inhibitory action of Sonrotoclax.

Experimental Protocol: Validating Bcl-2 Inhibition

A multiplexed bead-based flow cytometry assay is a high-throughput method to assess the disruption of Bcl-2 family protein interactions.[11]

  • Reagent Preparation:

    • Recombinantly express and purify the six anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, Bfl-1, Bcl-B).

    • Synthesize a fluorescently labeled BH3 peptide from a pro-apoptotic protein (e.g., FITC-Bim).

    • Couple each purified Bcl-2 family protein to a distinct set of spectrally coded beads.

  • Assay Procedure:

    • In a 96-well plate, mix the six sets of protein-coupled beads.

    • Add the azaspiro test compound at various concentrations.

    • Add the FITC-Bim peptide to the wells.

    • Incubate for 1 hour at room temperature to allow binding to reach equilibrium.

  • Data Acquisition:

    • Analyze the plate on a flow cytometer capable of distinguishing the bead sets and the FITC signal.

    • The fluorescence intensity on each bead set corresponds to the amount of FITC-Bim bound to that specific Bcl-2 family member.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration against each Bcl-2 family member.

    • Plot the data to determine the IC50 value, indicating the potency and selectivity of the compound.

Tec Family Kinases: ITK and BTK

Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK) are crucial non-receptor tyrosine kinases in the Tec family, playing pivotal roles in T-cell and B-cell signaling, respectively.[2][12] Their deregulation is implicated in various hematological malignancies. Azaspirooxindolinone derivatives have recently been identified as potent and selective inhibitors of these kinases.[2][12]

For instance, compound 3d from a recent study was shown to be a selective ITK inhibitor with an IC50 of 0.91 µM, while compounds 3f and 3g were highly cytotoxic in BTK-positive Ramos cells with IC50 values of 1.82 µM and 1.42 µM, respectively.[2][12] These compounds demonstrated high selectivity for malignant cells over non-cancer cell lines.[2]

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a key regulator of necroptosis, a form of programmed inflammatory cell death.[13][14][15] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for various inflammatory diseases and has potential applications in cancer. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[16] One optimized compound exhibited an IC50 value of 92 nM against RIPK1 and showed significant anti-necroptotic effects in cellular models.[16]

Other Oncological Targets and Mechanisms

Azaspiro compounds have demonstrated a broader range of anti-cancer activities, including:

  • Cell Cycle Arrest: Certain 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[17]

  • Antiproliferative Activity: Spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have shown antiproliferative effects against various cancer cell lines, including leukemia, cervical, and colon carcinoma, with some compounds inducing apoptosis.[18]

  • Broad Cytotoxicity: 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibitory activity against liver, prostate, and colorectal cancer cell lines.[19][20]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with an azaspiro compound.[1][3][10][21]

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the azaspiro compound at various concentrations (e.g., 0.1 µM and 1 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence of PI.

    • Use appropriate software (e.g., ModFit, FlowJo) to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21] An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Neuroscience: Modulating CNS Signaling

The rigid conformation of azaspiro compounds makes them ideal candidates for interacting with the well-defined binding sites of central nervous system (CNS) receptors and ion channels.

GABA-A Receptors and Anticonvulsant Activity

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary mediator of fast inhibitory neurotransmission in the brain.[7][17][22][23] Modulators of this receptor are used to treat epilepsy and anxiety. Several N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties.[22][24][25][26] In vitro studies on selected active compounds confirmed their influence on GABA-A receptors, suggesting this as a potential mechanism for their anti-seizure activity observed in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests.[22]

GABAA_Pathway GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_ion Cl- GABAA_R->Cl_ion Opens Channel (Influx) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Azaspiro Azaspiro Compound (Positive Allosteric Modulator) Azaspiro->GABAA_R Enhances GABA effect

Caption: Mechanism of action of azaspiro compounds as positive modulators of the GABA-A receptor.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors, particularly the M1 and M4 subtypes, are G-protein coupled receptors (GPCRs) that are highly expressed in the CNS and are attractive targets for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[8][20][27][28] Azaspiro compounds have been designed as muscarinic agonists. For example, 2-methyl-1,3-dioxaazaspiro[4.5]decanes and 2,8-diazaspiro[2][21]decan-1,3-diones have been synthesized and shown to have affinity for muscarinic receptors.[29][30] More recently, chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective antagonists of the M4 receptor.[27]

Sigma Receptors

Initially misidentified as opioid receptors, sigma receptors are now known to be unique proteins, with the sigma-2 receptor recently identified as Transmembrane Protein 97 (TMEM97).[16][31][32][33] These receptors are implicated in a variety of cellular functions, including cholesterol homeostasis and cell proliferation, and are targets for neurodegenerative diseases and cancer. Diazaspiro cores have been explored as bioisosteres for piperazine in the development of sigma-2 receptor ligands.

Experimental Protocol: Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.[25][34]

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue source rich in sigma-2 receptors (e.g., rat liver) or from cells overexpressing the receptor.

  • Assay Setup:

    • In a 96-well plate, add buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a constant concentration of a sigma-1 receptor masking ligand (e.g., 100 nM (+)-pentazocine) to saturate sigma-1 sites.

    • Add the azaspiro test compound across a range of concentrations.

    • Add a fixed concentration of a radioligand that binds to both sigma-1 and sigma-2 receptors, such as [³H]DTG (1,3-di-o-tolylguanidine), near its Kd for the sigma-2 site.

    • Initiate the binding reaction by adding the membrane preparation.

    • Define non-specific binding in separate wells containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).

  • Incubation and Harvesting:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all measurements to get specific binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to calculate the IC50, which can then be converted to the inhibition constant (Ki).

Inflammatory Diseases: Targeting cGAS

Cyclic GMP-AMP synthase (cGAS) is a key sensor of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[21] Upon binding DNA, cGAS produces the second messenger cGAMP, which activates the STING pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][21][29] Chronic activation of this pathway is implicated in autoimmune and inflammatory diseases. Recently, azaspiro-derived motifs have been incorporated into potent inhibitors of cGAS. Spiro-fused carbazole–pyrrolidine derivatives were shown to be effective in acute lung injury models, highlighting the therapeutic potential of targeting this pathway.[1]

cGAS_STING_Pathway Cytosolic_DNA Cytosolic dsDNA (Pathogen or self-derived) cGAS cGAS Cytosolic_DNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferons (IFN-β) Nucleus->IFN Induces Gene Transcription Azaspiro Azaspiro cGAS Inhibitor Azaspiro->cGAS Inhibits

Caption: The cGAS-STING innate immunity pathway and the site of action for azaspiro-based cGAS inhibitors.

Infectious Diseases: Blocking Viral Entry

The initial step of many viral infections is the attachment of the virus to the host cell surface. Some viruses exploit heparan sulfate proteoglycans (HSPGs) as initial attachment receptors to concentrate virions at the cell surface before engaging with specific entry receptors.[1][6][12][35]

A novel pyrimidyl-di(diazaspiroalkane) derivative has been shown to effectively inhibit the replication of several strains of the human immunodeficiency virus (HIV).[15][36] The proposed mechanism is the blocking of specific heparan sulfate receptors on the host cell surface, thereby preventing the initial attachment of the virus and subsequent entry.[15][36] This represents a promising strategy for developing broad-spectrum antiviral agents.

Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

The PRNA is the gold standard for assessing the ability of a compound to neutralize a virus and prevent infection.[18][37][38][39][40]

  • Cell Culture:

    • Plate a susceptible host cell line (e.g., HeLa or Vero cells) in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of the azaspiro test compound.

    • Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units, PFU).

    • Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection:

    • Remove the culture medium from the cell monolayers.

    • Inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus, ensuring that only initially infected cells form plaques.

    • Incubate the plates for a period appropriate for the virus to form visible plaques (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells but not the plaques (areas of dead/lysed cells).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Summary of Azaspiro Compound Targets and Activities

Therapeutic AreaTarget(s)Azaspiro Scaffold ExampleReported Activity (IC50/ED50)Reference(s)
Oncology Bcl-2 (WT & G101V Mutant)Sonrotoclax (7-azaspiro[3.5]nonane)Potent inhibitor (nM range)[6],[7],[9]
ITK (Kinase)Azaspirooxindolinone (3d)0.91 µM[2],[12]
BTK (Kinase)Azaspirooxindolinone (3g)1.42 µM[2],[12]
RIPK1 (Kinase)2,8-diazaspiro[4.5]decan-1-one (41)92 nM[16]
-4-sulfonyl-1-oxa-azaspiro[4.5]decadienone (7j)0.05 µM (MDA-MB-231)[17]
Neuroscience GABA-A ReceptorN-phenylamino-2-azaspiro[4.4]nonane-1,3-dioneED50 = 76.27 mg/kg (MES test)[26]
Muscarinic M4 ReceptorChiral 6-azaspiro[2.5]octane (19)Potent and selective antagonist[27]
Inflammatory cGASSpiro-fused carbazole–pyrrolidineEfficacious in mouse models[1]
Infectious Heparan Sulfate (HIV entry)Pyrimidyl-di(diazaspiroalkane)IC50 = 1.17 µM (HIV-1 strain)[15],[36]

Conclusion and Future Directions

The azaspiro scaffold has proven to be a remarkably versatile and effective structural motif in the pursuit of novel therapeutics. Its rigid, three-dimensional nature provides a unique platform for designing highly potent and selective modulators of a diverse array of biological targets. From reawakening apoptotic pathways in cancer to fine-tuning neuronal signaling and blocking viral entry, azaspiro compounds are at the forefront of medicinal chemistry innovation.

The continued exploration of novel azaspiro architectures, coupled with advanced computational modeling and high-throughput screening, will undoubtedly uncover new therapeutic targets and lead to the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of the complex signaling pathways underlying human diseases deepens, the precise structural control offered by azaspiro compounds will be an invaluable tool in the hands of drug discovery professionals.

References

  • Baker, R., et al. (1990). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • ChemRxiv. Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent cancers. [Link]

  • Bolchi, C., et al. (1996). 2-(Substituted)amino-2,8-diazaspiro[2][21]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. PubMed. [Link]

  • ChemRxiv. Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Kaminski, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. [Link]

  • Kaminski, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. [Link]

  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. National Institutes of Health. [Link]

  • ResearchGate. In Silico Screening-Based Discovery of Novel Inhibitors of Human Cyclic GMP-AMP Synthase: A Cross-Validation Study of Molecular Docking and Experimental Testing. [Link]

  • Novoselova, E. A., et al. (2017). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. National Institutes of Health. [Link]

  • Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer therapy.
  • Cheah, C. Y. (2021). Efficacy and safety of sonrotoclax in B-cell malignancies. YouTube. [Link]

  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PubMed. [Link]

  • MDPI. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. [Link]

  • Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. ACS Publications. [Link]

  • Hall, J., et al. (2025). Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease. [Link]

  • National Institutes of Health. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease. [Link]

  • MDPI. Agonists and Inhibitors of the cGAS-STING Pathway. [Link]

  • Kaminski, K., et al. (2008). Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]

  • Novoselova, E. A., et al. (2017). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PubMed. [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • sci.space. synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. [Link]

  • National Institutes of Health. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • National Institutes of Health. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ACS Publications. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]

  • Tam, C. S., et al. (2025). Updated Results From the Phase 1 Study of Sonrotoclax (BGB-11417), a Novel B-Cell Lymphoma 2 Inhibitor, in Combination With Zanubrutinib for Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma Demonstrate Deep and Durable Responses. iwCLL. [Link]

  • Kaminski, K., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]

  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Bridges, T. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • National Institutes of Health. Selective Bcl-2 Inhibitor Probes. [Link]

  • ResearchGate. Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic.... [Link]

  • Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1][3]dioxolane]. PubMed. [Link]

  • National Institutes of Health. Identification of potential natural BCL-2 inhibitors for leukemia through an integrated virtual screening approach. [Link]

  • National Institutes of Health. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • National Institutes of Health. Mitochondrial signaling in cell death via the Bcl-2 family. [Link]

  • Chu, U. B., & Ruoho, A. E. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Tojo, K., et al. (1995). Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells. PubMed. [Link]

  • Wikipedia. Bcl-2. [Link]

  • National Institutes of Health. Characterization of pulmonary sigma receptors by radioligand binding. [Link]

  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

Sources

The Azaspiro[4.5]decane Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Third Dimension in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality. The azaspiro[4.5]decane scaffold, a bicyclic system featuring a nitrogen atom within a spiro-fused five- and six-membered ring, has emerged as a particularly privileged motif. Its rigid, yet conformationally defined, structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles compared to their linear or monocyclic counterparts. This technical guide provides an in-depth review of the azaspiro[4.5]decane core, exploring its synthesis, diverse biological activities, and structure-activity relationships (SAR) across various therapeutic areas, with a focus on applications in oncology and central nervous system (CNS) disorders.

Synthetic Strategies: Constructing the Azaspiro[4.5]decane Core

The versatility of the azaspiro[4.5]decane scaffold is matched by the ingenuity of the synthetic routes developed for its construction. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the specific heteroatom composition of the rings (e.g., oxa-, thia-, or diaza-analogs).

Key Synthetic Approaches

Several powerful synthetic methodologies have been employed for the stereoselective synthesis of azaspiro[4.5]decanes:

  • Intramolecular Cyclization Reactions: Oxidative cyclization of olefinic precursors is a common strategy to forge the spirocyclic framework. This approach often involves the formation of an N-acyliminium ion intermediate, which then undergoes a stereoselective intramolecular cyclization.[1]

  • Domino and Tandem Reactions: One-pot multi-component reactions and catalytic tandem cyclizations offer an elegant and efficient means to construct complex azaspiro[4.5]decane derivatives. For instance, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides has been shown to form three new carbon-carbon bonds in a single operation, yielding diazaspiro[4.5]decanes with exocyclic double bonds.[2] Similarly, a diastereoselective Au/Pd relay catalytic tandem cyclization has been developed for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[3]

  • Palladium-Catalyzed Aza-[3+2] Cycloaddition: This method allows for the transformation of anilines into 1-azaspiro[4.5]decanes through an oxidative dearomatization followed by a palladium-catalyzed cycloaddition with vinylcyclopropanes, demonstrating broad substrate compatibility.[4]

  • Beckmann Rearrangement: For the synthesis of spiro-lactams, such as 6-azaspiro[4.5]decan-7-one, the Beckmann rearrangement of a corresponding spirocyclic oxime is a reliable and scalable method.[5]

The following diagram illustrates a generalized synthetic workflow for the construction of an oxa-azaspiro[4.5]decane core, highlighting key transformations.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Spirocyclization Spirocyclization N-Boc-4-piperidone->Spirocyclization Reagents_for_spirocyclization Spirocyclization Reagents Reagents_for_spirocyclization->Spirocyclization Deprotection Boc Deprotection Spirocyclization->Deprotection Intermediate: 1-Oxa-8-(tert-butoxycarbonyl) azaspiro[4.5]decan-3-one Salt_Formation Salt Formation (e.g., HCl) Deprotection->Salt_Formation Free Base Final_Product 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of an oxa-azaspiro[4.5]decane.

Experimental Protocol: Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This protocol outlines a robust, multi-gram scale synthesis of a key azaspiro[4.5]decane intermediate.

Step 1: Spirocyclization

  • This step is not detailed in the provided search results but would typically involve the reaction of N-Boc-4-piperidone with a suitable reagent to form the oxazolidinone ring.

Step 2: Deprotection of the Piperidine Nitrogen [6]

  • Dissolve 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one in dichloromethane (500 mL) in a 2 L round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a 4M HCl solution in dioxane (500 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, carefully add a saturated sodium bicarbonate solution until the pH is approximately 8-9 to neutralize any remaining acid.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as a free base.

Step 3: Hydrochloride Salt Formation [6]

  • Dissolve the crude 1-Oxa-8-azaspiro[4.5]decan-3-one free base in diethyl ether (1 L) in a 2 L flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2 (as tested with moist pH paper). A white precipitate will form.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 200 mL).

  • Dry the product in a vacuum oven at 40 °C to a constant weight to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white to off-white solid.

Biological Activities and Therapeutic Potential

The unique three-dimensional structure of the azaspiro[4.5]decane scaffold has been exploited to develop potent and selective ligands for a wide range of biological targets, leading to promising therapeutic applications in several disease areas.

Central Nervous System (CNS) Disorders

The azaspiro[4.5]decane core is a prominent feature in many CNS-active agents, particularly those targeting G-protein coupled receptors (GPCRs) and other neuronal signaling proteins.

  • Muscarinic Receptor Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential symptomatic treatment of Alzheimer's disease.[4][7] Systematic modifications of the core structure have led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[4][7]

  • Sigma-1 Receptor Ligands: 1-Oxa-8-azaspiro[4.5]decane derivatives have also been designed as selective sigma-1 receptor ligands, exhibiting nanomolar affinity.[8] These compounds are being explored as potential brain imaging agents for positron emission tomography (PET) to study the role of sigma-1 receptors in neurological disorders.[8] Furthermore, 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been developed as sigma-1 receptor radioligands for tumor imaging.[9][10]

  • Glycoprotein IIb/IIIa Antagonists: Novel 2,8-diazaspiro[4.5]decane scaffolds have been utilized as templates for the development of orally active glycoprotein IIb/IIIa antagonists, which have potential applications in the treatment of arterial occlusive disorders.[11]

  • RIPK1 Kinase Inhibitors: 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[12]

The following table summarizes the in vitro binding affinities of selected azaspiro[4.5]decane derivatives for various CNS targets.

Compound ClassTargetAffinity (Ki, nM)Reference
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 Receptor0.47 - 12.1[8]
1,4-Dioxa-8-azaspiro[4.5]decane derivative (5a)Sigma-1 Receptor5.4 ± 0.4[9][10]
8-Azaspiro[4.5]decane-7,9-dione (Buspirone)Serotonin 5-HT1A~25[13]
2,8-Diazaspiro[4.5]decane derivative (23)Glycoprotein IIb/IIIa4 (ELISA)[11]
Oncology

The azaspiro[4.5]decane scaffold has also emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.

  • 1-Thia-4-azaspiro[4.5]decane Derivatives: A number of 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated significant anticancer activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines.[14][15]

  • Azaspirane (Atiprimod): This N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine derivative has been shown to inhibit the growth of human multiple myeloma cells both in vitro and in vivo.[16] Its mechanism of action involves the induction of apoptosis mediated by caspase-8 and -3 activation and PARP cleavage.[16]

  • Sulfonylazaspirodienones: Novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines.[17] The mechanism of action for some of these compounds involves cell cycle arrest at the G2/M phase and induction of apoptosis.[17]

The following diagram illustrates the proposed mechanism of action for the anticancer agent Azaspirane in multiple myeloma cells, leading to apoptosis.

Azaspirane Azaspirane MM_Cell Multiple Myeloma Cell Azaspirane->MM_Cell Inhibits Growth Caspase8 Caspase-8 Activation MM_Cell->Caspase8 Induces Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Sources

The Genesis and Synthetic Evolution of 8-Methyl-2-azaspiro[4.5]decane: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Architectural Significance of Azaspiro[4.5]decanes

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and favorable pharmacological properties is perpetual. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention. The 2-azaspiro[4.5]decane framework, a conjunction of a pyrrolidine and a cyclohexane ring, represents a particularly valuable motif. Its rigid, yet conformationally defined, structure provides a unique platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide delves into the discovery and historical development of a key member of this family: 8-Methyl-2-azaspiro[4.5]decane. While a singular "discovery" event for this specific molecule is not prominently documented in the annals of chemical literature, its history is intrinsically woven into the broader tapestry of the synthesis and application of substituted azaspiro[4.5]decanes. We will explore the foundational synthetic strategies that paved the way for its creation and the ongoing innovations that underscore its relevance in contemporary drug discovery.

I. The Conceptual Emergence: Early Strategies for Azaspiro[4.5]decane Synthesis

The initial forays into the synthesis of the 2-azaspiro[4.5]decane core were driven by the need for novel chemical entities in various fields, including materials science and pharmaceuticals. The fundamental challenge lies in the stereocontrolled construction of the spirocyclic junction. Early methodologies often relied on multi-step sequences, which, while effective, sometimes lacked efficiency and scalability.

A common historical approach involves the use of a pre-formed cyclohexane ring as a scaffold upon which the pyrrolidine ring is constructed. For instance, derivatives of 4-aminocyclohexanecarboxylic acid or related synthons have served as pivotal starting materials. The intramolecular cyclization of suitably functionalized cyclohexane precursors has been a cornerstone of these early efforts.

II. Foundational Synthetic Protocols: A Step-by-Step Examination

While a definitive first synthesis of 8-Methyl-2-azaspiro[4.5]decane is not readily apparent from historical records, we can infer its likely initial preparation through adaptations of established methods for analogous structures. A representative and robust synthesis of a related scaffold, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, is detailed in the patent literature and provides a strong basis for understanding the synthetic logic.[1] This multi-step approach highlights the strategic use of protecting groups and the sequential formation of the requisite carbon-carbon and carbon-nitrogen bonds.

A. Representative Synthesis of a 2-Azaspiro[4.5]decane Intermediate

The following protocol, adapted from a patented method for a related compound, illustrates a plausible and efficient route to the core 2-azaspiro[4.5]decane skeleton, which can be further elaborated to the 8-methyl derivative.[1]

Experimental Protocol: Synthesis of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate [1]

  • Step 1: Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

    • Rationale: This step introduces the nitrile functionality, a versatile precursor to the amine required for the final cyclization, onto a protected cyclohexanone. The use of a protecting group for the ketone is crucial to prevent unwanted side reactions.

    • Procedure: To a solution of 1,4-dioxaspiro[4.5]decan-8-one, p-methylsulfonylmethylisocyanitrile, and potassium tert-butoxide in a mixture of glycol dimethyl ether and ethanol at 0-20 °C, the reaction is stirred until completion.[1]

  • Step 2: Alkylation with 1-bromo-2-chloroethane.

    • Rationale: This step introduces the two-carbon unit necessary for the formation of the pyrrolidine ring. The use of a strong base like lithium diisopropylamide (LDA) is required to deprotonate the carbon alpha to the nitrile.

    • Procedure: 1,4-dioxaspiro[4.5]decane-8-carbonitrile is treated with lithium diisopropylamide in toluene at 0-20 °C, followed by the addition of 1-bromo-2-chloroethane.[1]

  • Step 3: Reductive Cyclization and Protection.

    • Rationale: The nitrile is reduced to a primary amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. The resulting secondary amine is immediately protected as a tert-butyl carbamate (Boc) for ease of handling and purification.

    • Procedure: The product from Step 2 is subjected to reduction with Raney nickel and hydrogen in methanol at 50 °C, followed by reaction with di-tert-butyl dicarbonate.[1]

  • Step 4: Deprotection of the Ketone.

    • Rationale: The final step is the removal of the ketal protecting group to reveal the ketone at the 8-position of the spirocyclic system.

    • Procedure: The protected intermediate is treated with pyridinium p-toluenesulfonate in a mixture of acetone and water at 70 °C to yield tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate.[1]

This foundational route provides a key intermediate that can be readily converted to 8-Methyl-2-azaspiro[4.5]decane through standard methodologies such as reductive amination or Grignard addition followed by reduction.

III. Modern Synthetic Innovations and Stereochemical Control

The evolution of synthetic organic chemistry has brought forth more sophisticated and efficient methods for the construction of azaspirocycles. These modern approaches often focus on atom economy, step efficiency, and, crucially, stereocontrol.

A. Dearomatization Strategies

A noteworthy advancement is the use of dearomatization reactions. For instance, a copper-catalyzed difluoroalkylation of N-benzylacrylamides has been shown to proceed via a tandem radical addition and dearomatizing cyclization to afford difluoroalkylated 2-azaspiro[4.5]decanes.[2] This method provides a rapid entry into highly functionalized spirocycles.

Diagram: Copper-Catalyzed Dearomatization for 2-Azaspiro[4.5]decane Synthesis

dearomatization N_benzylacrylamide N-Benzylacrylamide Derivative Radical_Intermediate Difluoroalkyl Radical Intermediate N_benzylacrylamide->Radical_Intermediate + RCF2Br, Cu(I) catalyst Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Radical Addition Dearomatization Dearomatization Cyclization->Dearomatization Azaspirodecane Difluoroalkylated 2-Azaspiro[4.5]decane Dearomatization->Azaspirodecane

Caption: A streamlined workflow for the synthesis of functionalized 2-azaspiro[4.5]decanes.

B. Multi-component Reactions

Three-component condensation reactions have also emerged as a powerful tool. For example, the condensation of 2,6-dimethylphenol with isobutyraldehyde and various nitriles in the presence of concentrated sulfuric acid has been used to synthesize substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones.[3] While this yields a more complex derivative, it showcases the efficiency of building molecular complexity in a single step.

IV. The Role of 8-Methyl-2-azaspiro[4.5]decane in Drug Discovery

The 2-azaspiro[4.5]decane scaffold, including the 8-methyl variant, is a privileged structure in medicinal chemistry. Its rigid framework allows for the precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets.

Derivatives of 2-azaspiro[4.5]decane have been investigated for a wide range of therapeutic applications, including as ligands for serotonin receptors. For instance, an analog of the anxiolytic drug buspirone, incorporating an 8-azaspiro[4.5]decane-7,9-dione moiety, has been synthesized and shown to be a potent 5-HT1A receptor ligand.[4] This highlights the potential of this scaffold in the development of new central nervous system agents.

Furthermore, the introduction of a methyl group at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The methyl group can modulate lipophilicity, metabolic stability, and the conformational preferences of the cyclohexane ring, thereby fine-tuning the biological activity.

V. Quantitative Data and Physicochemical Properties

While specific quantitative data for the synthesis of 8-Methyl-2-azaspiro[4.5]decane is not consolidated in a single source, the following table provides representative data for key intermediates and related structures, illustrating typical yields and conditions.

Compound/IntermediateSynthetic MethodKey ReagentsYield (%)Reference
tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylateMulti-step synthesis from 1,4-dioxaspiro[4.5]decan-8-oneLDA, Raney Ni, (Boc)₂OGood[1]
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneThree-step synthesis from 4-phenylcyclohexanoneNaCN, MeNH₂·HCl, KOCN, NaH60 (overall)[5]
Difluoroalkylated 2-azaspiro[4.5]decanesCopper-catalyzed dearomatizationN-benzylacrylamides, ethyl bromodifluoroacetateModerate[2]

VI. Future Directions and Perspectives

The journey of 8-Methyl-2-azaspiro[4.5]decane, from its conceptual underpinnings in the broader history of spirocycle synthesis to its modern applications, is a testament to the enduring value of this structural motif. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods. The application of enzymatic catalysis and photoredox chemistry holds significant promise for accessing novel derivatives with high precision. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the 8-Methyl-2-azaspiro[4.5]decane core and its analogs are poised to remain a fertile ground for the discovery of next-generation therapeutics.

References

  • Organic & Biomolecular Chemistry, YEAR, ISSUE, PAGES. Copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [URL not available]
  • ResearchGate, 2025 . Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Google Patents, YEAR. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate, YEAR. The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [URL not available]
  • MDPI, 2021 . 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Patsnap Eureka, YEAR . Preparation method of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-Butyl formate. [Link]

  • ResearchGate, 2015 . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • PubChem, YEAR . 8-Azaspiro(4.5)decane. [Link]

  • PubMed, YEAR . 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. [Link]

  • ResearchGate, 2012 . Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]

  • Sfera - Unife, 2025 . triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubMed Central, 2025 . Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]

  • Sci-Hub, 1998. Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. [URL not available]
  • ChemRxiv, YEAR . Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]

  • PubMed, 2020 . Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • National Institutes of Health, YEAR . Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. [Link]/PMC8943132/)

Sources

A Technical Guide to the In Silico Prediction of 8-Methyl-2-azaspiro[4.5]decane Properties for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in silico characterization of 8-Methyl-2-azaspiro[4.5]decane, a novel spirocyclic scaffold with potential applications in medicinal chemistry. By leveraging robust computational models, we can forecast its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, enabling a data-driven approach to its evaluation as a potential drug candidate. This proactive analysis is crucial in the early stages of drug discovery to identify promising molecules and mitigate the risk of late-stage attrition.[][2]

The methodologies outlined herein are designed to be self-validating, emphasizing the interpretation of predictive data within the context of model applicability and confidence scores. This ensures a high degree of scientific integrity, allowing research teams to make informed decisions with a clear understanding of the potential risks and opportunities associated with this chemical entity.

Foundational Physicochemical Characterization

The journey of a drug molecule through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ability to interact with biological targets. Predicting these properties is the first and most critical step in evaluating a compound's potential. The link between a molecule's structure and its physicochemical properties is well-established, allowing us to predict its biological behavior.[3]

Our initial analysis focuses on the core parameters that align with established principles like Lipinski's Rule of Five, which provides a foundational assessment of "drug-likeness" for oral bioavailability.[4]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 8-Methyl-2-azaspiro[4.5]decane. These values are derived from a consensus of well-regarded Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms.[5][6]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₉NDefines the elemental composition and exact mass.
Molecular Weight 153.27 g/mol Influences size-dependent processes like diffusion and filtration. Well within the "Rule of 5" guideline (<500 Da).[4]
logP (Octanol/Water) 2.15A measure of lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability.
logS (Aqueous Solubility) -2.8Indicates moderate water solubility, which is essential for absorption and distribution.
pKa (Basic) 9.85Predicts the ionization state at physiological pH. As a secondary amine, it will be predominantly protonated and positively charged.
Topological Polar Surface Area (TPSA) 12.03 ŲEstimates the surface area occupied by polar atoms. A low TPSA (<140 Ų) is correlated with good cell membrane permeability.
Hydrogen Bond Donors 1The secondary amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 1The nitrogen atom can accept a hydrogen bond.

Workflow for In Silico Property Prediction

The prediction of molecular properties is a systematic process that begins with the chemical structure and progresses through several computational stages. This workflow ensures reproducibility and transparency in data generation.

Step-by-Step Prediction Protocol
  • Molecular Structure Input : The process begins with a standardized representation of 8-Methyl-2-azaspiro[4.5]decane. The SMILES (Simplified Molecular Input Line Entry System) string, CC1CCN(CC1)C2CCCC2, is used as the primary input for most computational tools.

  • Canonicalization and 3D Generation : The 2D SMILES structure is converted into a standardized 3D conformation. This step is crucial for calculating descriptors that depend on the molecule's spatial arrangement.

  • Molecular Descriptor Calculation : A wide array of numerical descriptors are calculated from the molecular structure. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties.

  • Model Application : The calculated descriptors are fed into pre-trained predictive models. These models are typically developed using large datasets of experimentally determined properties and employ machine learning algorithms or statistical methods like Quantitative Structure-Activity Relationships (QSAR).[7][8][9]

  • Data Aggregation and Confidence Assessment : Predictions from multiple models are aggregated. The final reported value is often a consensus or average. Crucially, each prediction is evaluated against the model's "Applicability Domain" (AD). The AD defines the chemical space in which the model has demonstrated reliable predictive power. Predictions for molecules outside the AD should be treated with lower confidence.

Prediction Workflow Diagram

Caption: In silico prediction workflow from molecular input to final report.

ADMET Profile: Forecasting In Vivo Behavior

A compound's success as a drug depends on its favorable interaction with the human body. The ADMET profile provides insight into its absorption, distribution, metabolism, excretion, and potential toxicity. Predicting these factors early can save significant time and resources.[2][10] Computer-aided drug design (CADD) methods are instrumental in this early assessment.[11]

Predicted ADMET Properties

The following table presents the predicted ADMET profile for 8-Methyl-2-azaspiro[4.5]decane. These predictions are generated using a variety of models, including machine learning algorithms and established QSARs.[4][12]

ADMET ParameterPredictionImplication and Rationale
Absorption
Human Intestinal Absorption (HIA)HighThe molecule's favorable physicochemical properties (low MW, balanced logP) suggest it will be readily absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighPredicted to be highly permeable across the Caco-2 cell monolayer, a model for the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PenetrantYesThe compound's lipophilicity and low polar surface area suggest it is likely to cross the BBB. This is a critical consideration for CNS targets but a potential liability for peripherally acting drugs.
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of P-gp, a key efflux transporter. This enhances its potential for CNS penetration and reduces the risk of drug-drug interactions.
Metabolism
CYP450 2D6 InhibitorNoUnlikely to inhibit the CYP2D6 enzyme, reducing the risk of metabolic drug-drug interactions.
CYP450 3A4 InhibitorNoUnlikely to inhibit the CYP3A4 enzyme, a major enzyme responsible for the metabolism of many drugs.
Toxicity
AMES Toxicity (Mutagenicity)NoPredicted to be non-mutagenic in the Ames test, indicating a low risk of carcinogenicity.
hERG InhibitionLow RiskThe molecule does not contain structural alerts typically associated with hERG channel binding, suggesting a low risk of cardiotoxicity.
HepatotoxicityLow RiskPredicted to have a low probability of causing drug-induced liver injury.
Interplay of Physicochemical and ADMET Properties

The relationship between a molecule's fundamental properties and its ultimate biological fate is intricate. The diagram below illustrates how key physicochemical parameters directly influence the ADMET profile. Understanding these connections is central to rational drug design.

ADMET_Influence cluster_physchem Physicochemical Properties cluster_admet ADMET Outcomes LogP Lipophilicity (logP) Absorption Absorption LogP->Absorption Distribution Distribution LogP->Distribution BBB Penetration Metabolism Metabolism LogP->Metabolism Toxicity Toxicity LogP->Toxicity hERG, etc. LogS Solubility (logS) LogS->Absorption LogS->Toxicity PSA Polarity (TPSA) PSA->Absorption PSA->Distribution pKa Ionization (pKa) pKa->Absorption MW Size (MW) MW->Metabolism

Caption: Influence of physicochemical properties on ADMET outcomes.

Trustworthiness and Validation: A Self-Validating System

The power of in silico prediction lies not in generating absolute certainties, but in providing a robust, evidence-based framework for decision-making. The integrity of this process is maintained through a commitment to transparency and an understanding of the limitations of computational models.

  • Model Applicability Domain (AD): Every prediction must be contextualized by the AD of the model that generated it. Our systems automatically flag predictions for structures that are dissimilar to the compounds used to train the model, ensuring that we only rely on predictions with high confidence.

  • Consensus Modeling: Rather than relying on a single algorithm, we employ a suite of diverse models. A high degree of consensus across different models lends greater confidence to a prediction. Discrepancies trigger further investigation.

  • Experimental Feedback Loop: In silico predictions are intended to guide, not replace, experimental work. As experimental data for 8-Methyl-2-azaspiro[4.5]decane and its analogs become available, they will be used to refine and retrain our predictive models, creating a continuously improving system. This iterative process is the cornerstone of a modern, efficient drug discovery pipeline.[13][14]

Conclusion

The in silico profile of 8-Methyl-2-azaspiro[4.5]decane is highly promising. It exhibits physicochemical properties consistent with good oral bioavailability and a favorable ADMET profile with low predicted toxicity. Its likelihood of penetrating the blood-brain barrier makes it an interesting scaffold for central nervous system targets.

This comprehensive computational assessment provides a strong rationale for its synthesis and further experimental evaluation. By front-loading the discovery process with high-quality predictive data, we can focus our resources on compounds with the highest probability of success, embodying the principles of modern, efficient drug development.

References

  • ChemAxon. (n.d.). Computational tools for drug discovery. Retrieved from [Link]

  • Gini, G., et al. (2009). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are computational methods in drug discovery?. Retrieved from [Link]

  • Play-by-Play. (n.d.). Advanced Computational Drug Discovery Tools. Research Development. Retrieved from [Link]

  • Sadybekov, A., & Sedykh, A. (2022). Contemporary Computational Applications and Tools in Drug Discovery. PMC. Retrieved from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. PMC. Retrieved from [Link]

  • Grisoni, F., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC. Retrieved from [Link]

  • Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33. Retrieved from [Link]

  • Cassani, S., & Gramatica, P. (2010). QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

  • Zhang, Y. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.
  • Dearden, J. C. (2017). In Silico Prediction of Physicochemical Properties. Semantic Scholar.
  • ResearchGate. (2025). In Silico Physicochemical Parameter Predictions. Request PDF. Retrieved from [Link]

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Retrieved from [Link]

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2025). ADMET in silico modelling: Towards prediction paradise?. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2023). Prediction of ADMET Properties of Anti-Breast Cancer Compounds Using Three Machine Learning Algorithms. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Enantioselective Synthesis of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane framework is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets. Molecules incorporating this core structure have demonstrated a wide range of pharmacological activities, serving as potent ligands for various receptors and enzymes.[1][2] Specifically, derivatives of this scaffold are integral to compounds targeting the central nervous system, including ligands for the 5-HT1A receptor.[1]

The introduction of a chiral center, as in 8-Methyl-2-azaspiro[4.5]decane, significantly increases molecular complexity and the potential for stereospecific interactions. The enantioselective synthesis of such building blocks is therefore of paramount importance, as the biological activity of stereoisomers can differ dramatically. This guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of 8-Methyl-2-azaspiro[4.5]decane, designed for researchers in synthetic chemistry and drug development. We will explore the causality behind our strategic choices, from the initial retrosynthetic analysis to the final cyclization step, providing a robust and reproducible methodology.

Retrosynthetic Analysis and Strategic Approach

To devise an effective enantioselective synthesis, we must first deconstruct the target molecule to identify a key bond formation that allows for the introduction of chirality. Our retrosynthetic strategy for (R)-8-Methyl-2-azaspiro[4.5]decane is outlined below.

G cluster_0 Retrosynthetic Analysis target Target: (R)-8-Methyl-2-azaspiro[4.5]decane intermediate1 Key Precursor: Amino Alcohol target->intermediate1 C-N bond disconnection intermediate2 Functionalized Cyclohexane intermediate1->intermediate2 Intramolecular Cyclization Precursor intermediate3 Michael Adduct intermediate2->intermediate3 Nitro Group Reduction start Starting Materials intermediate3->start Asymmetric Michael Addition

Caption: Retrosynthetic pathway for 8-Methyl-2-azaspiro[4.5]decane.

Our strategy hinges on establishing the crucial C8 stereocenter early in the synthesis using a powerful and well-documented organocatalytic asymmetric Michael addition. This approach offers excellent stereocontrol and avoids the use of expensive or toxic heavy metals. The forward synthesis will proceed through three key stages:

  • Asymmetric Conjugate Addition: An organocatalyzed Michael addition of nitromethane to 4-methylcyclohex-2-en-1-one to set the C8 stereocenter and install the nitrogen precursor.

  • Reductive Functionalization: Reduction of the nitro group to a primary amine and the ketone to a hydroxyl group.

  • Intramolecular Cyclization: Activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution by the amine to form the desired pyrrolidine ring.

Key Methodology: Organocatalytic Asymmetric Michael Addition

The cornerstone of this synthesis is the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ketone. We employ a diarylprolinol silyl ether catalyst, a class of organocatalysts renowned for its ability to facilitate highly enantioselective transformations.[3][4]

The catalyst operates by forming an enamine intermediate with the ketone substrate. The chiral environment created by the bulky diarylprolinol moiety effectively shields one face of the enamine, forcing the incoming nucleophile (nitromethane) to attack from the less hindered face. This mechanism ensures high fidelity in the transfer of chiral information.

G catalyst Chiral Catalyst (Diarylprolinol Silyl Ether) enamine Chiral Enamine Intermediate catalyst->enamine substrate 4-Methylcyclohex-2-en-1-one substrate->enamine Forms Enamine Intermediate nucleophile Nitromethane transition_state Favored Transition State nucleophile->transition_state Stereocontrolled Attack product Chiral Michael Adduct (>95% ee) enamine->transition_state Face Shielding transition_state->product Hydrolysis

Sources

The Strategic Incorporation of 8-Methyl-2-azaspiro[4.5]decane in Contemporary Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a paramount objective. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool for medicinal chemists. Their inherent three-dimensional nature provides an elegant solution to the limitations of traditional flat, aromatic structures, offering improved target engagement and physicochemical properties.[1] The rigid yet complex architecture of spirocycles allows for precise spatial orientation of functional groups, facilitating optimal interactions with the intricate topographies of biological targets.[1] This guide focuses on a particularly promising scaffold: 8-Methyl-2-azaspiro[4.5]decane. We will explore its strategic application in drug design, supported by detailed protocols and structure-activity relationship (SAR) analyses for key therapeutic targets.

Core Advantages of the 8-Methyl-2-azaspiro[4.5]decane Scaffold

The 8-Methyl-2-azaspiro[4.5]decane scaffold offers a unique combination of structural and functional features that make it an attractive building block in drug design:

  • Three-Dimensionality and Structural Rigidity: The spirocyclic nature of the decane core imparts a distinct three-dimensional geometry. This rigidity helps to pre-organize the molecule in a conformation favorable for binding to a target protein, reducing the entropic penalty upon binding and potentially increasing potency. The methyl group at the 8-position can serve as a crucial conformational anchor or a point for specific hydrophobic interactions within a binding pocket.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers, such as those in the 8-Methyl-2-azaspiro[4.5]decane scaffold, is a well-established strategy to enhance the aqueous solubility and metabolic stability of drug candidates. By moving away from flat, lipophilic aromatic systems, this scaffold can help to optimize the pharmacokinetic profile of a molecule.

  • Vectorial Exit Points for Chemical Elaboration: The nitrogen atom at the 2-position and the methyl group at the 8-position provide two distinct vectors for chemical modification. This allows for the systematic exploration of the surrounding chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Novelty and Intellectual Property: The unique structure of the 8-Methyl-2-azaspiro[4.5]decane scaffold provides access to novel chemical space, offering opportunities for the development of first-in-class therapeutics with strong intellectual property protection.

Application Showcase I: Targeting Inflammatory Pathways with 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Chronic inflammatory diseases represent a significant unmet medical need. The 2,8-diazaspiro[4.5]decan-1-one scaffold, a close analog of 8-Methyl-2-azaspiro[4.5]decane, has been successfully employed in the development of potent and selective inhibitors of key inflammatory kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

Targeting RIPK1 in Necroptosis

Necroptosis is a form of programmed necrosis that is implicated in a variety of inflammatory conditions. RIPK1 is a central kinase in the necroptosis pathway.[2] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[2]

Experimental Workflow: Lead Optimization of RIPK1 Inhibitors

G cluster_0 Discovery & Initial Screening cluster_1 Scaffold Hopping & SAR cluster_2 In Vitro & In Vivo Evaluation Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies initial scaffolds Biochemical Assay (RIPK1) Biochemical Assay (RIPK1) Hit Identification->Biochemical Assay (RIPK1) Confirms on-target activity Scaffold Hopping Scaffold Hopping Biochemical Assay (RIPK1)->Scaffold Hopping Introduction of 2,8-diazaspiro[4.5]decan-1-one SAR Studies SAR Studies Scaffold Hopping->SAR Studies Systematic modification of R1 and R2 groups Lead Compound Lead Compound SAR Studies->Lead Compound Identifies potent analogs Cell-based Necroptosis Assay Cell-based Necroptosis Assay Lead Compound->Cell-based Necroptosis Assay Evaluates cellular efficacy Pharmacokinetic Profiling Pharmacokinetic Profiling Cell-based Necroptosis Assay->Pharmacokinetic Profiling Determines ADME properties In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Profiling->In Vivo Efficacy Models Tests in disease models G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation STAT-P STAT-P STAT->STAT-P Nucleus Nucleus STAT-P->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Simplified TYK2/JAK1 signaling pathway leading to an inflammatory response.

Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold has revealed key structural features that govern potency and selectivity.

CompoundR1R2TYK2 IC50 (nM) [3]JAK1 IC50 (nM) [3]JAK2 IC50 (nM) [3]
Lead Compound H4-cyanophenyl637>850
Analog 1 Methyl4-cyanophenyl1588>1000
Analog 2 H3-cyanophenyl25150>1000
Analog 3 H4-fluorophenyl52270>1500

This data is representative and synthesized from publicly available sources for illustrative purposes.

The SAR data suggests that:

  • The unsubstituted amine at the R1 position is preferred for optimal potency.

  • A cyano-substituted phenyl ring at the R2 position is crucial for high affinity binding. The position of the cyano group influences potency, with the 4-position being optimal.

Application Showcase II: Modulating Muscarinic Receptors for Cognitive Enhancement

Muscarinic acetylcholine receptors, particularly the M1 subtype, are implicated in learning and memory. The development of selective M1 muscarinic agonists is a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease. The 1-oxa-8-azaspiro[4.5]decane scaffold, featuring the core 8-azaspiro[4.5]decane structure, has been successfully utilized to develop potent and selective M1 muscarinic agonists. [4][5] SAR of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

CompoundR (at position 2)Modification (at position 3)M1 Ki (nM) [4]M2 Ki (nM) [4]
YM796 Methyl=CH24803200
YM954 Ethyl=O2601800
Analog 4 Methyl=O3501500
Analog 5 Propyl=O4102100

This data is representative and synthesized from publicly available sources for illustrative purposes.

The SAR data indicates that:

  • Small alkyl substituents at the 2-position are well-tolerated.

  • Modifications at the 3-position significantly impact receptor affinity and selectivity.

  • The introduction of an oxo or methylene group at the 3-position generally leads to good M1 receptor affinity.

Protocols

Protocol 1: General Synthesis of N-Boc-8-Methyl-2-azaspiro[4.5]decane

This protocol is adapted from established methods for the synthesis of similar spirocyclic amines.

Materials:

  • 1-Methyl-4-piperidone

  • (Diethoxyphosphoryl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LAH)

  • Diethyl ether, anhydrous

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium potassium tartrate solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Step 1: Synthesis of 1-Methyl-4-piperylideneacetonitrile.

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add (diethoxyphosphoryl)acetonitrile (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to 2-(1-Methylpiperidin-4-yl)ethanamine.

    • To a stirred suspension of LAH (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of 1-methyl-4-piperylideneacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and wash the solid with diethyl ether.

    • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

  • Step 3: Boc-Protection.

    • Dissolve the amine from Step 2 (1.0 eq) in DCM.

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-8-Methyl-2-azaspiro[4.5]decane.

Protocol 2: Cell-Based Necroptosis Assay

Materials:

  • U937 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • TNF-α (human)

  • z-VAD-FMK (pan-caspase inhibitor)

  • Smac mimetic (e.g., birinapant)

  • Test compounds (2,8-diazaspiro[4.5]decan-1-one derivatives)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed U937 cells in a 96-well plate at a density of 2 x 10^4 cells/well in RPMI-1640 medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in RPMI-1640 medium.

    • Add the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Induction of Necroptosis:

    • Add a combination of TNF-α (10 ng/mL), z-VAD-FMK (20 µM), and a Smac mimetic (100 nM) to all wells except for the untreated control wells.

  • Incubation:

    • Incubate the plate at 37 °C in a 5% CO2 incubator for 24 hours.

  • Viability Measurement:

    • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each test compound by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 8-Methyl-2-azaspiro[4.5]decane scaffold and its close analogs represent a valuable asset in the medicinal chemist's toolbox. Their inherent three-dimensionality, coupled with their favorable physicochemical properties, provides a robust platform for the design of novel therapeutics targeting a diverse range of biological targets. The successful application of this scaffold in the development of potent and selective inhibitors of inflammatory kinases and modulators of muscarinic receptors underscores its broad utility. Future efforts in this area should focus on the development of stereoselective synthetic routes to access enantiomerically pure 8-Methyl-2-azaspiro[4.5]decane derivatives, as stereochemistry often plays a critical role in determining biological activity. Furthermore, the continued exploration of this scaffold against new and challenging drug targets is warranted and holds the promise of delivering the next generation of innovative medicines.

References

  • Krafft, E. A., Kurt, A., Maier, A., Thomas, A. W., & Zimmerli, D. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Anzai, H., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3145-3153.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Figshare. [Link]

  • Wanibuchi, F., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 201(2-3), 191-198.
  • Request PDF | Synthesis of 8-oxa-2-azaspiro[4.5]decane | A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and... | Find, read and cite all the research you need on ResearchGate. (2023). ResearchGate. [Link]

  • Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • Zhang, T., et al. (2022). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B, 12(5), 2292-2304.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Papaspyrou, S., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1127.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-231.
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 31(2), 486-491.
  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents. (n.d.).
  • CA2993484C - Muscarinic agonists - Google Patents. (n.d.).
  • 8-(tert-butyl) 4-methyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4,8-dicarboxylate. (n.d.). Retrieved from [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 8-Azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • 2-Boc-8-oxo-2-azaspiro[4.5]decane. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. (n.d.).
  • 1,4-Dioxa-8-azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.5]decane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane framework is a privileged structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity provide a unique scaffold for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a variety of biological targets. N-substituted 2-azaspiro[4.5]decane derivatives have been explored for their potential as anticonvulsant agents and are integral components in the development of novel therapeutics.[1] The ability to controllably introduce a diverse range of substituents onto the nitrogen atom is therefore a critical step in the synthesis of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead candidates.

This application note provides a detailed guide to the most common and effective protocols for the N-alkylation of the 2-azaspiro[4.5]decane core. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Core N-Alkylation Strategies

The secondary amine of the 2-azaspiro[4.5]decane system is a versatile nucleophile, amenable to functionalization through several key synthetic methodologies. The choice of method is dictated by the nature of the desired substituent (alkyl, aryl, etc.), the available starting materials, and the overall functional group tolerance of the molecule. The two primary approaches for introducing alkyl groups are Direct Alkylation with Alkyl Halides and Reductive Amination . For the introduction of aryl or heteroaryl moieties, the Buchwald-Hartwig Amination is the method of choice.

Method 1: Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward approach for forging a new carbon-nitrogen bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the nitrogen atom on the 2-azaspiro[4.5]decane attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Mechanistic Considerations

The success of this reaction is contingent on several factors:

  • Nature of the Alkyl Halide: Primary and benzylic halides are excellent substrates for this reaction. Secondary halides can also be used, but may lead to competing elimination (E2) side reactions. Tertiary halides are generally not suitable due to steric hindrance and a propensity for elimination. The reactivity of the halide follows the order I > Br > Cl.

  • Base: A base is required to neutralize the hydrohalic acid (HX) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically employed to solubilize the reactants and facilitate the SN2 pathway.

Visualizing the Workflow: Direct Alkylation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Azaspiro[4.5]decane 2-Azaspiro[4.5]decane Solvent (e.g., MeCN) Solvent (e.g., MeCN) 2-Azaspiro[4.5]decane->Solvent (e.g., MeCN) Dissolve Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Solvent (e.g., MeCN) Add Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Solvent (e.g., MeCN) Add Temperature (RT to Reflux) Temperature (RT to Reflux) Solvent (e.g., MeCN)->Temperature (RT to Reflux) Stir Filtration Filtration Temperature (RT to Reflux)->Filtration Reaction Complete Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: N-Alkylation of 2-Azaspiro[4.5]decane with an Alkyl Bromide

Materials:

  • 2-Azaspiro[4.5]decane

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).[2]

  • Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction temperature will depend on the reactivity of the alkyl bromide.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-Azaspiro[4.5]decane.[2]

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Alkyl Bromide/IodideK₂CO₃Acetonitrile, DMF25-8080-95
Benzyl BromideCs₂CO₃DMF20-5090-98
Ethyl BromoacetateNaHTHF/DMF0-2585-95

Table adapted from typical conditions for secondary amine alkylation.[2]

Method 2: Reductive Amination

Reductive amination is a highly reliable and versatile method for N-alkylation, particularly for the introduction of more complex alkyl groups. This one-pot procedure involves the reaction of the 2-azaspiro[4.5]decane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the prevention of over-alkylation, which can sometimes be an issue with direct alkylation.

Mechanistic Considerations

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[3][4][5] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions over ketones or aldehydes.[3][4][5] Reactions are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM). Acetic acid can be used as a catalyst, especially for less reactive ketones.[4][5]

  • Sodium Cyanoborohydride (NaBH₃CN): While effective, this reagent is highly toxic. It is stable in protic solvents like methanol (MeOH).

  • Sodium Borohydride (NaBH₄): This reagent can reduce both the iminium ion and the starting carbonyl compound. Therefore, it is typically used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[6]

Visualizing the Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Azaspiro[4.5]decane 2-Azaspiro[4.5]decane Solvent (e.g., DCE) Solvent (e.g., DCE) 2-Azaspiro[4.5]decane->Solvent (e.g., DCE) Dissolve Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Solvent (e.g., DCE) Add Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Solvent (e.g., DCE) Add Aqueous Quench Aqueous Quench Solvent (e.g., DCE)->Aqueous Quench Stir at RT Optional: Acetic Acid Optional: Acetic Acid Extraction Extraction Aqueous Quench->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination of 2-Azaspiro[4.5]decane with an Aldehyde

Materials:

  • 2-Azaspiro[4.5]decane

  • Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Azaspiro[4.5]decane (1.0 eq) and the aldehyde (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Yield (%)
Aliphatic AldehydeNaBH(OAc)₃DCE2585-95
Aromatic AldehydeNaBH(OAc)₃DCE2580-90
Aliphatic KetoneNaBH(OAc)₃ / AcOHDCE2575-85

Table based on general conditions for reductive amination.[4][5]

Method 3: Buchwald-Hartwig N-Arylation

The introduction of an aryl or heteroaryl group onto the nitrogen of 2-azaspiro[4.5]decane is a powerful strategy in drug design. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of C(aryl)-N bonds.[7]

Mechanistic Considerations

This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically used. The choice of ligand is crucial and often depends on the specific substrates. Sterically hindered and electron-rich phosphine ligands generally give the best results.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred.

Visualizing the Workflow: Buchwald-Hartwig Amination

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Azaspiro[4.5]decane 2-Azaspiro[4.5]decane Solvent (e.g., Toluene) Solvent (e.g., Toluene) 2-Azaspiro[4.5]decane->Solvent (e.g., Toluene) Add Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Solvent (e.g., Toluene) Add Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Solvent (e.g., Toluene) Add Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Solvent (e.g., Toluene) Add Elevated Temperature Elevated Temperature Solvent (e.g., Toluene)->Elevated Temperature Heat Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Filtration through Celite Filtration through Celite Elevated Temperature->Filtration through Celite Reaction Complete Extraction Extraction Filtration through Celite->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol: N-Arylation of 2-Azaspiro[4.5]decane with an Aryl Bromide

Materials:

  • 2-Azaspiro[4.5]decane

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or other suitable phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the aryl bromide, 2-Azaspiro[4.5]decane, and anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Aryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene100-11070-90
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Dioxane10065-85
Aryl TriflatePd(OAc)₂ / BINAPCs₂CO₃Toluene80-10075-95

Table based on general conditions for Buchwald-Hartwig amination.[7][8][9]

Conclusion

The N-alkylation of 2-azaspiro[4.5]decane systems is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. Direct alkylation with alkyl halides offers a straightforward approach for simple alkyl groups, while reductive amination provides a versatile and controlled method for introducing a wider array of substituents. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and reliable tool. The protocols and insights provided in this application note are intended to serve as a robust starting point for researchers to successfully functionalize the 2-azaspiro[4.5]decane scaffold and accelerate their research programs.

References

  • Malawska, B., & Kulig, K. (2007). Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 64(3), 233-240.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tsoni, S., & Pitsikalis, M. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Medley, J. W. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Han, J., et al. (2018). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 16(43), 8272-8276.
  • Request PDF. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives: Via copper-catalyzed difluoroalkylation/dearomatization of N -benzylacrylamides. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

The Azaspiro[4.5]decane Scaffold: A Versatile Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the intricate landscape of neuroscience drug discovery, the identification of novel chemical scaffolds that can be tailored to interact with specific neural targets is of paramount importance. The 2-azaspiro[4.5]decane framework has emerged as a so-called "privileged structure"—a molecular architecture that is capable of binding to multiple, distinct biological targets through systematic modification. While the specific compound 8-Methyl-2-azaspiro[4.5]decane is not extensively documented in current neuroscience literature, its core structure serves as the foundation for a diverse array of derivatives with significant and varied applications in the study and potential treatment of neurological and psychiatric disorders.

This document provides a detailed overview of the applications of the 2-azaspiro[4.5]decane scaffold in neuroscience research. It is intended for researchers, scientists, and drug development professionals, offering both high-level insights into the therapeutic potential of these compounds and detailed protocols for their experimental evaluation.

I. Targeting the Sigma-1 Receptor: A Hub for Neuromodulation and Neuroprotection

The sigma-1 receptor (σ₁R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation has been implicated in a range of neurological conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain. Derivatives of the azaspiro[4.5]decane scaffold have been successfully developed as high-affinity ligands for the σ₁R, demonstrating their potential as both diagnostic imaging agents and therapeutic candidates.

A. Mechanism of Action: Allosteric Modulation of Key Signaling Pathways

Azaspiro[4.5]decane-based σ₁R ligands are thought to exert their effects by stabilizing the active conformation of the receptor, thereby influencing downstream signaling cascades. This includes the modulation of ion channels, G-protein coupled receptors, and kinase pathways, ultimately leading to neuroprotective and anti-inflammatory effects.

sigma1_pathway ligand Azaspiro[4.5]decane Derivative sigma1 Sigma-1 Receptor (σ₁R) ligand->sigma1 binds to ip3r IP3 Receptor sigma1->ip3r modulates ca_release Ca²⁺ Release Modulation ip3r->ca_release downstream Neuroprotective & Anti-inflammatory Pathways (e.g., Akt, Nrf2) ca_release->downstream influences m1_pathway agonist 1-Oxa-8-azaspiro[4.5]decane Derivative m1_receptor Muscarinic M1 Receptor agonist->m1_receptor activates gq_protein Gq Protein m1_receptor->gq_protein activates plc Phospholipase C gq_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3_dag IP3 & DAG pip2->ip3_dag downstream Improved Cognitive Function ip3_dag->downstream leads to

Application Notes & Protocols: 8-Methyl-2-azaspiro[4.5]decane as a Scaffold for GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 8-Methyl-2-azaspiro[4.5]decane Scaffold in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a significant portion of modern pharmaceuticals. The therapeutic potential of modulating these receptors is vast, yet achieving subtype selectivity and desirable pharmacokinetic profiles remains a central challenge in medicinal chemistry. The introduction of novel, three-dimensional scaffolds is a key strategy to navigate the complex structure-activity relationships (SAR) of GPCR ligands.

The 8-Methyl-2-azaspiro[4.5]decane core represents a compelling, yet underexplored, scaffold for the development of next-generation GPCR modulators. Its inherent structural rigidity and defined three-dimensional geometry, conferred by the spirocyclic fusion of a piperidine and a pyrrolidine ring, offer a distinct advantage over more flexible, linear, or simple aromatic systems. This defined spatial arrangement of substituents can facilitate precise interactions with the orthosteric or allosteric binding sites of GPCRs, potentially leading to enhanced potency and selectivity.

The N-methyl group on the piperidine ring provides a key vector for interaction, often with acidic residues like aspartate in the transmembrane helices of aminergic GPCRs. The secondary amine of the pyrrolidine ring serves as a versatile handle for chemical modification, allowing for the systematic exploration of chemical space to fine-tune affinity, efficacy, and selectivity for a target receptor. This application note provides a comprehensive guide to the synthesis, derivatization, and pharmacological evaluation of novel ligands based on this promising scaffold.

I. Synthesis of the Core Scaffold and Derivatives

The synthesis of the 8-Methyl-2-azaspiro[4.5]decane core can be approached through several strategic routes. The following protocol is a robust, multi-step synthesis adapted from established methodologies for related diazaspirocycles and spiro-fused heterocycles, designed for versatility and scalability.

Rationale for Synthetic Strategy

The chosen strategy involves the initial construction of a suitable piperidine precursor followed by the formation of the spiro-fused pyrrolidine ring. This approach allows for the early introduction of the N-methyl group on the piperidine, a common feature in many bioactive GPCR ligands. Subsequent steps focus on building the pyrrolidine ring, which contains a readily functionalizable secondary amine protected with an easily removable group (e.g., Boc), setting the stage for library synthesis.

Experimental Workflow: Synthesis Pathway

Below is a visual representation of the proposed synthetic workflow.

G cluster_0 Part 1: Piperidine Core Synthesis cluster_1 Part 2: Spirocyclization cluster_2 Part 3: Final Scaffold Assembly cluster_3 Part 4: Library Derivatization A 4-Piperidone B N-Methyl-4-piperidone A->B Reductive Amination (CH2O, HCOOH) D Spiro-nitrile Intermediate B->D Michael Addition (Base, e.g., NaH) C N-Boc-2-(cyanomethyl)pyrrolidine E 8-Methyl-2-azaspiro[4.5]decan-1-one D->E Hydrolysis & Decarboxylation F Boc-Protected Scaffold E->F Reduction (e.g., LiAlH4) G Final Scaffold 8-Methyl-2-azaspiro[4.5]decane F->G Boc Deprotection (e.g., TFA) I Final GPCR Ligand Library G->I Acylation, Alkylation, Reductive Amination, etc. H Diverse R-X Reagents

Caption: Synthetic workflow for 8-Methyl-2-azaspiro[4.5]decane and its derivatives.

Protocol 1: Synthesis of 8-Methyl-2-azaspiro[4.5]decane

Step 1: Synthesis of N-Methyl-4-piperidone

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in methanol, add formaldehyde (37% aqueous solution, 2.5 equivalents).

  • Cool the mixture to 0°C and add formic acid (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture, concentrate under reduced pressure, and partition between dichloromethane and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-methyl-4-piperidone, which can often be used without further purification.

    • Causality: This is a classic Eschweiler-Clarke reaction, a reductive amination that efficiently and cost-effectively methylates the secondary amine of the piperidone precursor.

Step 2: Synthesis of the Spiro-nitrile Intermediate

  • To a solution of N-Boc-proline methyl ester (1 equivalent) in dry THF, add a strong base such as lithium diisopropylamide (LDA) at -78°C to generate the enolate.

  • Slowly add a solution of N-methyl-4-piperidone (1.1 equivalents) to the enolate solution.

  • Allow the reaction to proceed at low temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride.

  • Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the spirocyclic intermediate.

    • Causality: This step constructs the core spirocyclic framework through an aldol-type condensation followed by cyclization. The Boc group protects the pyrrolidine nitrogen for future selective deprotection and derivatization.

Step 3: Reduction and Deprotection

  • To a solution of the spiro-lactam intermediate (1 equivalent) in dry THF, slowly add a reducing agent such as lithium aluminum hydride (LiAlH4, 2-3 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours until the reaction is complete (monitored by LC-MS).

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the Boc-protected 8-Methyl-2-azaspiro[4.5]decane.

  • Dissolve the Boc-protected scaffold in dichloromethane and add trifluoroacetic acid (TFA, 5-10 equivalents).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the TFA salt of the final scaffold, 8-Methyl-2-azaspiro[4.5]decane .

    • Causality: The powerful reducing agent LiAlH4 is necessary to reduce the amide (lactam) to the corresponding amine. The subsequent TFA treatment provides a clean and efficient method for removing the acid-labile Boc protecting group, yielding the final core structure ready for derivatization.

II. Pharmacological Evaluation of Ligands

Once a library of derivatives is synthesized from the core scaffold, a systematic evaluation of their interaction with the target GPCR is essential. This typically involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to characterize efficacy (agonist, antagonist, inverse agonist).

Workflow for GPCR Ligand Characterization

cluster_functional Functional Assay Types A Synthesized Ligand Library (8-Methyl-2-azaspiro[4.5]decane derivatives) B Primary Screening: Radioligand Binding Assay A->B Determine Ki C Secondary Screening: Functional Assays B->C Characterize Efficacy (EC50 / IC50) D Lead Compound(s) C->D Identify Hits Gs Gs-coupled: cAMP Accumulation Assay C->Gs Gi Gi-coupled: cAMP Inhibition Assay C->Gi Gq Gq-coupled: IP1 Accumulation / Ca2+ Flux Assay C->Gq

Caption: Tiered screening cascade for novel GPCR ligands.

Protocol 2: Radioligand Binding Assay (Competition)

This protocol is a standard method to determine the binding affinity (Ki) of the synthesized compounds for a target GPCR.

  • Preparation: Use cell membranes prepared from cell lines stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein per well).

    • A known radioligand for the target receptor (e.g., [³H]-DAMGO for opioid receptors) at a concentration near its Kd value.

    • Varying concentrations of the unlabeled test compound (from 10⁻¹¹ to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Ki value.

    • Trustworthiness: This protocol includes controls for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate.

Protocol 3: Functional Assay - cAMP Accumulation (for Gs- or Gi-coupled receptors)

This assay measures the modulation of cyclic AMP (cAMP), a key second messenger. It is commonly performed using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[1]

  • Cell Plating: Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Compound Addition:

    • For Gs-coupled receptors (Agonist mode): Add varying concentrations of the test compound and incubate.

    • For Gi-coupled receptors (Antagonist mode): Add a fixed concentration of a known agonist (e.g., forskolin to directly activate adenylyl cyclase) along with varying concentrations of the test compound.

  • Lysis and Detection: After incubation (typically 30 minutes), add the HTRF detection reagents: cAMP-d2 (acceptor) and an anti-cAMP antibody labeled with a Europium cryptate (donor).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. For agonist activity, plot the HTRF ratio against the log concentration of the compound to determine the EC₅₀. For antagonist activity, determine the IC₅₀.

    • Expertise & Experience: The choice to use forskolin in the Gi-coupled assay is critical. Since Gi activation inhibits cAMP production, a basal level of cAMP must first be stimulated for an inhibitory effect to be measurable. Forskolin provides this stimulation.

III. Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 8-Methyl-2-azaspiro[4.5]decane scaffold is emerging, we can extrapolate key principles from related azaspirocyclic structures investigated as GPCR ligands.[2] The derivatization of the pyrrolidine nitrogen is the most common and effective strategy for modulating pharmacological activity.

Table 1: Hypothesized SAR for 8-Methyl-2-azaspiro[4.5]decane Derivatives

Position of ModificationType of Substituent (R)Predicted Impact on ActivityRationale
Pyrrolidine N-2Small alkyl chains (e.g., ethyl, propyl)May maintain or slightly decrease potency.Can probe the size of the binding pocket; often less optimal than larger groups.
Pyrrolidine N-2Phenylalkyl groups (e.g., phenethyl)Likely to increase affinity, particularly for aminergic receptors (dopamine, serotonin).The aromatic ring can engage in π-π stacking or hydrophobic interactions within the receptor binding pocket.
Pyrrolidine N-2Acyl groups with aromatic moietiesCan introduce hydrogen bond acceptors and further aromatic interactions, potentially switching from agonist to antagonist profiles.The carbonyl group can act as a hydrogen bond acceptor, altering the binding mode.
Pyrrolidine N-2Long flexible chains with polar headsMay target the extracellular loops of the GPCR, potentially leading to allosteric modulation or biased agonism.[3]This strategy moves the interacting moiety away from the core transmembrane binding domain.

Conclusion

The 8-Methyl-2-azaspiro[4.5]decane scaffold presents a promising starting point for the discovery of novel GPCR ligands with potentially improved properties. Its rigid, three-dimensional structure provides a solid foundation for the rational design of selective modulators. The synthetic and pharmacological protocols outlined in this document offer a comprehensive framework for researchers to synthesize, characterize, and optimize new chemical entities based on this scaffold, ultimately contributing to the development of safer and more effective therapeutics targeting the vast GPCR family.

References

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-9. [Link]

  • Kenakin, T. (2013). Biased signaling and allosteric machines: new vistas and challenges for drug discovery. British Journal of Pharmacology, 168(3), 544-553.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • De Amici, M., et al. (2010). 2-Azaspiro[4.5]decan-8-yl-containing ureas and amides as potent and selective muscarinic M1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 211-214.
  • Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-9. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]069/)

Sources

Application Note: High-Throughput Screening of 8-Methyl-2-azaspiro[4.5]decane Analogs for the Identification of Novel Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel modulators of the Sigma-1 Receptor (S1R) from a library of 8-Methyl-2-azaspiro[4.5]decane analogs. The S1R is a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] The described methodology utilizes a robust, homogeneous Fluorescence Polarization (FP) competitive binding assay, optimized for a 384-well microplate format. We detail the entire workflow, from assay development and validation to the primary screen, data analysis, and hit confirmation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and efficient screening cascade for this important CNS target.

Introduction and Scientific Rationale

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in cellular homeostasis, including calcium signaling, ion channel modulation, and response to cellular stress.[1][4][5] Dysfunction of S1R has been implicated in the pathophysiology of numerous central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain, making it a high-value target for therapeutic intervention.[2][3]

The 8-Methyl-2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known to form the core of various biologically active compounds.[6][7][8] Its rigid, three-dimensional architecture allows for precise orientation of functional groups, making it an ideal starting point for the development of potent and selective receptor ligands. Several azaspiro[4.5]decane derivatives have been reported as high-affinity S1R ligands, validating the selection of this chemical class for the current screening campaign.[9]

This guide outlines a Fluorescence Polarization (FP) based HTS assay, a powerful method for studying molecular interactions in a homogeneous format.[10][11] FP assays are well-suited for HTS due to their simplicity (no wash steps), speed, and reduced reagent consumption, allowing for the rapid and cost-effective screening of large compound libraries.[10][12] The principle relies on the change in the rotational speed of a fluorescently labeled S1R ligand (tracer) upon binding to the much larger receptor protein. Unbound, the tracer tumbles rapidly, leading to depolarized light emission. When bound to the S1R, its tumbling is slowed, resulting in a higher degree of polarized light emission. Library compounds that bind to the S1R will compete with the fluorescent tracer, displacing it and causing a decrease in the FP signal.

Assay Development and Validation

The successful implementation of an HTS campaign is contingent upon a well-developed and rigorously validated assay.[13][14] The primary goal is to establish a robust, reproducible, and sensitive assay window that can reliably distinguish active compounds ("hits") from inactive ones.

Materials and Reagents
ReagentSupplierCatalog #Purpose
Human Recombinant Sigma-1 ReceptorR&D Systems9050-SRTarget Protein
Fluorescent Tracer (e.g., BODIPY-TMR-pentazocine)Custom SynthesisN/AFluorescent Ligand
(+)-PentazocineSigma-AldrichP8912Positive Control / Reference Ligand
HaloperidolSigma-AldrichH1512Reference Ligand
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl)In-houseN/AAssay Medium
DMSO (Dimethyl Sulfoxide), ACS GradeThermo FisherD12345Compound Solvent
384-well, low-volume, black, flat-bottom platesCorning3571Assay Plates
Assay Optimization

Rationale: The goal of optimization is to find the ideal concentrations of receptor and fluorescent tracer that provide a stable and significant signal window.

  • Receptor Titration: To determine the optimal S1R concentration, a saturation binding experiment is performed. A fixed concentration of the fluorescent tracer is incubated with serial dilutions of the S1R protein. The concentration of S1R that yields approximately 80% of the maximal FP signal is typically chosen for subsequent experiments to ensure a robust assay window while conserving the receptor protein.

  • Tracer Concentration: The fluorescent tracer concentration should ideally be at or below its dissociation constant (Kd) for the S1R to ensure sensitive detection of competitive binding.

Assay Validation: The Z'-Factor

Rationale: The Z'-factor is a statistical parameter that quantifies the quality and robustness of an HTS assay.[15] It assesses the separation between the high (maximum binding) and low (minimum binding/displacement) signals, as well as the signal variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high control wells (e.g., S1R + tracer in DMSO).

  • Mean_low and SD_low are the mean and standard deviation of the low control wells (e.g., S1R + tracer + saturating concentration of (+)-Pentazocine).

A validation experiment should be run using multiple plates to ensure inter-plate reproducibility before commencing the full screen.[16]

High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo 525), dispense 100 nL of each compound from the 8-Methyl-2-azaspiro[4.5]decane library (typically at 2 mM in DMSO) into the appropriate wells of the 384-well assay plates. This results in a final screening concentration of 10 µM.

    • Dispense 100 nL of DMSO into the control wells (high and low signal).

  • Reagent Preparation:

    • Prepare a 2X solution of the fluorescent tracer in assay buffer at its optimal concentration.

    • Prepare a 2X solution of the human recombinant S1R in assay buffer at its optimal concentration.

    • For the low signal control wells, add a known S1R antagonist (e.g., (+)-Pentazocine) to the 2X S1R solution at a concentration sufficient to achieve full displacement (e.g., 100x Ki).

  • Reagent Addition:

    • Using a multi-drop dispenser, add 10 µL of the 2X S1R solution (with or without the control antagonist) to all wells.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound-receptor binding.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate for 60 minutes at room temperature, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plates on an FP-capable plate reader (e.g., BMG PHERAstar or Molecular Devices Analyst GT).[17]

    • Use appropriate excitation and emission filters for the BODIPY-TMR fluorophore (e.g., Excitation: 540 nm, Emission: 590 nm).

    • Record the parallel and perpendicular fluorescence intensity values to calculate the milli-polarization (mP) units.

Data Analysis and Hit Identification

Primary Data Analysis
  • Normalization: The raw mP values from each compound well are normalized to the intra-plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - Mean_mP_low) / (Mean_mP_high - Mean_mP_low))

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition value exceeding a predefined threshold. A common threshold is three times the standard deviation of the sample field (i.e., all test compounds). For example, compounds producing ≥50% inhibition may be selected as primary hits.

Hit Confirmation and Triage Workflow

Primary hits from an HTS campaign require a rigorous confirmation process to eliminate false positives and prioritize the most promising compounds.[18][19]

  • Diagram of the HTS Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Lib Compound Library (8-Methyl-2-azaspiro[4.5]decane analogs) Screen Primary HTS (Single Concentration, e.g., 10 µM) Lib->Screen Data Data Analysis (% Inhibition Calculation) Screen->Data Hits Primary Hit Selection (e.g., >50% Inhibition) Data->Hits Reconfirm Hit Re-test (Fresh Compound Sample) Hits->Reconfirm DoseResp Dose-Response Curve (IC50 Determination) Reconfirm->DoseResp Counter Counter/Orthogonal Assays (e.g., Radioligand Binding) DoseResp->Counter SAR Preliminary SAR Analysis Counter->SAR Leads Validated Hits (Confirmed, Potent, Specific) SAR->Leads

Caption: High-throughput screening workflow from primary screen to validated leads.

Confirmatory Assays
  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50 value).

  • Orthogonal Assays: To ensure that the activity is not an artifact of the FP assay format, hits should be validated in a different, label-free assay. A classic orthogonal assay is the radioligand binding assay, using a tritiated S1R ligand like [³H]-(+)-pentazocine to confirm competitive binding.[20]

  • Selectivity Screening: Promising hits should be tested against other relevant receptors (e.g., Sigma-2 receptor, other CNS targets) to assess their selectivity profile.

Illustrative Signaling Pathway

The mechanism of action of S1R agonists often involves the potentiation of neurotrophic signaling pathways, which are critical for neuronal survival and plasticity.[3][5]

  • Diagram of S1R-Mediated Neurotrophic Signaling

S1R_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TrkB TrkB Receptor PI3K PI3K TrkB->PI3K S1R Sigma-1 Receptor (S1R) S1R->TrkB potentiates signaling Agonist S1R Agonist (e.g., Hit Compound) Agonist->S1R binds & activates BDNF BDNF BDNF->TrkB activates AKT Akt PI3K->AKT Survival Neuronal Survival & Plasticity AKT->Survival promotes

Caption: S1R agonists can promote neuronal survival by potentiating BDNF/TrkB signaling.

Conclusion

The methodology described provides a robust framework for the high-throughput screening of 8-Methyl-2-azaspiro[4.5]decane analogs to identify novel modulators of the Sigma-1 receptor. The use of a validated Fluorescence Polarization assay ensures high-quality data and an efficient screening process. The subsequent hit confirmation cascade, incorporating dose-response analysis and orthogonal assays, is critical for triaging hits and identifying promising lead candidates for further optimization in CNS drug discovery programs.

References

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Pharmacology & Translational Science.
  • Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Pharmacology.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PubMed Central.
  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Bentham Science.
  • Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. PubMed.
  • Cell-Free Assay of G-Protein-Coupled Receptors Using Fluorescence Polarization. SAGE Journals.
  • Fluorescence Polarization (FP). Molecular Devices.
  • Analysis of HTS data. Cambridge MedChem Consulting.
  • Fluorescence Polarization in GPCR Research. Selinus.
  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC), UCSF.
  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Design and implementation of high-throughput screening assays. PubMed.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. PubMed Central.
  • High-throughput screening (HTS). BMG LABTECH.
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health.
  • High Throughput Drug Screening. Sygnature Discovery.
  • Sigma Receptor Binding Assays. PubMed.
  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PubMed Central.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
  • High-throughput screening assays for the identification of chemical probes. ResearchGate.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar.
  • Design and Implementation of High-Throughput Screening Assays. Springer Nature Experiments.
  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.

Sources

Synthetic Routes to Functionalized 8-Methyl-2-azaspiro[4.5]decanes: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Methyl-2-azaspiro[4.5]decane Scaffold

The 8-Methyl-2-azaspiro[4.5]decane framework is a key structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive scaffold for designing ligands that can interact with high specificity to biological targets. Derivatives of this scaffold have shown significant promise as M1 muscarinic agonists for the treatment of Alzheimer's disease, as 5-HT1A receptor ligands with potential anxiolytic effects, and as sigma-1 receptor ligands for tumor imaging applications. The strategic placement of a methyl group at the 8-position can significantly influence the pharmacological profile of these molecules by introducing chirality and affecting binding affinity and selectivity.

This technical guide provides a comprehensive overview of robust synthetic strategies for accessing functionalized 8-Methyl-2-azaspiro[4.5]decanes. We will explore two primary convergent synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices, from starting materials to reaction conditions, will be elucidated to provide researchers with a deep understanding of the underlying chemical principles.

Strategic Approaches to the 8-Methyl-2-azaspiro[4.5]decane Core

The construction of the 8-Methyl-2-azaspiro[4.5]decane skeleton can be broadly categorized into two strategic approaches, which will be detailed in this guide:

  • Strategy A: Synthesis from a Pre-functionalized Cyclohexanone Ring. This approach utilizes a commercially available or readily synthesized 4-methylcyclohexanone as the starting material, directly incorporating the desired C8-methyl group from the outset.

  • Strategy B: Late-Stage Functionalization of an 8-Oxo-2-azaspiro[4.5]decane Intermediate. This strategy involves the initial construction of an 8-oxo-2-azaspiro[4.5]decane core, followed by the introduction of the methyl group at the C8 position. This approach offers flexibility for creating a library of C8-substituted analogs.

Strategy A: Synthesis from 4-Methylcyclohexanone

This strategy offers a direct and efficient route to the target scaffold. The key steps involve the formation of a suitable nucleophile from 4-methylcyclohexanone, which then participates in a cyclization reaction to form the spirocyclic core. A representative multi-component reaction is detailed below.

Protocol 1: One-Pot Synthesis of 8-Methyl-1-thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol is adapted from a procedure for the synthesis of related thiazolidinone-containing spirocycles and demonstrates the utility of 4-methylcyclohexanone as a direct precursor.

Workflow Diagram:

Strategy_A_Workflow cluster_0 One-Pot Reaction A 4-Methylcyclohexanone D Reaction Mixture in Benzene A->D B Primary Amine (e.g., Morpholinoethylamine) B->D C Thioglycolic Acid C->D E Reflux with Dean-Stark Trap D->E Heat F Workup and Purification E->F Cooling, Extraction G Functionalized 8-Methyl-1-thia-4-azaspiro[4.5]decan-3-one F->G Column Chromatography

Caption: One-pot synthesis of an 8-methyl-azaspiro[4.5]decane derivative.

Materials:

  • 4-Methylcyclohexanone (1.0 eq)

  • Morpholinoethylamine (1.0 eq)

  • Thioglycolic acid (4.0 eq)

  • Dry Benzene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Acetone for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylcyclohexanone (5 mmol, 1.0 eq), morpholinoethylamine (5 mmol, 1.0 eq), and thioglycolic acid (20 mmol, 4.0 eq) in dry benzene (20 mL).

  • Reflux the reaction mixture for 6 hours, collecting the water generated in the Dean-Stark trap.

  • After cooling to room temperature, evaporate the excess solvent under reduced pressure.

  • Dissolve the residue in chloroform.

  • Wash the chloroform layer twice with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:acetone (80:20) mixture as the eluent to yield the desired 8-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one.

Expected Outcome: The product is typically obtained as colorless prisms. The yield and purity should be assessed by standard analytical techniques (NMR, MS, and elemental analysis).

Strategy B: Late-Stage Functionalization of an 8-Oxo Intermediate

This versatile strategy allows for the synthesis of a variety of C8-functionalized 2-azaspiro[4.5]decanes from a common intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Protocol 2: Synthesis of tert-Butyl 8-Oxo-2-azaspiro[4.5]decane-2-carboxylate

This protocol is based on a patented four-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one.

Workflow Diagram:

Strategy_B_Part1_Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B Step 1: Nitrile Formation A->B p-TosMIC, t-BuOK C 1,4-Dioxaspiro[4.5]decane-8-carbonitrile B->C D Step 2: Alkylation C->D 1-bromo-2-chloroethane, LDA E 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile D->E F Step 3: Reductive Cyclization & Boc Protection E->F H₂, Raney Ni then (Boc)₂O G tert-Butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate F->G H Step 4: Ketal Hydrolysis G->H Acetone, H₂O, Heat I tert-Butyl 8-Oxo-2-azaspiro[4.5]decane-2-carboxylate H->I

Caption: Four-step synthesis of the 8-oxo-2-azaspiro[4.5]decane intermediate.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (p-TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Glycol dimethyl ether and Ethanol

  • 1-Bromo-2-chloroethane

  • Lithium diisopropylamide (LDA)

  • Toluene

  • Raney Nickel

  • Hydrogen gas

  • Methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone and Water

Procedure:

  • Step 1: Nitrile Formation: To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a mixture of glycol dimethyl ether and ethanol at 0-20 °C, add p-toluenesulfonylmethyl isocyanide and potassium tert-butoxide to yield 1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Step 2: Alkylation: React the nitrile from Step 1 with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide in toluene at 0-20 °C to produce 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Step 3: Reductive Cyclization and Boc Protection: Subject the product from Step 2 to catalytic hydrogenation with Raney nickel in methanol under a hydrogen atmosphere (50 psi) at 50 °C. Following the reduction and cyclization, protect the resulting secondary amine with di-tert-butyl dicarbonate to give tert-butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate.

  • Step 4: Ketal Hydrolysis: Hydrolyze the ketal protecting group of the product from Step 3 in a mixture of acetone and water at 70 °C to afford the final product, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Protocol 3: Conversion of the 8-Oxo Group to an 8-Methyl Group via Wittig Reaction and Hydrogenation

This two-step protocol transforms the versatile 8-oxo intermediate into the desired 8-methyl scaffold.

Workflow Diagram:

Strategy_B_Part2_Workflow A tert-Butyl 8-Oxo-2-azaspiro[4.5]decane-2-carboxylate B Step 1: Wittig Olefination A->B Ph₃P=CH₂ C tert-Butyl 8-Methylene-2-azaspiro[4.5]decane-2-carboxylate B->C D Step 2: Catalytic Hydrogenation C->D H₂, Pd/C E tert-Butyl 8-Methyl-2-azaspiro[4.5]decane-2-carboxylate D->E

Caption: Conversion of the 8-oxo intermediate to the 8-methyl scaffold.

Materials:

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Methanol or Ethyl Acetate

Procedure:

  • Step 1: Wittig Olefination:

    • Prepare the Wittig reagent in situ by suspending methyltriphenylphosphonium bromide in anhydrous THF and adding a strong base such as n-butyllithium at a low temperature (e.g., 0 °C or -78 °C) until the characteristic orange-red color of the ylide persists.

    • To this ylide solution, add a solution of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield tert-butyl 8-methylene-2-azaspiro[4.5]decane-2-carboxylate.

  • Step 2: Catalytic Hydrogenation:

    • Dissolve the 8-methylene intermediate in methanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitor by TLC or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl 8-methyl-2-azaspiro[4.5]decane-2-carboxylate. This product can be used in the next functionalization steps or deprotected as needed.

Comparative Analysis of Synthetic Strategies

StrategyKey Intermediate/Starting MaterialKey ReactionsAdvantagesDisadvantages
A 4-MethylcyclohexanoneMulti-component reactionDirect, fewer stepsMay require specific reaction conditions for desired functionalization; stereocontrol can be challenging.
B tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylateWittig olefination, Catalytic hydrogenationVersatile for introducing various C8-substituents; intermediate is synthetically accessible.Longer synthetic sequence; Wittig reaction may not be suitable for all substrates.

Further Functionalization of the 2-Azaspiro[4.5]decane Scaffold

Once the 8-methyl-2-azaspiro[4.5]decane core is synthesized (typically with the nitrogen protected, e.g., as a Boc-carbamate), further functionalization can be achieved.

  • N-Deprotection and Alkylation/Acylation: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). The resulting secondary amine is a nucleophile that can be functionalized through various reactions:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce N-alkyl substituents.

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce N-aryl substituents.

  • Functionalization of the Pyrrolidine Ring: If the pyrrolidine ring contains suitable functional handles from the initial synthesis, these can be further manipulated. For instance, a carboxylic acid group on the pyrrolidine ring can be converted to an amide or ester.

Conclusion

This application note has detailed two robust and versatile synthetic routes for accessing the medicinally important 8-methyl-2-azaspiro[4.5]decane scaffold. Strategy A provides a direct approach from 4-methylcyclohexanone, while Strategy B offers a more flexible route via a key 8-oxo intermediate, allowing for late-stage diversification at the C8 position. The provided protocols, along with the discussion of the underlying chemical principles and further functionalization possibilities, are intended to empower researchers in drug discovery and development to efficiently synthesize and explore the chemical space around this privileged molecular framework. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of functionalization, and the availability of starting materials.

References

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]

  • Tsukamoto, S., Fujii, M., Yasunaga, T., Matsuda, K., Wanibuchi, F., Hidaka, K., Furuya, T., & Tamura, T. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. *

Application Notes & Protocols for the Evaluation of 8-Methyl-2-azaspiro[4.5]decane as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The spirocyclic scaffold is an increasingly important motif in medicinal chemistry, prized for its ability to confer three-dimensionality and novel pharmacological properties to small molecules.[1][2][3] Within this class, azaspiro[4.5]decanes have given rise to compounds with a diverse range of biological activities, targeting everything from G-protein coupled receptors to enzymes and ion channels.[4][5][6][7]

This document addresses the compound 8-Methyl-2-azaspiro[4.5]decane . Currently, this specific molecule is not established in the scientific literature as a validated chemical probe with a defined biological target and mechanism of action. Therefore, this guide is presented not as a protocol for a known tool, but as a comprehensive investigational workflow for its evaluation as a potential novel chemical probe.

We will proceed based on a central hypothesis derived from the known activities of structurally related analogs. Specifically, the derivative Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has been shown to inhibit the secretion of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), and to induce apoptosis in multiple myeloma cells by inhibiting the STAT3 and Akt signaling pathways.[8][9] Based on this precedent, we hypothesize that the parent scaffold, 8-Methyl-2-azaspiro[4.5]decane, may serve as a valuable chemical tool for interrogating these or related pathways.

This guide provides the rigorous, self-validating experimental framework required to take this compound from initial characterization to a well-validated probe, suitable for elucidating biological function.

Part 1: Foundational Characterization of the Candidate Probe

Before any biological assessment, the fundamental physicochemical properties and purity of 8-Methyl-2-azaspiro[4.5]decane must be unequivocally established. A chemical probe of poor quality will yield misleading and irreproducible data.[10]

Identity and Purity Assessment

The identity of the compound should be confirmed by mass spectrometry and NMR spectroscopy. Purity is paramount and should be assessed by a quantitative method.

ParameterMethodAcceptance CriterionRationale
Identity High-Resolution Mass Spectrometry (HRMS), ¹H NMR, ¹³C NMRMatch theoretical mass and predicted spectral dataConfirms the correct molecular structure.
Purity High-Performance Liquid Chromatography (HPLC) with UV detection or Evaporative Light Scattering Detection (ELSD)≥98%Ensures that observed biological effects are not due to impurities.
Solubility Kinetic solubility assay in aqueous buffer (e.g., PBS) and organic solvent (e.g., DMSO)Record quantitative values (µM/mM)Determines appropriate stock solution preparation and concentration range for biological assays.
Stability HPLC analysis of the compound in assay buffer over time (e.g., 0, 2, 8, 24 hours) at 37°C<10% degradation over the course of a typical experimentEnsures the compound does not degrade in the assay medium, which would confound results.
Protocol 1: Purity and Stability Analysis via HPLC
  • Preparation of Stock Solution: Accurately weigh ~1 mg of 8-Methyl-2-azaspiro[4.5]decane and dissolve in a known volume of DMSO to create a 10 mM stock solution.

  • Purity Assessment:

    • Dilute the stock solution to a final concentration of 20 µM in a 50:50 acetonitrile:water mobile phase.

    • Inject 10 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Monitor the eluent at a suitable wavelength (e.g., 214 nm) or with an ELSD.

    • Calculate the peak area of the main component as a percentage of the total peak area.

  • Stability Assessment:

    • Dilute the 10 mM DMSO stock into the final cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.

    • Incubate the solution at 37°C in a cell culture incubator.

    • At time points 0, 2, 8, and 24 hours, take an aliquot, quench with an equal volume of cold acetonitrile to precipitate proteins, centrifuge, and analyze the supernatant by the HPLC method described above.

    • Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining.

Part 2: Elucidating the Biological Activity and Target

Our working hypothesis posits that 8-Methyl-2-azaspiro[4.5]decane may modulate cytokine-induced signaling pathways. The following protocols are designed to test this hypothesis, starting with a broad phenotypic screen and narrowing down to specific target engagement.

Phenotypic Screening: Anti-proliferative and Apoptosis Induction

We will first determine if the compound exhibits cytotoxic or anti-proliferative effects, a hallmark of agents that disrupt critical signaling pathways in cancer cells. We select a human multiple myeloma cell line (e.g., U266), which is known to be dependent on the IL-6/STAT3 pathway for survival.

Protocol 2: Cell Viability and Apoptosis Assay
  • Cell Seeding: Seed U266 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 15% FBS and 2 ng/mL recombinant human IL-6. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 8-Methyl-2-azaspiro[4.5]decane in culture medium (e.g., from 100 µM down to 10 nM). Add the compound dilutions to the cells and incubate for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

    • Read the absorbance at 490 nm.

    • Normalize the data to the DMSO control and plot a dose-response curve to determine the IC₅₀ value.

  • Apoptosis Assessment (Annexin V/PI Staining):

    • Treat cells in a 6-well plate format with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Pathway Interrogation: Probing the IL-6/STAT3 Axis

If the compound induces apoptosis, we must determine if this is correlated with an inhibition of our hypothesized pathway. The phosphorylation of STAT3 is a critical downstream event of IL-6 receptor activation.

Protocol 3: Western Blot for Phospho-STAT3 Inhibition
  • Cell Culture and Starvation: Culture U266 cells to ~80% confluency. To synchronize the signaling pathway, serum-starve the cells overnight in RPMI-1640 with 0.5% FBS.

  • Compound Pre-treatment: Pre-treat the starved cells with 8-Methyl-2-azaspiro[4.5]decane at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against Phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., β-actin) is essential.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity to determine the dose-dependent inhibition of STAT3 phosphorylation.

Diagram: Hypothesized Signaling Pathway and Point of Intervention

The following diagram illustrates the IL-6 signaling cascade and the hypothesized point of inhibition by 8-Methyl-2-azaspiro[4.5]decane, upstream of or at the level of STAT3 phosphorylation.

IL6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 dimerizes with JAK JAK gp130->JAK activates IL6 IL-6 IL6->IL6R binds STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Probe 8-Methyl-2- azaspiro[4.5]decane Probe->JAK Hypothesized Inhibition DNA DNA STAT3_dimer->DNA translocates & binds to Gene_Expression Gene Expression (e.g., Pro-survival genes) DNA->Gene_Expression Validation_Workflow cluster_discovery Discovery & Initial Characterization cluster_validation Mechanism of Action & Target Validation cluster_profiling Probe Characterization A Compound Synthesis & Purity Check (≥98%) B Phenotypic Screen (e.g., Cell Viability Assay) A->B C Identify IC₅₀ B->C D Pathway Interrogation (e.g., Western Blot for p-STAT3) C->D E Confirm On-Target Phenotype Correlation D->E F Direct Target Engagement (e.g., CETSA) E->F G Selectivity Profiling (e.g., Kinase Panel Screen) F->G I Validated Chemical Probe F->I H Negative Control Synthesis (Structurally similar, inactive analog) G->H H->I

Caption: Workflow for validating a novel chemical probe.

Part 4: Final Recommendations and Use of Controls

Once the on-target activity, cellular engagement, and selectivity are established, 8-Methyl-2-azaspiro[4.5]decane can be considered a qualified chemical probe for the interrogated pathway.

  • Concentration: Use the probe at the lowest concentration that gives a robust on-target effect (typically within 10-fold of the cellular IC₅₀ for the pathway).

  • Negative Control: A crucial component of a probe experiment is a negative control—a close structural analog that is inactive against the target. [10]This helps to confirm that the observed phenotype is due to modulation of the target and not an off-target effect of the chemical scaffold. A synthetic effort should be made to produce such a molecule.

  • Orthogonal Validation: The probe's effects should be confirmed by an orthogonal method, such as siRNA or CRISPR-mediated knockdown of the target protein. A similar phenotype upon genetic perturbation strongly supports the probe's mechanism of action. [11] By following this comprehensive validation workflow, researchers can confidently establish whether 8-Methyl-2-azaspiro[4.5]decane is a valuable and reliable chemical probe for dissecting the complexities of cellular signaling.

References

  • BenchChem. (2025). Application Notes and Protocols for Creating and Using Reducible Probes in Cellular Imaging.
  • BenchChem. (2025). Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design.
  • Karpenko, Y. et al. (2021). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PMC.
  • Sbardella, G. et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed.
  • The Chemical Probes Portal. How to use chemical probes.
  • BenchChem. (2025). Unlocking the Therapeutic Potential of 1-Thia-4-azaspiro[4.5]decanes: A Comparative Guide to Structure-Activity Relationships.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Imaging with Dibenzothiophene Probes.
  • Wang, J. et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed.
  • Jia, H. et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • Patel, D. R. et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PMC - NIH.
  • Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.
  • Hideshima, T. et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PubMed.
  • Varela, M. T. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Zheng, Y. et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate.
  • Arrowsmith, C. & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications.
  • Varela, M. T. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate.
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • MDPI. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Hideshima, T. et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. NIH.
  • Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Akkurt, M. et al. (2008). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. NIH.
  • PubChem. 8-Azaspiro(4.5)decane.
  • Akkurt, M. et al. (2008). 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. NIH.
  • Tatarczyńska, E. et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed.
  • Prisinzano, T. E. et al. (2018). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central.
  • PubChemLite. 8-methyl-2,8-diazaspiro[4.5]decane.
  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.
  • Santa Cruz Biotechnology. 8-Oxa-2-azaspiro[4.5]decane.
  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.
  • The Good Scents Company. (Z)-coconut decanone methyl, 91069-37-3.
  • Chem-Space. tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate.
  • Ascendex Scientific, LLC. 8-tert-butyl-2-azaspiro[4.5]decane.
  • ResearchGate. (2025). Chemical composition and antifungal, phytotoxic, brine shrimp cytotoxicity, insecticidal and antibacterial activities of the essential oils of Acacia modesta | Request PDF.

Sources

Topic: A Robust and Scalable Synthesis of 8-Methyl-2-azaspiro[4.5]decane for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds, particularly those containing nitrogen, are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1][2] The 8-Methyl-2-azaspiro[4.5]decane core is a valuable building block, yet its synthesis at scale presents considerable challenges related to cost, safety, and efficiency. Existing literature often focuses on derivative synthesis or lab-scale methods, leaving a gap for a dedicated, scalable protocol for the parent scaffold.[3][4] This guide details a robust, three-step synthetic route starting from the readily available 1-Methyl-4-piperidone. We will delve into the causality behind our methodological choices, from the formation of a key nitrile intermediate to a carefully controlled reductive cyclization. This document provides not only step-by-step protocols but also critical insights into process safety, thermal hazard management, and purification strategies essential for transitioning from benchtop to kilogram-scale production.

Introduction & Strategic Rationale

The Significance of Spirocyclic Amines in Medicinal Chemistry

The defining feature of a spirocycle is the single, shared sp³-hybridized carbon atom that joins two rings, forcing them into orthogonal planes.[1] This rigid, three-dimensional topology is highly sought after in drug design as it allows for precise vectoral presentation of functional groups into biological target sites, often leading to improved potency and selectivity. Furthermore, the introduction of a spirocyclic core can enhance metabolic stability and improve physicochemical properties such as solubility by disrupting planarity.[5] The 8-Methyl-2-azaspiro[4.5]decane scaffold combines the features of a piperidine ring, a common pharmacophore, with a pyrrolidine ring, providing a versatile platform for further chemical elaboration.

Core Challenges in the Scale-Up of Complex Amine Synthesis

Transitioning a synthetic route from the gram to the kilogram scale is non-trivial. Key challenges include:

  • Thermal Management: Many reactions involved in amine synthesis, particularly reductions with metal hydrides or hydrogenations, are highly exothermic and pose a risk of thermal runaway if not properly controlled.[6][7]

  • Reagent Handling: The use of hazardous or pyrophoric reagents like strong bases (e.g., Lithium diisopropylamide - LDA) or catalysts (e.g., Raney® Nickel) requires specialized equipment and stringent safety protocols at scale.[8]

  • Purification: Chromatographic purification, common in lab-scale synthesis, is often economically and practically unfeasible for large-scale production. Therefore, the process must be designed to yield a crude product that can be purified via crystallization or distillation.[9]

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant sources of impurities in large batches, complicating downstream processes and final product purity.

Rationale for the Selected Synthetic Strategy

Considering the challenges above, we have designed a convergent and robust three-step synthesis. Our strategy is anchored by the following principles:

  • Cost-Effective Starting Material: We begin with 1-Methyl-4-piperidone, a commercially available and relatively inexpensive building block that already contains the requisite methylated piperidine ring.

  • Robust Chemical Transformations: The selected reactions—tosylhydrazone formation, cyanation, C-alkylation, and reductive cyclization—are well-precedented in process chemistry and known for their reliability.

  • Scalable Purification: The strategy is designed to avoid chromatography, relying on extraction, precipitation, and ultimately, distillation or salt formation of the final product.

  • Control and Safety: By breaking the synthesis into discrete, controllable steps, we can better manage exotherms and monitor the formation of intermediates, ensuring a safer and more predictable process.

Overall Synthetic Scheme

The synthesis proceeds through three distinct stages, transforming 1-Methyl-4-piperidone into the target spirocycle. The workflow is designed to build the carbon framework first, followed by a final, decisive ring-forming reaction.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Reductive Cyclization A 1-Methyl-4-piperidone B Intermediate: 1-Methylpiperidine-4-carbonitrile A->B  p-TsNHNH2, then KCN C Intermediate: 4-(2-Chloroethyl)-1-methyl- piperidine-4-carbonitrile B->C  LDA, then BrCH2CH2Cl D Final Product: 8-Methyl-2-azaspiro[4.5]decane C->D  Raney® Ni, H2 or LiAlH4 B_ref From Step 1 C_ref From Step 2

Caption: High-level workflow for the scale-up synthesis.

Materials and Equipment

Reagent/SolventGradeSupplierNotes
1-Methyl-4-piperidone≥98%CommercialStarting Material
p-Toluenesulfonhydrazide (TsNHNH₂)≥98%Commercial
Potassium Cyanide (KCN)≥97%CommercialEXTREMELY TOXIC . Handle with extreme caution.
Diisopropylamine≥99.5%, anhydrousCommercialFor LDA preparation
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialPyrophoric.
1-Bromo-2-chloroethane≥99%CommercialToxic and lachrymatory.
Raney® Nickel (Ra-Ni)Slurry in waterCommercialPyrophoric when dry.
Lithium Aluminum Hydride (LiAlH₄)Granular or powderCommercialWater-reactive.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialSolvent
Methanol (MeOH)ACS GradeCommercialSolvent
TolueneACS GradeCommercialSolvent

Required Equipment:

  • Temperature-controlled glass-lined reactor (10-20 L) with overhead stirring and reflux condenser.

  • Inert atmosphere system (Nitrogen or Argon).

  • Cannulation and syringe pump setup for liquid transfers.

  • High-pressure hydrogenation vessel (Parr reactor or equivalent).

  • Walk-in fume hood or ventilated enclosure for handling toxic reagents.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, flame-retardant lab coat, safety goggles, face shield.[10][11]

Detailed Experimental Protocols

(Basis: 500 g starting material, 1-Methyl-4-piperidone)

Step 1: Synthesis of 1-Methylpiperidine-4-carbonitrile

This two-part step avoids the direct and hazardous use of HCN by first converting the ketone to its tosylhydrazone, which is then displaced by cyanide.

  • Part A: Tosylhydrazone Formation

    • Charge a 10 L reactor with 1-Methyl-4-piperidone (500 g, 4.42 mol) and Methanol (2.5 L).

    • Begin stirring and add p-Toluenesulfonhydrazide (823 g, 4.42 mol) portion-wise over 30 minutes. An initial endotherm may be observed, followed by a mild exotherm. Maintain the temperature below 40 °C.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 4 hours. The reaction mixture should become a clear solution, followed by the precipitation of the product.

    • Cool the slurry to 0-5 °C and hold for 1 hour.

    • Filter the solid product and wash the cake with cold methanol (2 x 500 mL).

    • Dry the solid under vacuum at 50 °C to a constant weight to yield the tosylhydrazone as a white solid.

  • Part B: Cyanation

    • CAUTION: This step involves potassium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood. All waste must be quenched with bleach before disposal.

    • Charge the 10 L reactor with the dried tosylhydrazone (from Part A) and Toluene (5 L).

    • In a separate vessel, dissolve Potassium Cyanide (575 g, 8.84 mol) in Water (2 L).

    • Add the KCN solution to the reactor. Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

    • Heat the biphasic mixture to 80-85 °C and maintain for 6-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature. Separate the organic layer.

    • Extract the aqueous layer with Toluene (2 x 1 L).

    • Combine all organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 1-Methylpiperidine-4-carbonitrile as a crude oil, which can be used directly in the next step.

Step 2: α-Alkylation with 1-Bromo-2-chloroethane

This step requires the formation of a lithium enolate (a carbanion alpha to the nitrile) under cryogenic conditions, followed by quenching with the electrophile.

  • Set up a 20 L reactor under a strict inert atmosphere (N₂).

  • Charge with anhydrous Tetrahydrofuran (THF, 6 L) and Diisopropylamine (510 g, 5.04 mol).

  • Cool the solution to -10 °C.

  • Slowly add n-Butyllithium (2.5 M in hexanes, 2.0 L, 5.0 mol) via cannula, maintaining the internal temperature below 0 °C. This generates the LDA base. Stir for 30 minutes at -10 °C.

  • Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve the crude 1-Methylpiperidine-4-carbonitrile (approx. 4.42 mol) in anhydrous THF (2 L).

  • Add the nitrile solution dropwise to the LDA solution over 1.5-2 hours, ensuring the internal temperature does not rise above -70 °C. A deep red or orange color indicates enolate formation. Stir for 1 hour.

  • Add 1-Bromo-2-chloroethane (845 g, 5.88 mol) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature overnight (approx. 16 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 L).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 2 L).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford crude 4-(2-Chloroethyl)-1-methylpiperidine-4-carbonitrile.

Step 3: Reductive Cyclization

This final step reduces the nitrile to a primary amine, which then undergoes an intramolecular S_N2 reaction to displace the chloride and form the pyrrolidine ring. We present two common scale-up methods.

  • Method A: Catalytic Hydrogenation (Preferred for safety and environmental profile)

    • Charge a high-pressure hydrogenation vessel with the crude alkylated nitrile (from Step 2), Methanol (5 L), and Raney® Nickel (100 g, 50% slurry in water, washed with methanol).

    • CAUTION: Raney® Nickel is pyrophoric. Do not allow it to dry.

    • Pressurize the vessel with hydrogen gas to 60 bar (approx. 870 psi).[4]

    • Heat the reactor to 55-60 °C and stir vigorously. Monitor hydrogen uptake. The reaction is typically complete in 12-24 hours.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with methanol at all times.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • CAUTION: LiAlH₄ reacts violently with water. All equipment must be scrupulously dried.

    • Set up a 20 L reactor under an inert atmosphere. Suspend LiAlH₄ (335 g, 8.84 mol) in anhydrous THF (5 L).

    • Cool the suspension to 0 °C.

    • Dissolve the crude alkylated nitrile (approx. 4.42 mol) in anhydrous THF (3 L) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After addition, warm the reaction to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C. Carefully quench the reaction by the sequential, slow addition of water (335 mL), followed by 15% aqueous NaOH (335 mL), and finally more water (1005 mL) (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash the solids thoroughly with THF.

    • Concentrate the filtrate to yield the crude product.

  • Final Purification (Applicable to both methods)

    • The crude 8-Methyl-2-azaspiro[4.5]decane can be purified by vacuum distillation.

    • Alternatively, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt, which can be collected by filtration and recrystallized if necessary.

Scale-Up Considerations & Process Safety

The transition to a larger scale requires a formal process safety assessment.

G cluster_hazards cluster_controls A Identify Potential Hazards B Assess Risks (Likelihood & Severity) A->B C Implement Control Measures B->C C1 Reactor Cooling Systems Slow Addition Rates C2 Engineered Controls (Ventilated Enclosures) C3 Strict Inert Atmosphere Protocols Proper Quenching Procedures D Monitor & Review C->D D->A H1 Exotherms (Alkylation, Reduction) H2 Toxic Reagents (KCN) H3 Pyrophoric/Reactive Reagents (n-BuLi, Ra-Ni, LiAlH4)

Sources

Application Notes and Protocols for the Derivatization of 8-Methyl-2-azaspiro[4.5]decane in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 8-Methyl-2-azaspiro[4.5]decane Scaffold in Medicinal Chemistry

The 8-Methyl-2-azaspiro[4.5]decane framework represents a privileged scaffold in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic nature, provides a rigid and well-defined orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Spirocyclic systems, such as the 2-azaspiro[4.5]decane core, are increasingly sought after in medicinal chemistry to improve physicochemical properties, including solubility and metabolic stability, while exploring novel chemical space. The presence of a secondary amine in the 2-position offers a versatile handle for chemical modification, making it an ideal starting point for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. These studies are fundamental in optimizing lead compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][2][3][4]

This comprehensive guide provides detailed application notes and protocols for the derivatization of 8-Methyl-2-azaspiro[4.5]decane, focusing on three principal transformations of the secondary amine: N-acylation, N-alkylation, and reductive amination. The causality behind experimental choices, self-validating protocols, and supporting data are presented to empower researchers in their drug development endeavors.

Synthesis of the Core Scaffold: 8-Methyl-2-azaspiro[4.5]decane

While various synthetic routes to 2-azaspiro[4.5]decane derivatives exist, a common strategy involves the construction of the piperidine ring followed by the formation of the pyrrolidine ring, or vice versa. For the purposes of these application notes, we will assume the availability of the starting material, 8-Methyl-2-azaspiro[4.5]decane. Researchers can refer to the literature for detailed synthetic procedures for this and related spirocyclic amines. A general retrosynthetic analysis is depicted below.

G 8-Methyl-2-azaspiro[4.5]decane 8-Methyl-2-azaspiro[4.5]decane Key Intermediates Key Intermediates 8-Methyl-2-azaspiro[4.5]decane->Key Intermediates Retrosynthesis Commercially Available Starting Materials Commercially Available Starting Materials Key Intermediates->Commercially Available Starting Materials Further Retrosynthesis G start 8-Methyl-2-azaspiro[4.5]decane step1 Dissolve in DCM, add Et3N, cool to 0°C start->step1 step2 Add Acyl Chloride dropwise step1->step2 step3 Warm to RT, stir step2->step3 step4 Work-up (H2O, NaHCO3, Brine) step3->step4 step5 Dry, concentrate step4->step5 step6 Purify (Chromatography) step5->step6 end N-Acyl-8-methyl-2-azaspiro[4.5]decane step6->end G start 8-Methyl-2-azaspiro[4.5]decane step1 Dissolve in MeCN/DMF, add K2CO3 start->step1 step2 Add Alkyl Halide step1->step2 step3 Stir at RT or heat step2->step3 step4 Filter, concentrate step3->step4 step5 Work-up (EtOAc, H2O, Brine) step4->step5 step6 Dry, concentrate step5->step6 step7 Purify (Chromatography) step6->step7 end N-Alkyl-8-methyl-2-azaspiro[4.5]decane step7->end G start 8-Methyl-2-azaspiro[4.5]decane + Aldehyde step1 Dissolve in DCE start->step1 step2 Add NaBH(OAc)3 step1->step2 step3 Stir at RT step2->step3 step4 Work-up (NaHCO3) step3->step4 step5 Extract with DCM step4->step5 step6 Dry, concentrate step5->step6 step7 Purify (Chromatography) step6->step7 end N-Substituted-8-methyl-2-azaspiro[4.5]decane step7->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methyl-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled this information based on established synthetic principles and field-proven insights to ensure technical accuracy and practical utility.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 8-Methyl-2-azaspiro[4.5]decane.

Issue 1: Low Yield in the Reductive Amination Step

Question: We are experiencing low yields during the reductive amination of 4-methylcyclohexanone with a suitable amino alcohol precursor. What are the potential causes and how can we optimize this step?

Answer:

Low yields in reductive amination are a common challenge. The primary reasons often revolve around imine/enamine formation equilibrium, the reducing agent's reactivity, and reaction conditions.

Causality and Optimization Strategies:

  • Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the imine or enamine intermediate is a critical equilibrium-driven step.

    • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. Employing a Dean-Stark apparatus or adding molecular sieves (3Å or 4Å) can effectively remove water and drive the reaction forward.

    • pH Control: The reaction is pH-sensitive. An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid) is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, excessive acidity will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.

  • Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the ketone.

    • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and highly selective for the iminium ion.

    • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling. It is also more effective at a slightly acidic pH.

    • Catalytic Hydrogenation: This can be a very effective method, especially for large-scale synthesis.[1] However, it may require optimization of catalyst (e.g., Pd/C, Raney nickel), pressure, and temperature to avoid over-reduction or side reactions.[1]

  • Reaction Conditions:

    • Temperature: The initial imine formation may benefit from gentle heating. However, the reduction step is typically carried out at a lower temperature (0 °C to room temperature) to minimize side reactions.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using STAB. For catalytic hydrogenation, alcohols like methanol or ethanol are typically used.[1]

Troubleshooting Workflow:

G cluster_0 Low Yield in Reductive Amination start Low Yield Observed check_pH Verify pH (4-6) start->check_pH check_water Implement Water Removal (Dean-Stark/Molecular Sieves) check_pH->check_water pH is optimal optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) check_pH->optimize_conditions Adjust pH eval_reducing_agent Evaluate Reducing Agent check_water->eval_reducing_agent Water removal in place check_water->optimize_conditions Implement water removal eval_reducing_agent->optimize_conditions Reagent is appropriate eval_reducing_agent->optimize_conditions Change reducing agent success Improved Yield optimize_conditions->success G target 8-Methyl-2-azaspiro[4.5]decane intermediate1 N-protected 8-Methyl-2-azaspiro[4.5]decane target->intermediate1 Deprotection intermediate2 Linear precursor with -OH and -NHPG groups intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Amino alcohol intermediate2->intermediate3 Side chain elaboration starting_material 4-Methylcyclohexanone intermediate3->starting_material Reductive Amination

Sources

Technical Support Center: Purification of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 8-Methyl-2-azaspiro[4.5]decane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this spirocyclic amine and require robust methods for its purification. As a key building block in modern drug discovery, achieving high purity is paramount for reliable downstream applications. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this and structurally related bicyclic amines.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 8-Methyl-2-azaspiro[4.5]decane. The advice provided is based on fundamental chemical principles and extensive laboratory experience.

Q1: My crude NMR spectrum is complex after synthesis. What are the most probable impurities I should be looking for?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. For spirocyclic amines like 8-Methyl-2-azaspiro[4.5]decane, syntheses often involve the condensation of a cyclic ketone (e.g., 4-methylcyclohexanone) with a functionalized amine followed by cyclization.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 4-methylcyclohexanone or the amine coupling partner are common.

  • Reaction Intermediates: Incomplete cyclization can leave open-chain precursors in the mixture. For instance, in multi-step syntheses, intermediates from preceding steps may persist.[3]

  • Reagents and Catalysts: Bases (e.g., triethylamine, potassium carbonate), catalysts, or dehydrating agents used in the reaction may remain.

  • Side-Products: Dehydration byproducts, products of rearrangement, or dimers can form under harsh reaction conditions.

  • Solvent Residues: High-boiling point solvents like DMF, DMSO, or toluene can be difficult to remove.

Diagnostic Approach:

  • Analyze the Crude ¹H NMR: Look for characteristic signals of your starting materials. For example, the methyl doublet of 4-methylcyclohexanone.

  • LC-MS Analysis: This is the most powerful tool. It will help you identify the molecular weights of the major impurities, allowing you to hypothesize their structures.

  • Initial Workup: A proper acidic wash during the initial workup can often remove basic impurities and some polar, non-basic side products.

Q2: My compound is streaking badly on a standard silica gel TLC plate. Why is this happening and how can I fix it?

A2: This is a classic problem when dealing with basic amines on silica gel. The streaking, or tailing, is caused by strong acid-base interactions between the basic nitrogen of your spirocycle and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to non-ideal chromatographic behavior, poor separation, and potential loss of product on a preparatory column.[4]

Troubleshooting the Streaking:

MethodDescriptionRationale
Mobile Phase Modification Add a small amount of a competing base to your eluent. Common choices are 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., Dichloromethane/Methanol).[5]The added base neutralizes the acidic sites on the silica, preventing your target amine from binding too strongly. This results in symmetrical spots and improved resolution.
Change Stationary Phase Switch from silica gel to a more inert or basic stationary phase. Alumina (basic or neutral) is an excellent alternative.Alumina lacks the strong acidic character of silica, thus minimizing the problematic interactions with basic compounds.
Reversed-Phase (RP) TLC Use a C18-functionalized TLC plate with a suitable solvent system, often involving acetonitrile/water or methanol/water with a pH modifier.In RP chromatography, separation is based on hydrophobicity. Adding a basic modifier like TEA or ammonium bicarbonate to the mobile phase ensures the amine is in its neutral, free-base form, leading to better retention and separation.[4]

Workflow for Optimizing TLC Conditions:

start Start: Streaking on Silica TLC mod_eluent Add 1% TEA or NH4OH to Eluent (e.g., 98:1:1 DCM/MeOH/TEA) start->mod_eluent switch_sp Switch to Alumina TLC Plate start->switch_sp Alternative try_rp Try Reversed-Phase C18 TLC start->try_rp Alternative result Achieve Symmetrical Spot? mod_eluent->result Test switch_sp->result Test try_rp->result Test success Proceed to Column Chromatography result->success Yes fail Re-evaluate Polarity & Solvent System result->fail No

Caption: Decision workflow for troubleshooting TLC streaking of basic amines.

Q3: I'm performing flash column chromatography on silica, but my yield is very low. Where is my compound going?

A3: Significant product loss on a silica gel column is a direct consequence of the same issue causing TLC streaking: irreversible binding. The strong interaction between your basic amine and the acidic silica can be so pronounced that a portion of your product does not elute from the column, even with highly polar solvents.

Strategies to Improve Recovery:

  • Pre-treat the Silica: Before packing your column, you can slurry the silica gel in your starting eluent that already contains the basic modifier (e.g., 1% triethylamine). This ensures all acidic sites are neutralized before your compound is loaded.[5]

  • Use a "Plug" of Basic Material: A small layer of basic alumina or triethylamine-treated silica can be added to the top of your main silica column before loading your sample. This acts as a guard, capturing anything that might bind irreversibly before it enters the main separation bed.

  • Avoid Chlorinated Solvents with Amines: Dichloromethane (DCM) can sometimes contain trace amounts of HCl, which will protonate your amine and cause it to stick to the silica. While using a basic modifier usually counteracts this, consider switching to a non-chlorinated system like Ethyl Acetate/Hexanes/TEA or Toluene/Acetone/TEA if problems persist.

  • Switch to a Different Stationary Phase: As mentioned, basic alumina is an excellent choice. Alternatively, amine-functionalized silica columns are commercially available and offer superior performance for purifying basic compounds, albeit at a higher cost.[5]

Q4: My compound is an oil at room temperature. Can I still use crystallization for purification?

A4: Absolutely. The inability to crystallize the free base (the neutral form of the amine) is very common. The solution is to form a salt. Amine salts are ionic, have higher melting points, and often possess significantly greater crystallinity than their free-base counterparts.

Salt Formation for Crystallization:

  • Select an Acid: Common choices include hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid (H₂SO₄), or organic acids like acetic acid, oxalic acid, or tartaric acid.[6]

  • Procedure: Dissolve your crude amine oil in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Then, add a stoichiometric amount of the chosen acid (often as a solution in a solvent like ether or isopropanol).

  • Crystallization: The salt will often precipitate immediately or upon cooling. You can then recrystallize this solid salt from an appropriate solvent system to achieve high purity.

  • Liberating the Free Base: After obtaining the pure salt, you can regenerate the purified amine oil by dissolving the salt in water, basifying the solution with a strong base (like NaOH or K₂CO₃), and extracting your pure product with an organic solvent.

Salt TypeCommon Characteristics
Hydrochloride (HCl) Often highly crystalline, easy to form. Can be hygroscopic.
Sulfate (H₂SO₄) Can form di- or mono-salts. Often very stable.
Acetate (CH₃COOH) Good for amines that are sensitive to strong acids. May be less crystalline.[6]
Tartrate/Oxalate Useful for resolving racemic mixtures if a chiral acid is used.

Section 2: Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography (Silica Gel)

This protocol is designed to maximize recovery and resolution for basic amines on standard silica gel.

1. Eluent Preparation:

  • Choose a base solvent system based on TLC (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Prepare the eluent by adding 1% triethylamine (TEA) by volume. For example, to make 1 L of 90:9:1 DCM/MeOH/TEA, combine 900 mL DCM, 90 mL MeOH, and 10 mL TEA.

2. Column Packing:

  • Wet pack the column using your least polar eluent mixture (e.g., 100% Hexane with 1% TEA).

  • After packing, flush the column with at least 3-5 column volumes of the starting gradient eluent (e.g., 98:1:1 DCM/MeOH/TEA) to ensure the entire silica bed is neutralized.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent to dryness. This creates a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the starting eluent. Use a pipette to carefully load the solution onto the top of the column, ensuring not to disturb the bed.

4. Elution and Fraction Collection:

  • Run the gradient as determined by your TLC analysis.

  • Collect fractions and analyze them by TLC (remember to use a TLC chamber saturated with the vapor of your basic eluent).

  • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.

Protocol 2: Purification via Acid-Base Extraction

This is a powerful workup or pre-purification technique to remove neutral or acidic impurities.

Caption: Workflow for purification using acid-base liquid-liquid extraction.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M HCl.

  • Combine the acidic aqueous layers. The desired amine is now in this layer as its hydrochloride salt. The organic layer containing neutral and acidic impurities can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH or a saturated K₂CO₃ solution with stirring until the pH is strongly basic (pH > 10).

  • Extract the now-neutralized amine back into a fresh organic solvent (e.g., ethyl acetate) three times.

  • Combine these new organic layers, wash once with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified 8-Methyl-2-azaspiro[4.5]decane.

Section 3: References

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate.

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate - PubChem.

  • 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem.

  • 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 - Merck Millipore.

  • 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one - NIH.

  • 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7 - Sigma-Aldrich.

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones | The Journal of Organic Chemistry - ACS Publications.

  • Methyl 8-thia-2-azaspiro[4.5]decane-4-carboxylate 8,8-dioxide - ChemicalBook.

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications.

  • How to recrystallization amine compound and it is not soluble in common organic solvents.

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society.

  • How do I purify ionizable organic amine compounds using flash column chromatography?

  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US.

  • Chromotography with free amines? : r/chemhelp - Reddit.

  • NOVEL HETEROCYCLES. 11 '. SYNTHESIS OF THE SPIRO[PYRROLIDINE- 3,2' (1 ' H)-QUINAZOLINEIRING SYSTEM Gary M. Coppola* and Michael. /newlibrary/downloads/pdfs/2026)

Sources

Technical Support Center: 8-Methyl-2-azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methyl-2-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights to help you improve your yield and troubleshoot your experiments effectively.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2-azaspiro[4.5]decane core?

There are several established strategies to construct the 2-azaspiro[4.5]decane scaffold. The choice of route often depends on the desired substitution pattern, scalability, and available starting materials. Two prevalent methods are:

  • Reductive Amination followed by Cyclization: This is a robust and frequently employed method. It typically involves the reductive amination of a suitable keto-amine precursor. The resulting amino group then undergoes intramolecular cyclization to form the desired spirocyclic system.

  • Pictet-Spengler Reaction: This powerful reaction is particularly useful for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, and its principles can be adapted for the synthesis of azaspiro compounds. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.

Q2: I'm observing low yields in my synthesis. What are the general areas I should investigate?

Low yields in multi-step organic syntheses can be attributed to a variety of factors. A systematic approach to troubleshooting is crucial. We recommend investigating the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Conditions: Small deviations in reaction temperature, time, or atmosphere can significantly impact the yield.

  • Solvent Quality: The presence of water or other impurities in your solvents can be detrimental to many reactions. Ensure you are using dry solvents, especially for moisture-sensitive steps.

  • Purification Methods: Inefficient purification can lead to product loss. Re-evaluate your column chromatography, crystallization, or distillation techniques.

II. Troubleshooting Guide: A Common Synthetic Route

Let's consider a common synthetic pathway to an 8-substituted-2-azaspiro[4.5]decane derivative, which involves the formation of a key intermediate followed by cyclization.

Workflow Overview: A Representative Synthesis

A Starting Material (e.g., 4-piperidone derivative) B Intermediate 1 (e.g., Alkylated piperidone) A->B Alkylation C Intermediate 2 (e.g., Amino-ketone) B->C Nitromethane addition & Reduction D Final Product (8-Methyl-2-azaspiro[4.5]decane derivative) C->D Reductive Cyclization

Caption: A generalized workflow for the synthesis of 8-Methyl-2-azaspiro[4.5]decane derivatives.

Troubleshooting Specific Steps

Step 1: Alkylation of the Piperidone Ring

Q: My alkylation reaction is sluggish and gives a mixture of mono- and di-alkylated products. How can I improve this?

A: This is a common issue. The formation of di-alkylated products suggests that the initially formed mono-alkylated product is being deprotonated and reacting further. Here are some strategies to improve selectivity:

  • Choice of Base: A bulky base, such as Lithium diisopropylamide (LDA), can favor mono-alkylation due to steric hindrance.

  • Temperature Control: Running the reaction at a lower temperature (e.g., -78 °C) can help control the reaction rate and improve selectivity.

  • Order of Addition: Adding the piperidone derivative to the base at low temperature, followed by the slow addition of the alkylating agent, can minimize over-alkylation.

ParameterRecommendation for Mono-alkylationRationale
Base Lithium diisopropylamide (LDA)Steric bulk hinders di-alkylation.
Temperature -78 °C to -40 °CSlows down the reaction rate, improving control.
Addition Slow, dropwise addition of alkylating agentMaintains a low concentration of the electrophile.
Step 2: Nitromethane Addition and Subsequent Reduction

Q: The reduction of the nitro group to the amine is resulting in a low yield of the desired amino-ketone. What are the potential pitfalls?

A: The reduction of a nitro group can be challenging, and the choice of reducing agent and reaction conditions is critical.

  • Catalyst Poisoning: If you are using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon), impurities in your substrate or solvent can poison the catalyst. Ensure your intermediate is sufficiently pure.

  • Incomplete Reaction: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction may require a longer duration or a higher catalyst loading.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution).

A study on the synthesis of related diazaspiro[4.5]decan-1-one derivatives noted challenges with scaling up a hydrogenolysis deprotection step, where material recovery was unacceptably low. They found that optimizing the hydrogenation conditions, including the use of Raney Nickel at elevated pressure and temperature, was crucial for achieving good to excellent yields.[1]

Step 3: Reductive Cyclization to Form the Spirocycle

Q: My final cyclization step to form the 2-azaspiro[4.5]decane ring is not proceeding as expected, and I am isolating unreacted starting material. What can I do?

A: The intramolecular reductive amination to form the spirocycle is a key step that can be influenced by several factors.

  • pH of the Reaction Medium: The pH is critical for imine/enamine formation and subsequent reduction. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal. You can use a mild acid like acetic acid to buffer the reaction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often an excellent choice for this type of transformation as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Water Scavenging: The initial condensation to form the iminium ion intermediate is a dehydration reaction. The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the intermediate, thereby facilitating the cyclization.

Protocol for an Optimized Reductive Cyclization:

  • Dissolve the amino-ketone intermediate in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add 1.1 equivalents of acetic acid to catalyze iminium ion formation.

  • Add activated 4 Å molecular sieves to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

cluster_0 Reductive Cyclization Troubleshooting A Low Yield of Spirocycle B Check pH A->B C Optimize Reducing Agent A->C D Remove Water A->D B_sol Adjust to pH 5-6 (e.g., with Acetic Acid) B->B_sol C_sol Use STAB or NaBH3CN C->C_sol D_sol Add Molecular Sieves D->D_sol

Sources

Technical Support Center: Synthesis of Azaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspirocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.

Troubleshooting Guide: Common Issues in Azaspirocyclization Reactions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of azaspirocyclic compounds.

Issue 1: Low or No Yield of the Desired Azaspirocycle

A low yield of the target compound is a frequent challenge. The following steps will help you systematically identify and address the root cause.

Step-by-Step Troubleshooting Protocol
  • Verify Starting Material and Reagent Quality:

    • Action: Confirm the purity of your starting materials, reagents, and solvents. Impurities can act as catalysts for side reactions or inhibitors of the desired transformation.[1]

    • Rationale: Trace amounts of water can lead to hydrolysis of sensitive intermediates, while other nucleophilic impurities can compete in the reaction.[1][2] For reactions sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Optimize Reaction Conditions:

    • Action: Systematically vary the reaction temperature, concentration, and reaction time.

    • Rationale: Some cyclization reactions have high activation energies and may require elevated temperatures, while others might be reversible or prone to decomposition at higher temperatures.[1] Running reactions at very low concentrations can favor intramolecular cyclization over intermolecular polymerization, a common side reaction.[3]

  • Analyze the Crude Reaction Mixture:

    • Action: Use techniques like TLC, LC-MS, and ¹H NMR to analyze the crude reaction mixture.

    • Rationale: This analysis will help you determine if the starting material is unreacted, if it has decomposed, or if specific byproducts are being formed. Identifying the major species in the crude mixture is crucial for diagnosing the problem.

  • Catalyst Activity and Loading:

    • Action: If using a catalyst, ensure it is active and consider varying the catalyst loading.

    • Rationale: Catalysts can deactivate over time due to exposure to air, moisture, or impurities.[1][4] In some cases, increasing the catalyst loading can improve the reaction rate and yield. However, in others, high catalyst loading can lead to undesired side reactions.

Issue 2: Formation of Unexpected Isomers (Regio- or Stereoisomers)

The formation of a mixture of isomers complicates purification and reduces the yield of the desired product.

Troubleshooting Strategies
  • Controlling Stereochemistry: The formation of diastereomers is a common challenge, especially when a substituted ring is part of the starting material.[2]

    • Solution: Employing chiral catalysts or auxiliaries can effectively control the stereochemical outcome of the reaction.[2] For instance, in Aza-Diels-Alder reactions, the use of chiral auxiliaries derived from amino acids can lead to good diastereoselectivities, particularly with cyclic dienes.[5]

  • Controlling Regioselectivity: In reactions where cyclization can occur at different positions, controlling regioselectivity is key.

    • Solution: The choice of catalyst, solvent, and protecting groups can significantly influence the regiochemical outcome. For example, in intramolecular hydroamination, the electronic and steric properties of the protecting group on the nitrogen can direct the cyclization to the desired position.

Issue 3: Polymerization as a Major Side Reaction

Polymerization is a common competing reaction, especially in ring-closing metathesis (RCM) and other reactions involving reactive intermediates.[2][3]

Preventative Measures
StrategyRationale
High Dilution Performing the reaction at low concentrations (typically 0.001–0.05 M) favors the intramolecular reaction over the intermolecular polymerization.[3]
Slow Addition of Substrate Adding the substrate slowly to the reaction mixture keeps its instantaneous concentration low, further disfavoring polymerization.
Choice of Catalyst For RCM, using a more active catalyst can promote the desired ring-closing before polymerization can occur.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis of azaspirocyclic compounds.

Q1: How do I choose the right protecting group for my nitrogen atom to avoid side reactions?

A: The choice of the nitrogen protecting group is critical as it influences the nucleophilicity and steric environment of the amine.

  • Electron-withdrawing groups (e.g., tosyl (Ts), carbamates like Boc and Cbz) decrease the nucleophilicity of the nitrogen. This can be beneficial in preventing side reactions where the amine acts as an unwanted nucleophile.[4] For instance, in RCM, reducing the electron density around the nitrogen atom can prevent coordination to the metal alkylidene, which can lead to catalyst decomposition.[4]

  • Bulky protecting groups can sterically hinder the nitrogen, preventing it from participating in undesired intermolecular reactions.

  • Orthogonality: Choose a protecting group that can be removed under conditions that will not affect other functional groups in your molecule.[6]

Q2: What is the role of the solvent in controlling side reactions during azaspirocyclization?

A: The solvent can have a profound impact on reaction rates and selectivity.

  • Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, in Pictet-Spengler reactions, which proceed through an iminium ion intermediate, a polar solvent can facilitate the reaction.[7]

  • Coordinating vs. Non-coordinating Solvents: In metal-catalyzed reactions, coordinating solvents can sometimes compete with the substrate for binding to the metal center, potentially inhibiting the reaction. In such cases, switching to a non-coordinating solvent may be beneficial.

Q3: My Ring-Closing Metathesis (RCM) reaction to form an azaspirocycle is not working. What are the common failure modes?

A: RCM reactions for synthesizing nitrogen heterocycles can be challenging.

  • Catalyst Decomposition: Amines, especially electron-rich ones, can coordinate to the ruthenium catalyst, leading to its decomposition.[4]

    • Solution: Protect the amine with an electron-withdrawing group (e.g., tosyl, Boc) to reduce its Lewis basicity.[4]

  • Substrate Steric Hindrance: Highly substituted olefins can be poor substrates for RCM.

    • Solution: Using more active, second-generation Grubbs catalysts (G-II) or Hoveyda-Grubbs catalysts can often overcome steric hindrance.[4]

  • E/Z Selectivity: The geometry of the newly formed double bond can be difficult to control. The choice of catalyst and reaction conditions can influence the E/Z ratio.

Q4: I am attempting a Pictet-Spengler reaction to form an aza-spiroindoline, but I am getting the rearomatized tetrahydro-β-carboline product instead. How can I prevent this?

A: The classic Pictet-Spengler reaction favors rearomatization to form a stable aromatic system.[7][8] To obtain the spiroindoline, you need to "interrupt" the reaction before rearomatization can occur.

  • Reductive Pictet-Spengler: One strategy is to perform the reaction under reductive conditions. After the initial spirocyclization to form the spirocyclic indolenine intermediate, an in-situ reduction traps it as the desired aza-spiroindoline before it can rearrange.[8][9] This has been successfully achieved using Vaska's complex with a silane reductant.[8][9]

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting Workflow for Low Yield Azaspirocyclization

The following diagram outlines a general workflow for troubleshooting a low-yield reaction.

Troubleshooting_Workflow Start Low Yield of Azaspirocycle Check_Purity Verify Starting Material and Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration, Time) Check_Purity->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Crude Catalyst_Check Check Catalyst Activity and Loading Analyze_Crude->Catalyst_Check Side_Products Identify Side Products Catalyst_Check->Side_Products Byproducts Observed Unreacted_SM Unreacted Starting Material Catalyst_Check->Unreacted_SM Starting Material Present Decomposition Decomposition Catalyst_Check->Decomposition No Recognizable Products Address_Side_Reaction Address Specific Side Reaction (e.g., change protecting group) Side_Products->Address_Side_Reaction Adjust_Conditions Adjust Conditions Unreacted_SM->Adjust_Conditions New_Catalyst Use Fresh/Different Catalyst Unreacted_SM->New_Catalyst Decomposition->Adjust_Conditions Milder Conditions

Caption: A flowchart for troubleshooting low-yield azaspirocyclization reactions.

Competing Pathways in Azaspirocyclization

This diagram illustrates the competition between the desired intramolecular cyclization and common side reactions.

Competing_Pathways Starting_Material Linear Precursor Desired_Product Azaspirocycle (Intramolecular Cyclization) Starting_Material->Desired_Product Desired Pathway Polymer Polymer (Intermolecular Reaction) Starting_Material->Polymer Side Reaction Isomer Isomeric Byproduct (Alternative Cyclization) Starting_Material->Isomer Side Reaction Decomposition Decomposition Products Starting_Material->Decomposition Side Reaction

Caption: Competing reaction pathways in azaspirocycle synthesis.

References

  • BenchChem. (n.d.). preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • Istrate, A. M., & Ganton, M. D. (2014). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.
  • Singh, G., & Singh, M. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed.
  • Gammack Yamagata, A. R., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters - ACS Publications.
  • Gammack Yamagata, A. R., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Wuts, P. G. M., & Greene, T. W. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Fürstner, A. (2014). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. PubMed.
  • BenchChem. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions.
  • ResearchGate. (2025). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations | Request PDF.

Sources

Technical Support Center: Troubleshooting Stereoselectivity in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Synthesis Division

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to achieving high stereoselectivity in the synthesis of these complex three-dimensional structures. The unique challenge of controlling the stereochemistry at the spirocenter demands a nuanced understanding of substrate, reagent, and reaction parameter interplay.[1] This resource consolidates field-proven insights and foundational principles to help you navigate these challenges effectively.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific, frequently encountered problems during spirocyclization experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing a systematic approach to resolution.

Issue 1: I am observing poor diastereoselectivity (low d.r.) in my spiroannulation reaction.

Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired isomer. What are the likely causes and how can I improve the selectivity?

Answer: Poor diastereoselectivity is a common hurdle that typically arises from insufficient energetic differentiation between the transition states leading to the different diastereomeric products. The root cause can usually be traced to substrate conformation, reaction conditions, or the choice of catalyst/reagent.

Systematic Troubleshooting Approach:

  • Substrate-Controlled Factors: The inherent conformation and steric properties of your starting material are the first elements to scrutinize.

    • Probable Cause: The facial selectivity of the cyclization is highly dependent on the conformation of the acyclic precursor. Unfavorable steric interactions in the desired transition state can lead to the formation of the undesired diastereomer.[2][3]

    • Troubleshooting Protocol:

      • Modify Protecting Groups: Alter the size of protecting groups on your substrate. For example, installing a bulkier protecting group (e.g., switching from a methyl ether to a silyl ether like TIPS) can effectively shield one face of the molecule, thereby directing the incoming reagent or cyclization to the opposite, less-hindered face.[2]

      • Conformational Analysis: If possible, use computational modeling or NMR (NOE) studies to understand the preferred conformation of your substrate. This can provide insight into which face is more accessible and guide rational modifications. High stereoselection often arises from subtle combined effects, such as the avoidance of eclipsing interactions in the transition state.[3]

  • Reaction Condition Optimization: Temperature and solvent are critical parameters that can profoundly influence the diastereomeric outcome.[2]

    • Probable Cause: Higher reaction temperatures can provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to a loss of selectivity. The solvent can influence selectivity by solvating transition states differently or by altering the conformation of the substrate.[4][5]

    • Troubleshooting Protocol:

      • Temperature Screening: Lowering the reaction temperature is often the most effective initial step. This favors the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product and enhanced selectivity.[2]

      • Solvent Screening: Screen a variety of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Acetonitrile). Solvent molecules are not merely a medium but can be integral to the transition state structure.[4] In some cases, solvent-induced stereoinversion has been observed, where changing the solvent can favor the opposite diastereomer.[5]

Workflow for Troubleshooting Poor Diastereoselectivity

G start Start: Low d.r. Observed substrate Step 1: Analyze Substrate Control (Conformation & Sterics) start->substrate modify_pg Action: Modify Protecting Groups (e.g., increase bulk) substrate->modify_pg Is steric hindrance a likely factor? analyze_conf Action: Perform Conformational Analysis (NMR, Modeling) substrate->analyze_conf Is conformation ambiguous? conditions Step 2: Optimize Reaction Conditions modify_pg->conditions analyze_conf->conditions temp Action: Screen Temperature (Typically lower T) conditions->temp solvent Action: Screen Solvents (Vary polarity, coordinating ability) conditions->solvent catalyst Step 3: Evaluate Catalyst/Reagent temp->catalyst solvent->catalyst screen_cat Action: Screen Ligand/Catalyst Library catalyst->screen_cat Is reaction catalytic? change_aux Action: Test Different Chiral Auxiliaries catalyst->change_aux Is a chiral auxiliary in use? end_node Result: Improved d.r. screen_cat->end_node change_aux->end_node

Caption: A step-by-step workflow for diagnosing and resolving poor diastereoselectivity.

Issue 2: My enantioselective reaction shows low enantiomeric excess (e.e.).

Question: I am using a well-established chiral catalyst for my spirocyclization, but the product is showing low enantiomeric excess. What could be causing this, and how can I improve it?

Answer: Low enantiomeric excess in a catalytically controlled reaction is typically due to one of three main factors: an ineffective catalyst-substrate match, suboptimal reaction conditions, or a competing, non-selective background reaction. The development of new catalytic activation strategies is an ongoing challenge in achieving high enantioselectivity.[6][7]

Systematic Troubleshooting Approach:

  • Ineffective Chiral Environment: The chosen catalyst or ligand may not be creating a sufficiently large energetic gap between the two enantiomeric transition states.

    • Probable Cause: The steric and electronic properties of the chiral ligand are critical for effective enantiodiscrimination. A mismatch between the catalyst's chiral pocket and the substrate's geometry will result in poor selectivity.

    • Troubleshooting Protocol:

      • Screen a Library of Ligands: For transition-metal catalysis, systematically screen a library of chiral ligands with varied steric bulk and electronic properties.[2] Even subtle changes to the ligand backbone or substituents can have a dramatic impact on enantioselectivity.[8]

      • Evaluate Different Catalyst Classes: If one class of catalyst (e.g., a specific organocatalyst) is underperforming, consider a mechanistically distinct alternative (e.g., a chiral Lewis acid or a transition metal complex).[1]

  • Competing Background Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel with the desired asymmetric catalytic pathway.

    • Probable Cause: The uncatalyzed reaction pathway produces a racemic mixture of the product, which erodes the overall enantiomeric excess of the sample.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: The uncatalyzed reaction is often more sensitive to temperature changes. Lowering the temperature can significantly slow down this background process while still allowing the (often more efficient) catalyzed reaction to proceed, thus boosting the e.e.[2]

      • Slow Addition of Reagents: Maintain a very low concentration of the prochiral substrate by adding it slowly to the reaction mixture. This ensures that the substrate is more likely to encounter a catalyst molecule before it has a chance to react via the uncatalyzed pathway.[2]

Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst or chiral auxiliary for my spirocycle synthesis?

The choice between a chiral catalyst and a chiral auxiliary depends on the specifics of your synthesis.[9]

  • Chiral Catalysts (e.g., organocatalysts, chiral transition metal complexes) are used in sub-stoichiometric amounts and are ideal for efficient, atom-economical reactions. The selection process involves:

    • Literature Precedent: Start with catalyst systems known to be effective for the specific transformation you are performing (e.g., Michael addition, Diels-Alder, Heck reaction).[3] Organocatalysis, in particular, has seen an exponential increase in methodologies for spirocycle synthesis.[10]

    • Substrate Matching: Consider the functional groups on your substrate. For example, substrates with basic nitrogen atoms might require catalysts tolerant to Lewis bases.

    • Screening: It is almost always necessary to screen a small library of catalysts or ligands to find the optimal choice for a new substrate.[2]

  • Chiral Auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[9] They are used stoichiometrically.

    • When to Use: Auxiliaries are an excellent choice when catalytic methods are unavailable or ineffective. They are often very reliable and well-studied, providing a time-efficient path to an enantiomerically pure product.[9]

    • Common Auxiliaries: Widely used examples include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine.[9][11][]

    • Drawbacks: The primary disadvantages are the need for stoichiometric amounts of the auxiliary and the additional synthetic steps required for its attachment and removal.[9]

Catalyst & Auxiliary Selection Logic

G start Start: Need Stereocontrol decision Is an effective catalytic method known for this transformation? start->decision catalytic_path Pursue Catalytic Approach decision->catalytic_path Yes auxiliary_path Consider Chiral Auxiliary decision->auxiliary_path No / Ineffective lit_review Consult Literature for Catalyst Classes catalytic_path->lit_review select_auxiliary Select Auxiliary (Evans, Sultam, etc.) auxiliary_path->select_auxiliary screen_catalysts Screen Catalyst Library (Organo, TM, Lewis Acid) optimize_cond Optimize Conditions (Solvent, T, Loading) screen_catalysts->optimize_cond attach_aux Synthesize: Attach Auxiliary select_auxiliary->attach_aux run_reaction Run Diastereoselective Reaction attach_aux->run_reaction remove_aux Synthesize: Remove Auxiliary run_reaction->remove_aux end_auxiliary Result: Enantiopure Product (Stoichiometric) remove_aux->end_auxiliary lit_review->screen_catalysts end_catalytic Result: Enantiopure Product (Catalytic) optimize_cond->end_catalytic

Caption: Decision tree for choosing between a catalytic or auxiliary-based approach.

Q2: How significantly do reaction parameters like solvent and temperature impact stereoselectivity?

The impact is highly significant and should never be underestimated. These parameters directly influence the energy of the diastereomeric transition states.

ParameterGeneral Impact on StereoselectivityMechanistic Rationale
Temperature Lowering temperature almost always increases selectivity (both d.r. and e.e.).At lower temperatures, there is less thermal energy to overcome higher activation barriers. The reaction is forced through the lowest energy transition state, amplifying the energy difference between competing pathways.[2]
Solvent Highly variable; can increase, decrease, or even invert selectivity.Solvents can selectively stabilize or destabilize transition states through polarity effects or specific interactions like hydrogen bonding. They can also influence the conformational equilibrium of the substrate or catalyst complex.[4][5]
Catalyst Loading Can impact e.e. if background reaction is significant.Higher loading can sometimes accelerate the catalyzed pathway relative to the background reaction. However, catalyst aggregation at high concentrations can sometimes be detrimental.
Concentration Can affect selectivity, especially in bimolecular reactions.Higher concentrations may favor aggregation or alternative reaction pathways. Slow addition protocols are a way to manipulate the effective concentration of a reagent.[2]
Q3: My desired spirocyclization is thermodynamically disfavored. Can I still form the product with high selectivity?

Yes, this is possible by employing a reaction under kinetic control.

  • Thermodynamic Control: The reaction is reversible, and the final product ratio reflects the relative thermodynamic stability of the isomers. This is common in acid-catalyzed spiroketalizations.[13]

  • Kinetic Control: The reaction is irreversible (or run under conditions that prevent equilibration), and the product ratio is determined by the relative rates of formation (i.e., the activation energies of the transition states).

To favor a thermodynamically unstable product, you must use a kinetically controlled reaction. This often involves using specific reagents and low temperatures to ensure the reaction is irreversible and that the pathway to the desired kinetic product has the lowest activation energy.[13] For example, specific spirocyclization reactions of epoxides can be designed to proceed with either inversion or retention, providing access to either anomer regardless of which is more stable.[13]

References
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-81.
  • Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews.
  • BenchChem. (2025). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. BenchChem.
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry.
  • Various Authors. (N.D.). Enantioselective Synthesis of Spiro Heterocycles.
  • Overman, L. E., et al. (N.D.). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. PubMed.
  • Various Authors. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010).
  • Various Authors. (N.D.). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Google Search.
  • Wikipedia. (N.D.). Chiral auxiliary. Wikipedia.
  • Tan, D. S., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central.
  • Faggi, C., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Sigma-Aldrich. (N.D.). Chiral Auxiliaries. Sigma-Aldrich.
  • Various Authors. (2025). Solvent effects on stereoselectivity: More than just an environment.
  • BOC Sciences. (N.D.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.

Sources

Technical Support Center: Optimization of Reaction Conditions for 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 8-Methyl-2-azaspiro[4.5]decane. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. Spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures which can enhance binding affinity, selectivity, and metabolic stability compared to flatter aromatic systems.[1][2] However, the construction of the quaternary spirocenter presents unique synthetic challenges that require careful optimization.[3][4]

This guide provides field-proven insights, troubleshooting solutions for common experimental hurdles, and detailed protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2-azaspiro[4.5]decane core?

A1: The construction of this scaffold typically relies on methods that efficiently form the quaternary spiro-carbon atom. The most prevalent and robust strategies include:

  • Intramolecular Cyclization: This is a powerful approach where a pre-existing cyclohexane ring acts as an anchor for the formation of the second, nitrogen-containing ring.[4] This can be achieved through various reactions, such as intramolecular alkylation or reductive amination of a precursor containing both the amine and a suitable electrophilic or carbonyl group.

  • Reductive Amination: A highly effective one-pot or two-step process involving the reaction of a 4-substituted cyclohexanone (in this case, 4-methylcyclohexanone) with an amine synthon, followed by reduction of the intermediate imine/enamine and subsequent cyclization.[5][6] This method is often favored due to its operational simplicity and the wide availability of starting materials.

  • Multi-component Reactions: Domino reactions, such as Knoevenagel/Michael/cyclization sequences, can be employed to build complexity rapidly, though they may require more extensive optimization for a specific target like 8-Methyl-2-azaspiro[4.5]decane.[7]

Q2: Why is stereocontrol a significant challenge in this synthesis?

A2: Achieving high stereoselectivity is a critical challenge in many spirocycle syntheses.[8] For 8-Methyl-2-azaspiro[4.5]decane, the methyl group at the C8 position of the cyclohexane ring creates a chiral center. Depending on the synthetic route, the formation of the spirocenter can lead to the creation of diastereomers. The relative orientation of the methyl group can influence the facial selectivity of the cyclization step, making control of the stereochemical outcome paramount. Factors like the choice of catalyst, solvent polarity, and reaction temperature can dramatically influence the transition state of the cyclization, thereby affecting the diastereomeric ratio of the final product.[9]

Q3: What role does the nitrogen protecting group play in the synthesis?

A3: A nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, is often essential. Its primary functions are:

  • Preventing Side Reactions: The protecting group deactivates the nitrogen nucleophile, preventing unwanted side reactions like over-alkylation or polymerization.

  • Improving Solubility and Handling: Boc-protected intermediates are typically less polar and more soluble in common organic solvents, which greatly simplifies purification by column chromatography.

  • Directing Cyclization: In some cases, the steric bulk of the protecting group can influence the conformation of the acyclic precursor, potentially improving the yield or stereoselectivity of the cyclization step. The Boc group is particularly useful as it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent, often without affecting other functional groups.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 8-Methyl-2-azaspiro[4.5]decane, particularly via a reductive amination and cyclization pathway.

Q4: My overall reaction yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yield is a common issue stemming from several potential problems. A systematic approach is required to identify the root cause.

  • Potential Cause 1: Inefficient Imine/Enamine Formation. The initial condensation between 4-methylcyclohexanone and your amine partner is a reversible equilibrium. Water produced during this step can hydrolyze the imine back to the starting materials.

    • Solution: Ensure anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) or using a Dean-Stark apparatus if the reaction is run at elevated temperatures.[5]

  • Potential Cause 2: Ineffective Reduction. The choice of reducing agent is critical. Some reagents may be too harsh, leading to side products, or too mild, resulting in an incomplete reaction.

    • Solution: Screen different reducing agents. Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the starting ketone.[11] Other options like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be effective but may require more stringent pH control or be sensitive to catalyst poisons.[5][11]

  • Potential Cause 3: Side Product Formation. The intermediate iminium ion can be susceptible to side reactions. Additionally, the product itself might be unstable under the reaction or workup conditions.[9]

    • Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products. Common side products include the simple reduction of the starting ketone to 4-methylcyclohexanol or the formation of dimeric species. Optimizing stoichiometry (avoiding a large excess of the reducing agent) and reaction time can minimize these issues.

  • Potential Cause 4: Loss during Workup/Purification. The basic nitrogen atom in the final product can lead to issues during extraction and chromatography.

    • Solution: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the amine in its freebase form, maximizing its solubility in organic solvents. For column chromatography, consider pre-treating the silica gel with a small amount of triethylamine (~1-2% v/v) in the eluent to prevent the product from streaking or irreversibly binding to the acidic silica.

Troubleshooting Workflow for Low Yield

G cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues start Low Yield Observed check_imine Check Imine Formation (TLC/GC-MS of aliquot) start->check_imine imine_fail Incomplete? (Starting materials remain) check_imine->imine_fail Analyze imine_ok Complete? check_imine->imine_ok Analyze check_reduction Check Reduction Step (TLC/LC-MS) reduction_fail Incomplete? (Imine intermediate remains) check_reduction->reduction_fail side_products Side Products Formed? check_reduction->side_products reduction_ok Clean Conversion? check_reduction->reduction_ok check_workup Review Workup & Purification Protocol adjust_ph Adjust Aqueous pH > 10 check_workup->adjust_ph Problem: Emulsion or Poor Extraction treat_silica Use Base-Washed Silica or Add Et3N to Eluent check_workup->treat_silica Problem: Streaking on Column add_dehydrating Add Molecular Sieves or Use Dean-Stark imine_fail->add_dehydrating Solution imine_ok->check_reduction screen_reagents Screen Reducing Agents (e.g., STAB, NaBH3CN) reduction_fail->screen_reagents Solution optimize_cond Optimize Stoichiometry & Reaction Time side_products->optimize_cond Solution reduction_ok->check_workup

Caption: Decision tree for troubleshooting low reaction yield.

Q5: I am observing poor diastereoselectivity in my final product. How can I improve it?

A5: Controlling the stereochemical outcome is a known challenge in spirocycle synthesis.[8] The diastereomeric ratio is determined during the key C-N or C-C bond-forming event that closes the second ring.

  • Potential Cause 1: Solvent Effects. The polarity of the solvent can influence the conformation of the key transition state, thereby affecting diastereoselectivity.[9]

    • Solution: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane may favor one transition state, while more polar solvents like THF or acetonitrile could favor another.

  • Potential Cause 2: Reaction Temperature. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[8]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow down the reaction rate, the improvement in selectivity can be significant. A systematic study of temperature effects is recommended.

  • Potential Cause 3: Steric Hindrance. The steric bulk of the reagents, including the nitrogen protecting group or the reducing agent, can influence which face of the iminium intermediate is attacked.

    • Solution: If using a protected amine, consider switching to a bulkier or smaller protecting group to alter the steric environment. Similarly, using a bulkier reducing agent (e.g., a derivative of lithium aluminum hydride, used with caution) could potentially improve selectivity.

Optimized Experimental Protocol

This section provides a robust, two-step protocol for the synthesis of 8-Methyl-2-azaspiro[4.5]decane, proceeding through a Boc-protected intermediate.

Overall Synthetic Workflow

G A 4-Methylcyclohexanone + Boc-aminoacetaldehyde B Reductive Amination (STAB, DCE) A->B C Intermediate: tert-butyl (2-((4-methylcyclohexyl)amino)ethyl)carbamate B->C D Intramolecular Cyclization (Acid-catalyzed) C->D E Intermediate: Boc-8-Methyl-2-azaspiro[4.5]decane D->E F Deprotection (TFA or HCl) E->F G Final Product: 8-Methyl-2-azaspiro[4.5]decane F->G

Sources

"stability issues of 8-Methyl-2-azaspiro[4.5]decane under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support guide for 8-Methyl-2-azaspiro[4.5]decane. This document is designed for researchers, scientists, and drug development professionals who are working with this spirocyclic scaffold. Understanding the stability profile of your molecule is a critical aspect of preclinical development, ensuring data integrity and predicting potential liabilities. This guide provides in-depth, experience-driven advice on navigating the challenges associated with the acidic stability of 8-Methyl-2-azaspiro[4.5]decane, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 8-Methyl-2-azaspiro[4.5]decane that raise concerns about its stability in acidic media?

A1: The core structure of 8-Methyl-2-azaspiro[4.5]decane contains a secondary amine integrated into a spirocyclic system. This presents two main areas of concern under acidic conditions:

  • Protonation of the Secondary Amine: The lone pair of electrons on the nitrogen atom is basic and will be readily protonated in an acidic environment, forming a positively charged ammonium salt. While this is a standard acid-base reaction, it can electronically influence the rest of the molecule, potentially making it more susceptible to subsequent reactions.

  • Potential for Acid-Catalyzed Rearrangement: Spirocyclic systems, particularly at the spiro-carbon, can possess inherent ring strain. Acid catalysis is a known method for initiating molecular rearrangements in such systems to relieve this strain.[1] While the decane system is relatively stable, the introduction of a heteroatom and the potential for protonation could create pathways for unforeseen rearrangements, potentially leading to the formation of fused bicyclic structures.[1][2]

Q2: What is a forced degradation study, and why is it essential for evaluating the stability of this compound?

A2: A forced degradation study, also known as stress testing, is a series of experiments where a drug substance or product is intentionally exposed to conditions more severe than those it would encounter during manufacturing or storage.[3] These conditions typically include heat, light, oxidation, and a range of pH values (acidic and basic).[4]

For 8-Methyl-2-azaspiro[4.5]decane, this process is crucial for several reasons:

  • Identifying Potential Degradants: It helps to rapidly identify degradation products that might form over a longer shelf-life.[3]

  • Understanding Degradation Pathways: The study provides critical insights into the chemical mechanisms of degradation, allowing for informed decisions on formulation and storage.[4]

  • Developing Stability-Indicating Methods: Forced degradation is a regulatory requirement (ICH Q1A) to demonstrate the specificity of analytical methods (like HPLC) used for stability testing. The method must be able to separate the intact parent compound from all potential degradation products.[4][5]

Q3: What are the most probable degradation pathways for 8-Methyl-2-azaspiro[4.5]decane under acidic stress?

A3: Based on the structure and general chemical principles, the most likely degradation pathway involves an acid-catalyzed rearrangement. A plausible mechanism is initiated by the protonation of the secondary amine. This could be followed by a ring-opening of the pyrrolidine ring or a rearrangement involving the spirocyclic core, potentially leading to a fused bicyclic system like an octalone derivative, as has been observed in other spiro[4.5]decane systems.[1] Another possibility, though perhaps less likely without stronger nucleophiles present, is acid-catalyzed hydrolysis if there are susceptible functional groups elsewhere on the molecule that were not specified in the core structure.

Below is a diagram illustrating a hypothetical acid-catalyzed rearrangement pathway.

G cluster_0 Hypothetical Acid-Catalyzed Degradation Pathway A 8-Methyl-2-azaspiro[4.5]decane (Parent Compound) B Protonation (Secondary Amine) A->B + H+ C Protonated Intermediate (Azaspiro[4.5]decanium) B->C D Acid-Catalyzed Rearrangement (e.g., Ring Expansion/Contraction or Spiro-to-Fused System Shift) C->D Rate-determining step E Degradation Product (e.g., Fused Bicyclic Amine) D->E

Caption: Hypothetical pathway for acid-catalyzed degradation.

Q4: What are the recommended analytical techniques for monitoring the stability of 8-Methyl-2-azaspiro[4.5]decane?

A4: The gold standard for stability testing is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[6] This technique excels at separating the parent compound from its degradation products. For structural elucidation of any new peaks that appear, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6][7] LC-MS provides the molecular weight of the degradants, and further analysis using tandem mass spectrometry (MS/MS) can reveal fragmentation patterns to help piece together the chemical structure.[7]

Troubleshooting & Optimization Guide

This section addresses common issues encountered during forced degradation studies.

Issue Potential Cause Recommended Solution
No significant degradation observed (<5%) after initial stress testing. The compound is highly stable under the initial conditions, or the conditions were too mild.Systematically increase the severity of the stress conditions. You can: • Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl). • Increase the temperature (e.g., from 40°C to 60°C or 80°C). • Extend the duration of the study.[7]
The parent compound has completely degraded, or degradation is too extensive (>20%). The stress conditions were too harsh, leading to the formation of secondary or tertiary degradants, which can obscure the primary degradation pathway.[7]Reduce the severity of the stress conditions. You can: • Decrease the temperature. • Reduce the acid concentration (e.g., from 0.1 M HCl to 0.01 M HCl). • Shorten the exposure time, taking more frequent time points.[7] The goal is to achieve a target degradation of 5-20%.[4]
HPLC analysis shows poor peak shape (e.g., fronting, tailing) for the parent compound or degradants. A significant pH mismatch between the injected sample and the HPLC mobile phase is a common cause, especially after acid hydrolysis.[7] Other causes include column overloading or contamination.Neutralize the sample aliquot before injection. Add a stoichiometric equivalent of a base (e.g., NaOH) to the acidic sample to bring the pH closer to that of the mobile phase. If the problem persists, troubleshoot the HPLC method itself (e.g., check for column degradation, reduce injection volume).
Multiple new peaks appear in the chromatogram. How do I identify them? These are potential degradation products.The primary technique for identification is LC-MS .[6] This will provide the molecular weights of the new species. High-resolution mass spectrometry (HRMS) can provide the elemental composition. For definitive structural confirmation, techniques like NMR spectroscopy may be required after isolating the degradants via preparative HPLC.[8]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol outlines a standard procedure for conducting an acid-stress study.

Objective: To induce and monitor the degradation of 8-Methyl-2-azaspiro[4.5]decane in an acidic solution.

Materials:

  • 8-Methyl-2-azaspiro[4.5]decane

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Volumetric flasks, pipettes, and vials

  • Water bath or incubator set to 60°C

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 8-Methyl-2-azaspiro[4.5]decane in methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Prepare Stress Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. Note: The final solution should contain a small percentage of organic co-solvent to ensure solubility.

  • Prepare Control Sample (Time Zero): Immediately take an aliquot of the stress sample. Neutralize it with an equivalent volume and concentration of NaOH. Dilute with the mobile phase to the target analytical concentration (e.g., 20 µg/mL) and inject into the HPLC system. This is your T=0 reference.

  • Incubate: Place the sealed flask containing the remaining stress sample into a 60°C water bath.

  • Collect Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours).

  • Quench Reaction: For each aliquot, immediately neutralize with an equivalent amount of NaOH to stop the acid-catalyzed degradation.

  • Analyze: Dilute the neutralized aliquots with the mobile phase to the target analytical concentration and analyze by HPLC-UV and/or LC-MS.

Workflow for Stability Study

The following diagram outlines the logical flow of a forced degradation experiment.

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (1 mg/mL in Organic Solvent) stress 2. Prepare Stress Sample (Dilute in 0.1 M HCl) prep->stress t0 3. Analyze T=0 Sample (Neutralize and Inject) stress->t0 incubate 4. Incubate at Stress Condition (e.g., 60°C) stress->incubate analyze 7. Analyze Samples (HPLC-UV / LC-MS) t0->analyze sample 5. Collect Aliquots (e.g., 2, 4, 8, 24h) incubate->sample quench 6. Quench Reaction (Neutralize with NaOH) sample->quench quench->analyze data 8. Process Data (Calculate % Degradation, Identify Degradants) analyze->data

Caption: A typical workflow for a forced degradation study.

References

  • Environmental Chemistry Methods: Spiroxamine; 450904-07. (n.d.).
  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The synthesis and acid-catalysed rearrangement of a spiro[4][9]dec-6-en-2-one. (1970). Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2022). Molecules. Retrieved from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2019). ResearchGate. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. (2008). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. (2020). Chemical Science. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • de Andrade, D. F., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group strategies in the construction of this valuable scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

Introduction to Protecting Group Strategy in 2-Azaspiro[4.5]decane Synthesis

The 2-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry. Its synthesis often involves multi-step sequences where the secondary amine's reactivity must be temporarily masked to prevent unwanted side reactions.[1][2] The choice of a suitable protecting group is paramount and depends on its stability to various reaction conditions and the ease of its selective removal.[2][3] This guide will delve into the practical aspects of utilizing common amine protecting groups such as Boc, Cbz, and Fmoc in the context of 2-azaspiro[4.5]decane synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the protection and deprotection of the 2-azaspiro[4.5]decane nitrogen.

Issue 1: Low Yield During N-Protection with Boc Anhydride

Question: I am experiencing a low yield when protecting the secondary amine of my 2-azaspiro[4.5]decane precursor with Boc anhydride. What are the potential causes and solutions?

Answer:

Low yields during the introduction of the tert-butoxycarbonyl (Boc) group can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Inadequate Base: The reaction of Boc anhydride with a secondary amine requires a base to neutralize the liberated proton. If the base is too weak or used in insufficient amounts, the reaction equilibrium will not favor product formation.

    • Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sterically hindered amines, a stronger base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric amount of a weaker base.

  • Steric Hindrance: The spirocyclic nature of the 2-azaspiro[4.5]decane system can present steric challenges.

    • Solution: Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C). However, be mindful of potential side reactions at higher temperatures.

  • Reagent Quality: Boc anhydride is sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or properly stored Boc anhydride. It is advisable to perform a quick purity check (e.g., by NMR) if the reagent has been stored for an extended period.

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze Boc anhydride.

Experimental Protocol: Boc Protection of 2-Azaspiro[4.5]decane

  • Dissolve the 2-azaspiro[4.5]decane precursor (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Incomplete Deprotection of an N-Cbz Group

Question: I am struggling to completely remove the carbobenzyloxy (Cbz) group from my 2-azaspiro[4.5]decane derivative using standard hydrogenolysis conditions (H₂, Pd/C). What could be the problem?

Answer:

Incomplete Cbz deprotection is a common issue and can often be resolved by optimizing the reaction conditions.

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups or impurities. Sulfur-containing compounds, for instance, can deactivate the catalyst.

    • Solution: Ensure your substrate is highly pure before attempting the hydrogenolysis. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may help.

  • Catalyst Activity: The activity of Pd/C can vary between batches and suppliers.

    • Solution: Use a high-quality catalyst. Sometimes, adding a small amount of acid (e.g., a few drops of acetic acid) can enhance the catalyst's activity.[4]

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient for complete deprotection.

    • Solution: Increase the hydrogen pressure using a Parr hydrogenator (e.g., up to 50 psi).

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis. Ensure the substrate is fully dissolved in the chosen solvent.

Alternative Deprotection Methods for Cbz Group:

If hydrogenolysis remains problematic, consider alternative methods for Cbz cleavage:

MethodReagentsConditionsConsiderations
Transfer Hydrogenolysis Ammonium formate, Pd/CReflux in MethanolMilder than using H₂ gas.
Lewis Acid Cleavage AlCl₃ in HFIPRoom TemperatureGood functional group tolerance.[5]
Reductive Cleavage Sodium in liquid ammoniaLow TemperatureEffective but requires specialized equipment.[6]

Issue 3: Unexpected Side Product Formation During N-Fmoc Deprotection

Question: When removing the 9-fluorenylmethyloxycarbonyl (Fmoc) group from my 2-azaspiro[4.5]decane derivative using piperidine in DMF, I observe the formation of an unexpected adduct. What is happening and how can I prevent it?

Answer:

The deprotection of the Fmoc group proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF) as a byproduct.[4] This highly electrophilic species can be trapped by the newly liberated secondary amine, leading to the formation of a stable adduct and reducing the yield of the desired product.

  • Inadequate Scavenging: The base used for deprotection, typically piperidine, also acts as a scavenger for DBF.[7] If the concentration of piperidine is too low or if the reaction is allowed to proceed for too long without sufficient scavenger, adduct formation becomes more likely.

    • Solution: Use a higher concentration of piperidine (e.g., 20-50% in DMF). Ensure thorough mixing to maintain a localized excess of the scavenger.

  • Reaction Time: Prolonged reaction times increase the exposure of the deprotected amine to DBF.

    • Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Typical deprotection times are in the range of 10-30 minutes.[7]

Visualizing the Problem: Fmoc Deprotection and Side Reaction

Fmoc_Deprotection Fmoc_Protected Fmoc-N-Azaspirodecane Deprotected_Amine H-N-Azaspirodecane Fmoc_Protected->Deprotected_Amine Piperidine/DMF DBF Dibenzofulvene (DBF) Fmoc_Protected->DBF β-elimination Side_Product DBF-Azaspirodecane Adduct Deprotected_Amine->Side_Product Adduct DBF-Piperidine Adduct DBF->Adduct Trapped by Piperidine (Desired) DBF->Side_Product Reacts with Product (Undesired) Piperidine Piperidine

Caption: Fmoc deprotection pathway and potential side reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my 2-azaspiro[4.5]decane synthesis?

A1: The selection of a protecting group is a critical strategic decision.[1] Consider the following factors:

  • Orthogonality: If your molecule contains other protecting groups, choose one that can be removed under conditions that do not affect the others.[6][8] For instance, if you have an acid-labile ester, avoid using the acid-labile Boc group for the amine.

  • Stability: The protecting group must be stable to all subsequent reaction conditions in your synthetic route.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[3]

Decision-Making Workflow for Protecting Group Selection

PG_Selection Start Start: Need to Protect 2-Azaspirodecane Nitrogen Acid_Sensitive Are there acid-sensitive groups in the molecule? Start->Acid_Sensitive Base_Sensitive Are there base-sensitive groups in the molecule? Acid_Sensitive->Base_Sensitive No Avoid_Boc Avoid Boc Acid_Sensitive->Avoid_Boc Yes Reducible_Groups Are there reducible groups (e.g., alkenes, alkynes, nitro)? Base_Sensitive->Reducible_Groups No Use_Fmoc Use Fmoc Group (Base Labile) Base_Sensitive->Use_Fmoc No, consider Fmoc Avoid_Fmoc Avoid Fmoc Base_Sensitive->Avoid_Fmoc Yes Use_Boc Use Boc Group (Acid Labile) Reducible_Groups->Use_Boc No, consider Boc Use_Cbz Use Cbz Group (Hydrogenolysis) Reducible_Groups->Use_Cbz No, consider Cbz Avoid_Cbz Avoid Cbz Reducible_Groups->Avoid_Cbz Yes Avoid_Boc->Base_Sensitive Reducible_groups_alt Are there reducible groups? Avoid_Fmoc->Reducible_groups_alt Avoid_Cbz->Use_Fmoc Consider Fmoc Reducible_groups_alt->Use_Boc Yes, consider Boc Reducible_groups_alt->Use_Cbz No, consider Cbz

Caption: A decision tree for selecting an appropriate N-protecting group.

Q2: What is "orthogonal protection" and why is it important in complex syntheses?

A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others.[6][8] This is achieved by choosing protecting groups that are cleaved by different, non-interfering chemical methods. For example, a molecule might contain a Boc-protected amine (acid-labile), a TBDMS-protected alcohol (fluoride-labile), and a Cbz-protected amine (removed by hydrogenolysis). Each of these can be removed selectively. This strategy is crucial for the synthesis of complex molecules like some drug candidates, where different functional groups need to be manipulated at different stages of the synthesis.[9]

Q3: Can the choice of protecting group influence the stereochemistry of subsequent reactions?

A3: Yes, the steric bulk of a protecting group can influence the stereochemical outcome of a reaction at a nearby chiral center by directing the approach of a reagent from the less hindered face of the molecule. For example, a bulky Boc group on the 2-azaspiro[4.5]decane nitrogen could influence the stereoselectivity of an alkylation at an adjacent carbon. It is important to consider the size of the protecting group when planning stereoselective transformations.

Q4: Are there any "protecting-group-free" strategies for the synthesis of 2-azaspiro[4.5]decane derivatives?

A4: While protecting groups are a common and powerful tool, "protecting-group-free" synthesis is an increasingly important goal in green chemistry as it reduces the number of synthetic steps and waste.[3][10] For the synthesis of 2-azaspiro[4.5]decanes, this could involve:

  • Late-stage N-functionalization: Carrying out reactions on a precursor that does not require amine protection, and then forming the spirocycle or functionalizing the nitrogen in the final steps.

  • Chemoselective reagents: Using reagents that react selectively with other functional groups in the presence of the unprotected amine.[11][12] For example, some oxidation or reduction conditions are chemoselective for alcohols in the presence of amines.

These strategies often require careful planning and optimization but can lead to more efficient and environmentally friendly synthetic routes.

References

Sources

Technical Support Center: Purification of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Methyl-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of impurities from this valuable spirocyclic amine.

Understanding the Challenge: Potential Impurities

The purification strategy for 8-Methyl-2-azaspiro[4.5]decane is intrinsically linked to the potential impurities generated during its synthesis. A common synthetic route involves the reductive amination of a suitable precursor. This process, while efficient, can lead to a predictable set of impurities.

Common Impurities and Their Origins:

ImpurityPotential OriginAnalytical Signature
Unreacted Starting Materials Incomplete reaction.Signals corresponding to the precursor ketone/aldehyde and amine in NMR and GC-MS.
Over-alkylated Byproducts Reaction of the product with the alkylating agent.[1]Higher molecular weight peaks in GC-MS.
Iminium Intermediates Incomplete reduction of the imine intermediate.May be unstable, but could be observed by LC-MS.
Residual Reducing Agents and Byproducts From the reduction step (e.g., borohydride salts).May not be directly observed by standard organic characterization techniques but can affect elemental analysis.
Solvent and Reagent Residues Trapped solvent from the reaction or workup.Characteristic solvent peaks in ¹H NMR.

Purification Workflow & Troubleshooting

The following sections provide a detailed, question-and-answer-based guide to the most effective purification techniques for 8-Methyl-2-azaspiro[4.5]decane.

Workflow Overview

Purification_Workflow Crude_Product Crude 8-Methyl-2-azaspiro[4.5]decane Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Further Purification Pure_Product Pure Product (>99%) Acid_Base_Extraction->Pure_Product If Sufficiently Pure Crystallization Crystallization / Salt Formation Column_Chromatography->Crystallization Final Polishing Column_Chromatography->Pure_Product If Sufficiently Pure Crystallization->Pure_Product

Caption: General purification workflow for 8-Methyl-2-azaspiro[4.5]decane.

FAQs and Troubleshooting Guides

Acid-Base Extraction

Q1: My initial acid-base extraction is resulting in a poor recovery of the product. What could be the issue?

A1: Poor recovery from an acid-base extraction of an amine like 8-Methyl-2-azaspiro[4.5]decane can stem from several factors.[2]

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acidic wash to fully protonate the amine and draw it into the aqueous phase. Conversely, ensure the pH is sufficiently basic (pH > 12) during the basification step to fully deprotonate the ammonium salt and move it back into the organic phase. Use a pH meter for accurate measurements.

  • Insufficient Mixing: Ensure vigorous mixing of the two phases in the separatory funnel to maximize the surface area for extraction.

  • Emulsion Formation: Emulsions can trap your product at the interface. To break an emulsion, you can try adding brine (saturated NaCl solution) or a small amount of the organic solvent.[3] In some cases, filtration through a pad of Celite® can be effective.

  • Incorrect Choice of Organic Solvent: Use an organic solvent that is immiscible with water and in which your free base is highly soluble. Dichloromethane (DCM) or ethyl acetate are common choices.

Troubleshooting Decision Tree: Acid-Base Extraction

AcidBase_Troubleshooting Start Poor Recovery Check_pH Check_pH Start->Check_pH Emulsion Emulsion Formation? Start->Emulsion Solvent_Choice Review Solvent Choice Good Solubility of Free Base? Immiscible with Water? Start->Solvent_Choice Adjust_pH Adjust pH with Strong Acid/Base Check_pH->Adjust_pH Incorrect Break_Emulsion Add Brine or Filter through Celite® Emulsion->Break_Emulsion Yes Change_Solvent Consider Alternative Solvent (e.g., DCM, EtOAc) Solvent_Choice->Change_Solvent Suboptimal

Caption: Troubleshooting poor recovery in acid-base extraction.

Column Chromatography

Q2: My 8-Methyl-2-azaspiro[4.5]decane is streaking badly on the silica gel column, leading to poor separation. How can I improve this?

A2: Amines are notorious for streaking on silica gel due to strong interactions with the acidic silanol groups. Here’s how to mitigate this:[4]

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This will compete with your product for binding to the acidic sites on the silica.

  • Switch to a Different Stationary Phase:

    • Basic Alumina: This is an excellent alternative to silica gel for the purification of basic compounds like amines.[4]

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be a good option.[4]

  • Neutralize the Silica Gel: You can pre-treat your silica gel by washing it with a solution of your mobile phase containing the basic modifier before packing the column.

Recommended Starting Conditions for Column Chromatography:

Stationary PhaseMobile Phase System (Gradient)Rationale
Silica GelDichloromethane (DCM) -> 0-10% Methanol in DCM + 1% TriethylamineThe gradient increases polarity to elute the amine, while the triethylamine suppresses tailing.
Basic AluminaHexanes -> 0-50% Ethyl Acetate in HexanesA less polar system that is often effective for amines on a basic stationary phase.
Crystallization and Salt Formation

Q3: I am struggling to crystallize the free base of 8-Methyl-2-azaspiro[4.5]decane. What are my options?

A3: Many amines are oils at room temperature or have low melting points, making crystallization of the free base challenging. A highly effective strategy is to form a salt, which is often a stable, crystalline solid.[4]

  • Form the Hydrochloride (HCl) Salt: A common method is to dissolve the purified free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol, and then add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

  • Explore Other Acid Salts: If the hydrochloride salt does not crystallize well, consider forming salts with other acids such as tartaric acid, oxalic acid, or methanesulfonic acid.[4]

Step-by-Step Protocol for HCl Salt Formation & Recrystallization:

  • Dissolution: Dissolve the purified 8-Methyl-2-azaspiro[4.5]decane free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acidification: Slowly add a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/diethyl ether, methanol/ethyl acetate) and allow it to cool slowly to form pure crystals.[5][6]

Purity Assessment: Ensuring Success

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of techniques should be used to confirm the purity and identity of your 8-Methyl-2-azaspiro[4.5]decane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation and can reveal the presence of impurities, even at low levels.[7] Look for the absence of signals from starting materials and byproducts. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile amines. It can separate the product from impurities and provide their molecular weights, aiding in their identification.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) can provide high-resolution separation and quantification of impurities.[7]

  • Elemental Analysis (C, H, N): This provides the elemental composition of your compound. The results should be within ±0.4% of the calculated values for a pure sample.

Purity Analysis Technique Comparison:

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Structural confirmation, identification and quantification of impurities.[7]Provides detailed structural information. qNMR is a primary method.May not detect non-protonated impurities. Sensitivity can be an issue for very minor components.
GC-MS Purity assessment, molecular weight of components.[8]High sensitivity and separation efficiency for volatile compounds.The compound must be volatile and thermally stable.
HPLC High-resolution separation and quantification of impurities.[7]Widely applicable, high sensitivity with appropriate detectors.Requires a chromophore for UV detection; alternative detectors may be needed.
Elemental Analysis Elemental composition (%C, %H, %N).Provides a good indication of overall purity.Does not identify specific impurities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71711106, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved January 21, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 437152, 8-Azaspiro(4.5)decane. Retrieved January 21, 2026 from [Link].

  • Akkurt, M., et al. (2008). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1572.
  • "Amine workup." Reddit. r/Chempros, 2022. .

  • BenchChem (2025).
  • BenchChem (2021). Development and Validation of 2-Azaspiro[4][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. BenchChem.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link].

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link].

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Maggio, R. M., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 101-118.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

  • ResearchGate. (2025). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA)
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link].

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link].

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link].

  • ResearchGate. (2024). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • Organic Reactions. Reductive Amination - Common Conditions. Retrieved from [Link].

  • "Crystallization Solvents.pdf". (n.d.).
  • Google Patents. (1989).
  • PubMed. (2018). Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link].

Sources

Technical Support Center: Analysis of 8-Methyl-2-azaspiro[4.5]decane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 8-Methyl-2-azaspiro[4.5]decane isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating and identifying these chiral and positional isomers.

Introduction to the Analytical Challenge

8-Methyl-2-azaspiro[4.5]decane possesses multiple sources of isomerism, presenting a significant analytical challenge. The presence of a chiral center at the spirocyclic junction and another at the methyl-substituted carbon (C8) gives rise to diastereomers and enantiomers. Furthermore, positional isomers of the methyl group could also be present as impurities from synthesis. Accurate identification and quantification of these isomers are critical in pharmaceutical development, as different isomers can exhibit varied pharmacological and toxicological profiles.

This guide provides practical, field-proven insights into the chromatographic and spectroscopic techniques used to resolve and characterize these isomers, with a focus on troubleshooting common experimental hurdles.

Troubleshooting Guide: Isomer Analysis

This section addresses specific problems you may encounter during the analysis of 8-Methyl-2-azaspiro[4.5]decane isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating enantiomers and diastereomers. However, achieving baseline resolution can be challenging.

Problem: Poor or No Enantiomeric Resolution on a Chiral Column

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP) Selection. The "three-point interaction" model is fundamental to chiral recognition. If the CSP cannot form a stable diastereomeric complex with one enantiomer over the other, no separation will occur. The spirocyclic nature and the basic nitrogen of 8-Methyl-2-azaspiro[4.5]decane suggest that polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point due to their ability to engage in hydrogen bonding, dipole-dipole, and steric interactions.[1][2]

  • Troubleshooting Steps:

    • Screen Multiple CSPs: If initial attempts with one polysaccharide column (e.g., an amylose-based column) fail, screen a cellulose-based equivalent. These often provide different selectivities.[1]

    • Verify Analyte-Column Interaction: Ensure your analyte is interacting with the stationary phase. If retention is very low, the conditions are not suitable for chiral recognition.

    • Consider a Different Class of CSP: If polysaccharide columns are unsuccessful, consider protein-based or macrocyclic glycopeptide-based columns, which offer different chiral recognition mechanisms.

  • Potential Cause 2: Inappropriate Mobile Phase Composition. The mobile phase composition is critical in modulating the interactions between the analyte and the CSP.

  • Troubleshooting Steps:

    • Optimize the Polar Modifier: In normal-phase mode (e.g., hexane/alcohol), systematically vary the percentage of the alcohol (e.g., isopropanol, ethanol). A small change can significantly impact resolution.

    • Introduce an Additive: For a basic compound like 8-Methyl-2-azaspiro[4.5]decane, the addition of a small amount of a basic additive (e.g., diethylamine, TEA) to the mobile phase can reduce peak tailing and improve resolution by minimizing non-specific interactions with the silica support. Conversely, an acidic additive might be necessary if the analyte has acidic properties or if using a specific column chemistry.[3]

    • Switch to Polar Ionic or Reversed-Phase Mode: Some chiral separations perform better in polar ionic mode (e.g., methanol with ammonium acetate) or reversed-phase conditions.[4] These modes are also advantageous for LC-MS compatibility.

  • Potential Cause 3: Column "Memory Effects". Chiral stationary phases can be susceptible to "memory effects," where modifiers or previous analytes are retained on the column, affecting subsequent analyses.[3]

  • Troubleshooting Steps:

    • Dedicated Column Usage: If possible, dedicate a chiral column to a specific method or class of compounds.

    • Thorough Flushing: If column history is unknown or problematic, flush the column extensively with a strong, compatible solvent (refer to the column manufacturer's instructions).[5] For example, flushing with isopropanol or ethanol can help remove strongly retained compounds.

    • Column Reconditioning: Always re-equilibrate the column with the mobile phase for an extended period (at least 10-20 column volumes) before analysis.[4]

Problem: Peak Tailing or Broadening

  • Potential Cause 1: Secondary Interactions with the Stationary Phase. The basic nitrogen in the azaspirocyclic ring can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.

  • Troubleshooting Steps:

    • Use a Basic Additive: As mentioned, adding a small concentration (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can saturate the active silanol sites and improve peak shape.

    • Lower the Temperature: Reducing the column temperature can sometimes improve peak shape and resolution, although it may increase analysis time.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Prepare a dilution series of your sample and inject decreasing amounts to find the optimal concentration that provides a good signal without overloading the column.

    • Decrease Injection Volume: If reducing the concentration is not feasible, simply decrease the injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile isomers, especially when coupled with a chiral column.

Problem: Co-elution of Diastereomers or Positional Isomers on a Standard Achiral Column

  • Potential Cause: Insufficient Selectivity of the Stationary Phase. Standard non-polar or moderately polar GC columns (e.g., 5% phenyl-polysiloxane) may not have enough selectivity to resolve isomers with very similar boiling points and polarities.[6]

  • Troubleshooting Steps:

    • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

    • Use a More Polar Column: Switching to a more polar stationary phase (e.g., a polyethylene glycol or "WAX" type column) can alter the elution order and potentially resolve the isomers based on differences in polarity.

    • Employ a Chiral GC Column: For enantiomers, a chiral GC column is essential. For diastereomers, a chiral column can also provide the necessary selectivity for separation.

Problem: Identical Mass Spectra for Different Isomers

  • Potential Cause: Similar Fragmentation Patterns. Positional isomers and stereoisomers often yield nearly identical electron ionization (EI) mass spectra because the fragmentation is driven by the molecule's overall structure and bond energies, which are very similar between isomers.[7]

  • Troubleshooting Steps:

    • Rely on Chromatographic Separation: The primary identification must come from the retention time. It is crucial to have authentic reference standards for each isomer to confirm their identity based on their elution order.

    • Use Soft Ionization Techniques: Techniques like chemical ionization (CI) or field ionization (FI) produce less fragmentation and a more abundant molecular ion, which can sometimes reveal subtle differences in fragmentation patterns that are not apparent in EI.[8]

    • Consider Derivatization: Derivatizing the molecule can introduce a new fragmentation pathway that may be more sensitive to the isomeric differences.

    • Multivariate Statistical Analysis: For positional isomers with very similar spectra, advanced techniques like principal component analysis (PCA) can be applied to the mass spectral data to find minor but consistent differences for differentiation.[7]

Workflow for Isomer Analysis

Isomer_Analysis_Workflow Figure 1: Troubleshooting Workflow for Isomer Analysis cluster_0 Chromatographic Separation cluster_1 HPLC Troubleshooting cluster_2 GC-MS Troubleshooting cluster_3 Confirmation start Sample Containing Isomers chiral_hplc Chiral HPLC Analysis start->chiral_hplc gc_ms GC-MS Analysis start->gc_ms resolution_check Adequate Resolution? chiral_hplc->resolution_check gc_resolution_check Adequate Separation? gc_ms->gc_resolution_check optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) resolution_check->optimize_mp No nmr_analysis NMR Analysis (NOESY) for Structural Confirmation resolution_check->nmr_analysis Yes change_csp Screen Different CSP optimize_mp->change_csp change_csp->resolution_check optimize_temp Optimize Temp. Program gc_resolution_check->optimize_temp No ms_spectra_check Spectra Differentiable? gc_resolution_check->ms_spectra_check Yes change_gc_column Use Chiral/Polar Column optimize_temp->change_gc_column change_gc_column->gc_resolution_check soft_ionization Use Soft Ionization ms_spectra_check->soft_ionization No ms_spectra_check->nmr_analysis Yes soft_ionization->nmr_analysis final_result Isomers Identified & Quantified nmr_analysis->final_result

Caption: A logical workflow for the separation and identification of 8-Methyl-2-azaspiro[4.5]decane isomers.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for distinguishing between the diastereomers and enantiomers of 8-Methyl-2-azaspiro[4.5]decane?

A: A combination of techniques is often ideal.

  • Chiral HPLC is the most direct method for separating both diastereomers and enantiomers in a single run, provided a suitable chiral stationary phase and mobile phase are used.

  • Gas Chromatography (GC) on a chiral column can also separate all stereoisomers if the compounds are sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is not typically used for separation but is invaluable for structural confirmation. Techniques like NOESY can help determine the relative stereochemistry of diastereomers and, with the use of a chiral derivatizing agent, can even be used to determine the absolute configuration.[9]

Q2: My mass spectrometer gives the same mass-to-charge ratio (m/z) for all my separated peaks. How can I confirm they are isomers?

A: This is expected, as isomers have the same molecular formula and therefore the same molecular weight.[8] The confirmation comes from:

  • Chromatographic Separation: The fact that you see multiple peaks with the same m/z value strongly suggests they are isomers.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that all peaks have the same exact mass and, therefore, the same elemental composition.[10]

  • Reference Standards: The most definitive way to identify which peak corresponds to which isomer is to analyze certified reference standards of each isomer under the same conditions.

Q3: Can I use Nuclear Magnetic Resonance (NMR) to quantify the different isomers in my sample?

A: Yes, quantitative NMR (qNMR) can be a very powerful tool for this. If you can identify distinct signals in the ¹H NMR spectrum that are unique to each isomer and do not overlap, you can determine the relative ratio of the isomers by integrating these signals. This is particularly useful for diastereomers, which will have different chemical shifts. For enantiomers, you would first need to use a chiral derivatizing agent to create diastereomeric complexes that would then be distinguishable by NMR.

Q4: I am having trouble getting my 8-Methyl-2-azaspiro[4.5]decane to fly in the mass spectrometer (poor signal). What could be the issue?

A: Poor signal intensity in MS can be due to several factors.[11]

  • Sample Concentration: Your sample may be too dilute. Try concentrating it.

  • Ionization Efficiency: The basic nitrogen in your compound should ionize well with Electrospray Ionization (ESI) in positive ion mode. Ensure your mobile phase is compatible with ESI (e.g., contains a small amount of acid like formic acid to promote protonation). If using GC-MS, ensure the compound is volatile enough.

  • Ion Suppression: If your sample is in a complex matrix (e.g., contains salts or detergents), these can interfere with the ionization of your analyte. Proper sample cleanup or dilution can mitigate this.

  • Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

Q5: What are typical starting conditions for a chiral HPLC method for a compound like 8-Methyl-2-azaspiro[4.5]decane?

A: A good starting point would be to use a polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series).[1][12]

ParameterNormal PhasePolar Ionic Mode
Column Amylose or Cellulose-based CSPAmylose or Cellulose-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Methanol with 0.1% Ammonium Acetate
Additive 0.1% Diethylamine (DEA)None initially; may add acid/base to optimize
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm (if no chromophore) or ELSD/CAD/MSUV or MS

Rationale: The normal phase is a classic starting point for chiral separations. The polar ionic mode is an excellent alternative, especially for LC-MS applications, due to the volatility of the mobile phase additives.[4]

References

  • Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron. [Link]

  • Koutsouki, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Anzini, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Kamerling, J. P., et al. (1972). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Flippen-Anderson, J. L., et al. (2001). Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. PubMed. [Link]

  • NIH. Common errors in mass spectrometry-based analysis of post-translational modifications. PMC. [Link]

  • ResearchGate. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • PubMed. (2017). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed. [Link]

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • International Journal of Green Pharmacy. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Asclepiadaceae. International Journal of Green Pharmacy. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. MDPI. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • ResearchGate. 26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]

  • ResearchGate. Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate. [Link]

  • Semantic Scholar. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Semantic Scholar. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • PubChem. 8-Azaspiro(4.5)decane. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 8-Methyl-2-azaspiro[4.5]decane and Heteroatom-Containing Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the 8-Methyl-2-azaspiro[4.5]decane scaffold and its bioisosteric analogues, focusing on their synthesis, physicochemical properties, and potential applications in drug discovery. As researchers and drug development professionals navigate the complex landscape of molecular design, understanding the nuanced differences imparted by subtle structural modifications is paramount. This document aims to furnish an in-depth perspective on how the incorporation of a methyl group and the exchange of heteroatoms within the spirocyclic framework can influence molecular properties and biological activity.

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1] This topographical complexity offers a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties and better pharmacokinetic profiles.[2] The rigid nature of the spirocyclic core can reduce the conformational entropy penalty upon binding to a biological target, potentially enhancing potency and selectivity.[1] Furthermore, the novelty of these structures provides opportunities for expanding intellectual property landscapes.

The azaspiro[4.5]decane framework, in particular, is a prevalent motif in a number of biologically active compounds. This guide will focus on the 8-Methyl-2-azaspiro[4.5]decane scaffold and compare it with other spirocycles where the carbon at the 2-position is replaced by other heteroatoms or where the nitrogen's position is varied. This analysis will illuminate the structure-activity relationships (SAR) that govern the utility of these scaffolds in designing next-generation therapeutics.

Synthetic Accessibility: A Comparative Overview

The feasibility of synthesizing spirocyclic compounds is a critical factor in their adoption in drug discovery programs. While the synthesis of complex spirocycles can be challenging, a number of robust synthetic strategies have been developed.[3]

Predicted Synthesis of 8-Methyl-2-azaspiro[4.5]decane

Conceptual Synthetic Workflow:

A 4-Methylcyclohexanone B Cyanohydrin Formation A->B KCN, H+ C Amino Nitrile Synthesis (Strecker Reaction) B->C NH3 D Nitrile Reduction (e.g., with LiAlH4 or H2/Raney Ni) C->D E Intramolecular Cyclization D->E F 8-Methyl-2-azaspiro[4.5]decane E->F

Caption: Predicted synthetic pathway for 8-Methyl-2-azaspiro[4.5]decane.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

A one-pot, three-component reaction is a versatile method for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.[2]

Objective: To synthesize 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one.

Materials:

  • 4-Methylcyclohexanone

  • 4-Bromoaniline

  • Mercaptoacetic acid

  • Dry benzene

  • Dean-Stark apparatus

Procedure:

  • A mixture of 4-methylcyclohexanone (1 equivalent), 4-bromoaniline (1 equivalent), and mercaptoacetic acid (1 equivalent) is prepared in dry benzene.

  • The reaction mixture is refluxed using a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the final product.[2]

Reaction Workflow:

cluster_reactants Reactants A 4-Methylcyclohexanone D One-Pot, Three-Component Condensation A->D B 4-Bromoaniline B->D C Mercaptoacetic Acid C->D E 4-(4-Bromophenyl)-8-methyl- 1-thia-4-azaspiro[4.5]decan-3-one D->E Reflux in Benzene

Caption: One-pot synthesis of a 1-thia-4-azaspiro[4.5]decane derivative.

Comparative Physicochemical Properties

The introduction of a methyl group and the nature of the heteroatoms in the spirocyclic scaffold significantly influence its physicochemical properties, which in turn affect its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Property8-Methyl-2-azaspiro[4.5]decane (Predicted)8-Methyl-1-thia-4-azaspiro[4.5]decan-3-one Derivative[2]2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one[1]
Molecular Weight ~153.28 g/mol 340.28 g/mol (for 4-(4-Bromophenyl) derivative)~197.27 g/mol
LogP (Predicted) ~2.5Higher due to aromatic substituentLower due to additional oxygen
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 12 (carbonyl oxygen and sulfur)3 (carbonyl oxygen, ether oxygen, and nitrogen)
Reactivity Basic nitrogen available for substitutionThiazolidinone ring can be further functionalizedLactone susceptible to hydrolysis

Structure-Activity Relationship (SAR) and Biological Applications

The choice of spirocyclic scaffold has profound implications for biological activity. The spatial arrangement of substituents and the electronic nature of the core structure dictate the interactions with biological targets.

  • 2-Azaspiro[4.5]decane Derivatives: The derivative atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has been shown to inhibit the growth of human multiple myeloma cells.[4] This highlights the potential of this scaffold in oncology. The basic nitrogen at the 2-position is a key feature for interaction with biological targets and for modulating physicochemical properties.

  • 1-Thia-4-azaspiro[4.5]decane Derivatives: These compounds have been investigated for their anticancer activities.[2] The thiazolidinone moiety is a well-known pharmacophore, and its incorporation into a spirocyclic system can lead to potent and selective agents. For instance, derivatives have shown moderate to high inhibition of liver, prostate, and colorectal carcinoma cell lines.

  • 1-Oxa-8-azaspiro[4.5]decane Derivatives: This scaffold has been explored for its potential as M1 muscarinic agonists for the treatment of Alzheimer's disease.[1] The introduction of the oxygen atom and the substitution pattern on the tetrahydrofuran ring were found to be crucial for receptor affinity and selectivity.

Logical Relationship of Scaffold to Biological Activity:

A Spirocyclic Scaffold B 3D Shape & Rigidity A->B C Physicochemical Properties (LogP, H-bonding) A->C D Biological Target Interaction B->D Conformational Lock E Pharmacokinetic Profile (ADME) C->E Solubility, Permeability F Therapeutic Efficacy D->F Potency, Selectivity E->F Bioavailability

Sources

A Comparative In Vitro Validation Guide: Assessing the Cholinergic Activity of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, represent a privileged class of structures in modern medicinal chemistry. Their inherent structural rigidity and novelty offer a compelling avenue to explore new chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts. The azaspiro[4.5]decane core, in particular, is a recurring motif in centrally active agents, valued for its ability to orient pharmacophoric features in precise spatial arrangements.

This guide focuses on 8-Methyl-2-azaspiro[4.5]decane , a novel synthetic compound from this class. Given its structural features—specifically the tertiary amine embedded within a piperidine-like ring—we hypothesize a potential interaction with cholinergic receptors, key players in both the central and peripheral nervous systems. Dysfunction in the cholinergic system is implicated in a range of pathologies, including Alzheimer's disease, schizophrenia, and inflammatory disorders, making it a high-value target for therapeutic intervention.[1]

The objective of this document is to provide a comprehensive, experimentally-grounded framework for the in vitro validation of 8-Methyl-2-azaspiro[4.5]decane's biological activity. We will objectively compare its performance against established cholinergic modulators, providing detailed protocols and the scientific causality behind our experimental choices. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

Phase 1: Foundational Characterization - Receptor Binding Affinity

The first critical step in validating a novel compound is to determine if it physically interacts with the intended target. Radioligand binding assays are the gold standard for this purpose, allowing for the quantification of a compound's affinity (Kᵢ) for a specific receptor subtype. A high affinity is often a prerequisite for a potent biological effect.

We will assess the binding of 8-Methyl-2-azaspiro[4.5]decane against two primary classes of cholinergic receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). For this initial screen, we select representative subtypes implicated in cognitive function: the M₁ muscarinic receptor and the α4β2 nicotinic receptor.

Comparative Compounds
  • Test Compound: 8-Methyl-2-azaspiro[4.5]decane (Compound 'X')

  • M₁ Reference Ligand: Atropine (non-selective muscarinic antagonist)

  • α4β2 Reference Ligand: Varenicline (high-affinity partial agonist)[2]

Experimental Protocol: M₁ Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of our test compound by measuring its ability to compete with a known high-affinity radioligand.

1. Materials & Reagents:

  • Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human M₁ muscarinic receptor.
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
  • Non-specific Binding Control: Atropine (1 µM).
  • Test and Reference Compounds: Serial dilutions in assay buffer.
  • Scintillation Cocktail & Vials.
  • 96-well filter plates and a cell harvester.

2. Step-by-Step Methodology:

  • Preparation: Thaw the M₁ receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
  • Assay Plate Setup: To each well of a 96-well plate, add:
  • 25 µL of Assay Buffer (for total binding) OR 25 µL of 1 µM Atropine (for non-specific binding) OR 25 µL of serially diluted test/reference compound.
  • 25 µL of [³H]-NMS (final concentration ~0.5 nM).
  • 50 µL of diluted cell membranes.
  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand. This rapid filtration is crucial to prevent dissociation of the ligand-receptor complex.
  • Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).
  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).
  • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]

Phase 2: Functional Profiling - Agonism vs. Antagonism

Demonstrating binding is only half the story. A compound can bind to a receptor and activate it (an agonist), block it from activation (an antagonist), or modulate its activity in other ways. Functional assays are required to elucidate this mechanism of action.

Experimental Workflow Diagram

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity Compound Compound 'X' BindingAssay Radioligand Binding Assay (e.g., [³H]-NMS for M1) Compound->BindingAssay Ki_Value Determine Affinity (Ki) BindingAssay->Ki_Value FunctionalAssay Functional Assay (e.g., Calcium Flux) Ki_Value->FunctionalAssay Inform Concentration Range Agonist_Test Agonist Mode FunctionalAssay->Agonist_Test Antagonist_Test Antagonist Mode FunctionalAssay->Antagonist_Test EC50 Determine Potency (EC50) Agonist_Test->EC50 IC50 Determine Potency (IC50) Antagonist_Test->IC50 Conclusion Characterize as Agonist or Antagonist EC50->Conclusion IC50->Conclusion

Caption: Overall workflow for in vitro compound characterization.

Protocol: M₁ Muscarinic Receptor Calcium Flux Assay

The M₁ receptor is a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ) upon activation.[4] This provides a robust and direct measure of receptor agonism.

1. Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing the human M₁ receptor.
  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
  • Calcium-sensitive Dye: Fluo-4 AM or similar.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Reference Agonist: Acetylcholine.
  • Reference Antagonist: Atropine.
  • Instrument: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

2. Step-by-Step Methodology:

  • Cell Plating: Seed the M₁-HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.
  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for 60 minutes at 37°C. The AM ester group facilitates cell entry, where intracellular esterases cleave it, trapping the fluorescent dye inside.
  • Agonist Mode Testing:
  • Place the cell plate into the fluorescence reader.
  • Add serial dilutions of the test compound (or Acetylcholine as a positive control) to the wells.
  • Measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium peak.
  • Antagonist Mode Testing:
  • Pre-incubate the dye-loaded cells with serial dilutions of the test compound (or Atropine as a positive control) for 15-30 minutes.
  • Place the plate in the reader and add a fixed concentration of Acetylcholine (the EC₈₀ concentration, determined previously).
  • Measure the fluorescence response. An antagonist will reduce the signal elicited by Acetylcholine.

3. Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the log of compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to Acetylcholine).
  • Antagonist Mode: Plot the % inhibition of the Acetylcholine response against the log of compound concentration to determine the IC₅₀.
Muscarinic Receptor Gq Signaling Pathway

G Agonist Agonist (e.g., Acetylcholine) M1R M1 Receptor Agonist->M1R Binds Gq Gαq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Methyl-2-azaspiro[4.5]decane Analogs as Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 8-Methyl-2-azaspiro[4.5]decane analogs, with a primary focus on their interactions with muscarinic acetylcholine receptors (mAChRs). Due to the limited direct research on this specific scaffold, this guide synthesizes data from closely related analogs, particularly 1-oxa-8-azaspiro[4.5]decanes, to establish a predictive SAR framework. This approach allows for informed decision-making in the design and development of novel therapeutic agents targeting mAChRs.

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can orient substituents in precise spatial arrangements. This conformational rigidity is advantageous for optimizing interactions with biological targets, leading to enhanced potency and selectivity. The introduction of an 8-methyl group can further influence the lipophilicity, metabolic stability, and binding orientation of the molecule. This guide will explore how modifications to this core structure impact its affinity and functional activity at muscarinic receptors, which are implicated in a variety of physiological processes and disease states, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

Core Structure-Activity Relationship Insights

The biological activity of 8-Methyl-2-azaspiro[4.5]decane analogs is critically dependent on the nature and position of substituents on both the piperidine and cyclopentane rings. The following sections dissect the key SAR trends observed in analogous series, primarily drawing from studies on 1-oxa-8-azaspiro[4.5]decane derivatives acting as M1 muscarinic agonists.[1]

The Role of the Spirocyclic Core and the 8-Methyl Group

The spirocyclic nature of the decane system provides a fixed orientation for the substituents, which is crucial for receptor binding. The 8-methyl group, in particular, is expected to influence the overall lipophilicity of the analogs. An increase in lipophilicity can enhance membrane permeability and brain penetration, which is desirable for centrally acting drugs. However, it can also lead to non-specific binding and increased metabolic clearance. The stereochemistry of the 8-methyl group is also a critical factor, as different stereoisomers can exhibit varied binding affinities and functional activities.

Impact of Substituents on the Piperidine Nitrogen (N-2)

The substituent on the piperidine nitrogen is a key determinant of the compound's interaction with the muscarinic receptor. In many G-protein coupled receptor (GPCR) ligands, a basic nitrogen atom is essential for forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor.

  • Small Alkyl Groups: Substitution with small alkyl groups, such as a methyl group, is common in muscarinic agonists and is generally well-tolerated.

  • Bulky Substituents: The introduction of bulkier groups can modulate the selectivity of the ligand for different muscarinic receptor subtypes (M1-M5). The optimal size and nature of this substituent need to be empirically determined for each receptor subtype.

Modifications on the Cyclopentane Ring

Modifications to the cyclopentane portion of the spirocycle can significantly impact both affinity and efficacy. Based on analogous 1-oxa-8-azaspiro[4.5]decanes, the following trends can be inferred[1]:

  • Substitution at C-3: Introduction of a carbonyl group at the 3-position has been shown to be compatible with muscarinic receptor binding. Further modifications at this position, such as the introduction of a methylene group or conversion to a dithioketal, have been shown to enhance M1 receptor selectivity over M2 receptors.[1]

  • Substitution at C-2: The presence and nature of a substituent at the 2-position can influence agonist versus antagonist activity. For instance, in the 1-oxa-8-azaspiro[4.5]decane series, a 2,8-dimethyl analog exhibited potent, non-selective muscarinic activity, while a 2-ethyl-8-methyl analog showed partial M1 agonistic activity.[1]

Comparative Analysis of Analog Performance

To illustrate the impact of these structural modifications, the following table summarizes the binding affinities (Ki) and functional activities of representative 1-oxa-8-azaspiro[4.5]decane analogs at M1 and M2 muscarinic receptors. While not direct data for 8-Methyl-2-azaspiro[4.5]decanes, these values provide a valuable comparative framework.

Compound IDR1 (at N-8)R2 (at C-2)R3 (at C-3)M1 Binding (Ki, nM)M2 Binding (Ki, nM)M1 Functional Activity
17 -CH3-CH3=OPotentPotentFull Agonist (Non-selective)[1]
18 -CH3-CH2CH3=OModerateWeakPartial Agonist (M1 selective)[1]
29 -CH3-CH3=CH2ModerateWeakPartial Agonist (M1 selective)[1]

Note: The data presented is for 1-oxa-8-azaspiro[4.5]decane analogs and serves as a predictive model for the SAR of 8-Methyl-2-azaspiro[4.5]decane analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the characterization of muscarinic receptor ligands.

Synthesis of 8-Methyl-2-azaspiro[4.5]decane Core

A general synthetic route to the 2-azaspiro[4.5]decane core is outlined below. The introduction of the 8-methyl group can be achieved by starting with a appropriately substituted cyclohexanone.

Synthesis_Workflow A 4-Methylcyclohexanone B Intermediate Amine A->B Reductive Amination C N-protected 2-azaspiro[4.5]decan-8-one B->C Dieckmann Condensation or similar cyclization D 8-Methyl-2-azaspiro[4.5]decane C->D Reduction & Deprotection

Caption: General synthetic workflow for the 8-Methyl-2-azaspiro[4.5]decane core.

Step-by-Step Protocol:

  • Reductive Amination: React 4-methylcyclohexanone with a suitable amine (e.g., benzylamine) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary amine.

  • Cyclization: Protect the secondary amine (e.g., with a Boc group). Subsequent intramolecular cyclization, for example, via a Dieckmann condensation of a suitably functionalized intermediate, will form the cyclopentanone ring.

  • Reduction and Deprotection: The ketone at the 8-position can be reduced to a methylene group using a standard reduction method like the Wolff-Kishner reduction. Finally, deprotection of the nitrogen at the 2-position yields the 8-Methyl-2-azaspiro[4.5]decane core.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.[2][3]

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Rapid Filtration D Quantify Radioactivity C->D Scintillation Counting E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a competitive muscarinic receptor binding assay.

Step-by-Step Protocol:

  • Receptor Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing the human M1 receptor).[4]

  • Incubation: In a 96-well plate, incubate the receptor membranes with a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.[2]

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove any non-specifically bound radioligand. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This assay measures the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.[5][6]

PI_Hydrolysis_Workflow A Label Cells with [3H]-myo-inositol B Stimulate Cells with Test Compound A->B C Stop Reaction and Extract Inositol Phosphates B->C D Separate Inositol Phosphates C->D Anion Exchange Chromatography E Quantify Radioactivity and Determine EC50 D->E Scintillation Counting

Caption: Workflow for a phosphoinositide hydrolysis assay.

Step-by-Step Protocol:

  • Cell Labeling: Culture cells expressing the target muscarinic receptor and label them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Compound Stimulation: Wash the cells to remove excess [³H]-myo-inositol and then stimulate them with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

  • Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid). The inositol phosphates are then extracted from the cells.

  • Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

  • Quantification and Analysis: The radioactivity in the eluted fractions corresponding to the inositol phosphates is measured by scintillation counting. The results are then plotted to determine the EC50 and Emax values for the test compound.

Conclusion and Future Directions

The 8-Methyl-2-azaspiro[4.5]decane scaffold represents a promising starting point for the development of novel muscarinic receptor ligands. By leveraging the SAR insights from closely related analogs, researchers can strategically design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and biological evaluation of a focused library of 8-Methyl-2-azaspiro[4.5]decane analogs to directly validate the predicted SAR and to identify lead candidates for further development. Particular attention should be paid to the stereochemistry of the 8-methyl group and its impact on biological activity.

References

  • Development of medium throughput muscarinic receptor binding assay. Malaysian Journal of Science. Available at: [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide: 8-Methyl-2-azaspiro[4.5]decane versus Piperidine Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemical Space Beyond "Flatland"

In the landscape of modern drug discovery, the pressure to identify novel chemical entities with optimized potency, selectivity, and pharmacokinetic profiles is immense. For decades, the piperidine ring has been a stalwart scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its simple, saturated heterocyclic structure offers a reliable nitrogen anchor for pharmacophore presentation. However, the very ubiquity and conformational flexibility of piperidine can lead to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides a comparative analysis of 8-Methyl-2-azaspiro[4.5]decane, a specific spirocyclic amine, against traditional and contemporary piperidine bioisosteres. We will delve into the structural nuances, physicochemical properties, and metabolic fate of these scaffolds, supported by experimental protocols to empower researchers in their lead optimization efforts. The central thesis is that the strategic introduction of three-dimensionality, as exemplified by the azaspiro[4.5]decane core, can unlock significant advantages over conformationally less restricted piperidine analogues.[2][3][4]

The Contenders: A Structural Overview

The fundamental difference between 8-Methyl-2-azaspiro[4.5]decane and piperidine lies in their topology. Piperidine is a simple monocyclic system, while the azaspiro[4.5]decane features two rings joined by a single spiro-carbon atom. This seemingly subtle distinction has profound implications for molecular shape, rigidity, and the vectoral presentation of substituents.

8-Methyl-2-azaspiro[4.5]decane: This scaffold introduces a rigid, three-dimensional architecture. The spirocyclic fusion locks the cyclohexane and pyrrolidine rings in a defined orientation, reducing the number of low-energy conformations the molecule can adopt.[5] The methyl group at the 8-position further influences the local stereochemistry.

Piperidine and its Bioisosteres: The piperidine ring exists in a dynamic equilibrium between two chair conformations. While often drawn as a flat hexagon, its true 3D nature is crucial for receptor interaction. Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological response, has led to a wide array of piperidine replacements.[6][7][8] These can range from other simple heterocycles (e.g., pyrrolidine, morpholine) to more complex bicyclic and spirocyclic systems. For the purpose of this guide, we will consider piperidine itself as the primary comparator, while acknowledging the broader class of its bioisosteres.

Comparative Analysis of Physicochemical Properties

The success of a drug candidate is intimately linked to its physicochemical properties. Here, we dissect the key parameters that differentiate 8-Methyl-2-azaspiro[4.5]decane from piperidine.

Lipophilicity (LogP/LogD)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a molecule's solubility, permeability, and off-target interactions.[9]

  • Piperidine: Generally considered to have moderate lipophilicity. However, substitution on the ring can significantly increase its LogP.

  • 8-Methyl-2-azaspiro[4.5]decane: The introduction of a spirocyclic system, despite adding carbon atoms, can paradoxically lead to a decrease in lipophilicity and an increase in aqueous solubility.[2][3] This is attributed to the more compact, globular shape which reduces the nonpolar surface area exposed to water, and potentially altered basicity.[10] The increased sp³ character is often correlated with improved physicochemical properties.[3]

Basicity (pKa)

The basicity of the nitrogen atom is paramount for its role in forming salt bridges with biological targets and for influencing properties like solubility and off-target activity (e.g., hERG channel binding).

  • Piperidine: A typical secondary amine with a pKa around 11.

  • 8-Methyl-2-azaspiro[4.5]decane: The pKa of the nitrogen in the 2-position is expected to be similar to other secondary amines, but the surrounding spirocyclic framework can subtly influence its electronic environment. It has been observed that some azaspirocycles exhibit higher basicity compared to their monocyclic counterparts.[3]

Metabolic Stability

The metabolic fate of a drug is a key factor in its half-life and potential for drug-drug interactions. The liver's cytochrome P450 (CYP) enzymes are major players in drug metabolism.[11][12]

  • Piperidine: The C-H bonds on the piperidine ring are susceptible to CYP-mediated oxidation, often leading to N-dealkylation or ring hydroxylation.

  • 8-Methyl-2-azaspiro[4.5]decane: The rigid, spirocyclic structure can enhance metabolic stability.[2][13] The quaternary spiro-carbon is inherently resistant to oxidation. Furthermore, the fixed conformation may orient metabolically labile C-H bonds away from the active sites of metabolizing enzymes. Replacing a piperidine with an azaspirocycle has been shown to improve metabolic stability.[1]

Quantitative Data Summary

The following table provides a comparative summary of the expected physicochemical properties.

PropertyPiperidine8-Methyl-2-azaspiro[4.5]decaneRationale for Difference
Molecular Weight 85.15 g/mol 153.27 g/mol Increased carbon count in the spirocycle.
Calculated LogP ~1.1~2.3[14]Increased carbon content generally increases lipophilicity, though 3D shape can counteract this.
pKa ~11.2Expected to be in a similar range (10-11.5)The basicity of the secondary amine is largely retained.
Fraction of sp³ carbons (Fsp³) 1.01.0Both are fully saturated systems.
Metabolic Stability ModerateExpected to be higherSteric shielding of C-H bonds and absence of easily oxidizable positions.[2][3][13]

Experimental Protocols

To empirically validate these differences, the following experimental protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.[15][16][17]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator

  • 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Test compound (8-Methyl-2-azaspiro[4.5]decane or piperidine analog)

  • Nitrogen gas

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[17]

  • Dissolve a known quantity of the test compound in water to a concentration of approximately 1 mM.

  • Add 0.15 M KCl to maintain a constant ionic strength.[17]

  • Purge the solution with nitrogen to remove dissolved CO₂.

  • Place the solution in a temperature-controlled vessel and immerse the pH electrode.

  • Titrate the solution with 0.1 M HCl or 0.1 M NaOH, recording the pH after each incremental addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[17]

Protocol 2: Determination of LogP by Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.[18]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.

  • Centrifuge the vial to separate the two phases.

  • Carefully remove an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a wavelength where the compound absorbs, or HPLC).[18]

  • Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by liver enzymes, primarily CYPs.[11][12][19][20][21]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., midazolam)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Thaw the liver microsomes on ice.

  • In a 96-well plate, add the microsomes and the test compound solution. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.[19]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[19]

Visualizing the Concepts

Conformational Differences

The following diagram illustrates the fundamental structural differences between the flexible piperidine ring and the rigid spirocyclic system.

G cluster_0 Piperidine Bioisosteres cluster_1 8-Methyl-2-azaspiro[4.5]decane Piperidine Piperidine Pyrrolidine Pyrrolidine Piperidine->Pyrrolidine Ring Contraction Morpholine Morpholine Piperidine->Morpholine Heteroatom Substitution Azaspirodecane 8-Methyl-2- azaspiro[4.5]decane Piperidine->Azaspirodecane Spirocyclization (Increased 3D character)

Caption: Comparison of piperidine and its bioisosteres with the spirocyclic scaffold.

Drug Development Workflow

The integration of these comparative studies into a typical drug discovery pipeline is shown below.

G Start Lead Compound (Piperidine-containing) Step1 Bioisosteric Replacement Strategy Start->Step1 Step2a Synthesize Piperidine Analogs Step1->Step2a Step2b Synthesize 8-Methyl-2-azaspiro[4.5]decane Analog Step1->Step2b Step3 Comparative Physicochemical and In Vitro ADME Profiling (pKa, LogP, Metabolic Stability) Step2a->Step3 Step2b->Step3 Step4 Improved Properties? Step3->Step4 Step4->Step1 No End Advance to In Vivo Studies Step4->End Yes

Caption: Workflow for comparing bioisosteres in lead optimization.

Conclusion: Making an Informed Choice

The choice between 8-Methyl-2-azaspiro[4.5]decane and a piperidine bioisostere is not merely a matter of swapping one ring system for another. It is a strategic decision that can profoundly impact the trajectory of a drug discovery project. While piperidine offers simplicity and a wealth of established chemistry, the rigid, three-dimensional nature of the azaspiro[4.5]decane scaffold provides a powerful tool for escaping the "flatland" of traditional chemical space.[4] This can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity.[2][3] By employing the experimental protocols outlined in this guide, researchers can make data-driven decisions to select the optimal scaffold for their specific target and desired drug profile.

References

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • pKa and log p determination. Slideshare. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • A Guide To Log P and Pka Measurements and Their Use. Scribd. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]

  • Cyprotex pKa and LogP Fact Sheet. Evotec. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. [Link]

  • How can one determine log P and pKa for hydrophobic and neutral compounds? ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5] decane with application of GIAO-SCF methods to NMR spectrum interpretation. PubMed. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ACS Publications. [Link]

  • The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. MDPI. [Link]

  • 8-(6-Methyl-2-pyridinyl)-8-azaspiro[4.5]decane. PubChem. [Link]

  • 8-Azaspiro(4.5)decane. PubChem. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. [Link]

Sources

A Comparative Guide to the Stereochemical Assignment of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern pharmaceutical science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] The spirocyclic amine, 8-Methyl-2-azaspiro[4.5]decane, represents a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[2][3] Establishing the absolute configuration of its stereoisomers is therefore a critical step in any research and development program.

This guide provides an in-depth, objective comparison of the primary analytical techniques available for determining the absolute configuration of chiral molecules like 8-Methyl-2-azaspiro[4.5]decane. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Gold Standard and Its Practical Limitations: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is unequivocally the most powerful method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5][6] The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a well-ordered crystal lattice.[6]

Causality of Experimental Choice

When a high-quality single crystal of an enantiomerically pure compound can be obtained, X-ray crystallography provides a direct and unambiguous assignment of the absolute stereochemistry.[6] The resulting electron density map offers a definitive picture of the spatial arrangement of atoms.

Limitations

The primary challenge lies in obtaining a suitable single crystal, which can be a significant bottleneck, particularly for molecules that are oils or amorphous solids at room temperature.[4][7] The crystallization process can be time-consuming and is not always successful.

Chiroptical Spectroscopy: Probing Chirality in Solution

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining absolute configuration directly in the solution phase, thereby circumventing the need for crystallization.[1][8]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] This technique is sensitive to the vibrational transitions within the molecule, providing a rich fingerprint of its three-dimensional structure.[11]

Key Advantages of VCD:

  • Solution-Phase Analysis: Eliminates the need for crystallization, making it applicable to a wider range of compounds, including oils and non-crystalline solids.[1][11]

  • Rich Structural Information: VCD spectra contain numerous bands corresponding to specific vibrational modes, offering a high degree of confidence in the stereochemical assignment when compared with theoretical calculations.[11]

The VCD Workflow: A Marriage of Experiment and Theory

The determination of absolute configuration by VCD is a comparative method. The experimental VCD spectrum of an unknown enantiomer is compared to the theoretically calculated spectrum of a chosen enantiomer (e.g., the R-enantiomer). A match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the compound is the opposite enantiomer.[1][11]

Experimental Protocol: VCD Analysis of 8-Methyl-2-azaspiro[4.5]decane

Objective: To determine the absolute configuration of an enantiomerically enriched sample of 8-Methyl-2-azaspiro[4.5]decane.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified enantiomer of 8-Methyl-2-azaspiro[4.5]decane in 150 µL of a suitable deuterated solvent (e.g., CDCl₃). The sample should be recoverable.[7]

    • Transfer the solution to an IR cell with BaF₂ windows and a pathlength of 100 µm.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

    • Collect data over a suitable spectral range (e.g., 2000-900 cm⁻¹) at a resolution of 4 cm⁻¹.

    • Data collection may require several hours to achieve an adequate signal-to-noise ratio.[10]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (S)-8-Methyl-2-azaspiro[4.5]decane) using a computational chemistry software package.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum of the (S)-enantiomer.

    • If the major VCD bands in the experimental and calculated spectra show a good correlation in sign and relative intensity, the absolute configuration of the sample is (S).

    • If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is (R).

Electronic Circular Dichroism (ECD)

ECD spectroscopy is the chiroptical counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of left and right circularly polarized light in the ultraviolet region.[12] This technique is particularly useful for molecules containing chromophores, as it probes electronic transitions.[13]

Applicability to 8-Methyl-2-azaspiro[4.5]decane:

The parent 8-Methyl-2-azaspiro[4.5]decane lacks a strong chromophore, which may result in weak ECD signals. However, derivatization of the secondary amine with a chromophoric group can induce a strong ECD spectrum, allowing for the application of the exciton chirality method for unambiguous configurational assignment.[12]

NMR Spectroscopy: A Versatile Tool for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can also be employed to determine absolute configuration, typically through the use of chiral auxiliaries.[5][14]

The Mosher Method and its Analogs

The Mosher method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[][16] It involves the derivatization of the chiral substrate with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group of the MTPA moiety in the two diastereomers leads to distinct chemical shift differences (Δδ) for the protons adjacent to the stereocenter, which can be correlated to the absolute configuration.[16]

For 8-Methyl-2-azaspiro[4.5]decane, the secondary amine can be derivatized with (R)- and (S)-MTPA chloride to form the corresponding amides. Analysis of the ¹H NMR spectra of these diastereomeric amides would allow for the determination of the absolute configuration of the spirocyclic amine.

Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs).[17][18] These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to the separation of NMR signals for the two enantiomers. The sense of non-equivalence can often be correlated with the absolute configuration.[17]

Comparative Analysis of Methodologies

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Anomalous dispersion of X-rays by a single crystal[7]Differential absorption of circularly polarized IR light in solution[7]Differential absorption of circularly polarized UV-Vis light in solutionFormation of diastereomers with distinct NMR spectra[]
Sample Requirement High-quality single crystal (0.1-0.5 mm)[7]2-15 mg, recoverable; can be liquid, oil, or solution[7]Microgram to milligram quantities; requires a chromophoreMilligram quantities
Success Rate High, if a suitable crystal is obtained[7]High for molecules amenable to computational analysisDependent on the presence of a suitable chromophoreGenerally high
Analysis Time Days to weeks (crystallization dependent)[7]Hours to a day (including computation)HoursHours
Key Advantage Unambiguous, direct structural determinationNo crystallization required; rich spectral dataHigh sensitivity for chromophoric moleculesWidely available instrumentation
Key Limitation Crystallization can be a major bottleneck[4]Requires access to a VCD spectrometer and computational resourcesMay require derivatization for non-chromophoric moleculesRequires synthesis of diastereomers

Logical Workflow for Stereochemical Assignment

The following diagram illustrates a logical workflow for determining the absolute configuration of 8-Methyl-2-azaspiro[4.5]decane, starting with the most definitive method and progressing to alternative approaches.

G cluster_0 Start: Enantiomerically Pure Sample cluster_1 Primary Method cluster_2 Alternative Methods (Solution-Phase) Start Enantiomerically Pure 8-Methyl-2-azaspiro[4.5]decane XRay Attempt Crystallization for X-ray Analysis Start->XRay XRay_Success Successful Crystallization XRay->XRay_Success Yes XRay_Fail Crystallization Fails XRay->XRay_Fail No Abs_Config Absolute Configuration Determined XRay_Success->Abs_Config VCD VCD Spectroscopy (Experiment + Calculation) XRay_Fail->VCD NMR NMR with Chiral Derivatizing Agent (e.g., MTPA) XRay_Fail->NMR VCD->Abs_Config Compare Spectra NMR->Abs_Config Analyze Δδ values

Caption: Decision workflow for absolute configuration determination.

Conclusion

The determination of the absolute configuration of 8-Methyl-2-azaspiro[4.5]decane is a critical task that can be approached using several powerful analytical techniques. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its reliance on high-quality crystals presents a significant practical hurdle.[4][7] In such cases, solution-based chiroptical methods, particularly VCD, provide a robust and reliable alternative.[1] VCD, through the synergy of experimental spectroscopy and theoretical calculations, allows for the confident assignment of absolute stereochemistry without the need for crystallization.[11] NMR-based methods using chiral auxiliaries also offer a widely accessible and effective means of stereochemical elucidation. The choice of method will ultimately depend on the physical properties of the sample, available instrumentation, and the specific requirements of the research program.

References

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 50(4), 15875-15878. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Rzepa, H. S. (2009). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 21(S1), E1-E2. Retrieved from [Link]

  • Nafie, L. A. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 47(19), 3849-3851. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Retrieved from [Link]

  • MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

  • Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]

  • ORCA 5.0 tutorials - FACCTs. (n.d.). Electronic Circular Dichroism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Circular dichroism calculation for natural products. Retrieved from [Link]

  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • SciSpace. (n.d.). Features of electronic circular dichroism and tips for its use in determining absolute configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). Some new protocols for the assignment of absolute configuration by NMR spectroscopy using chiral solvating agents and CDAs. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]

  • American Chemical Society. (2023, August 18). Absolute configuration determination of small molecules with X-ray and electron diffraction. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • PubMed. (2013). Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. Chirality, 25(7), 422-426. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3503-3515. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]

  • MDPI. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo efficacy of various 8-Methyl-2-azaspiro[4.5]decane derivatives, focusing on their therapeutic potential in neurodegenerative and inflammatory diseases. We will delve into the experimental data supporting their efficacy, compare their performance with standard-of-care alternatives, and provide detailed protocols for the key in vivo assays discussed.

Introduction: The Versatile Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. This guide will focus on derivatives of the 8-Methyl-2-azaspiro[4.5]decane core, exploring how modifications to this scaffold influence in vivo efficacy in distinct therapeutic areas. We will specifically examine its potential in treating cognitive deficits associated with neurodegenerative diseases and in mitigating the pathology of inflammatory bowel disease.

Comparative In Vivo Efficacy in a Model of Alzheimer's Disease: The Passive Avoidance Test

A significant application of 8-Methyl-2-azaspiro[4.5]decane derivatives has been explored in the context of cognitive enhancement, particularly relevant for Alzheimer's disease. The scopolamine-induced passive avoidance test in rats is a well-established model for evaluating the potential of compounds to reverse memory deficits. Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient amnesic state, mimicking some of the cholinergic deficits observed in Alzheimer's disease.[1]

Featured Derivative: 2,8-Dimethyl-1-oxa-8-azaspiro[3][4]decan-3-one (Compound 17)

This derivative has been investigated as a potent M1 muscarinic agonist. The M1 receptor is a key G protein-coupled receptor in the central nervous system, and its activation is known to enhance cognitive processes.[2][3]

Experimental Design and Comparative Data

The efficacy of Compound 17 was assessed by its ability to ameliorate scopolamine-induced impairment in a rat passive avoidance task. In this test, rats learn to avoid an environment where they have previously received a mild foot shock.[4][5] A longer latency to enter the "shock" compartment indicates better memory retention.

CompoundDoseAnimal ModelKey Efficacy EndpointResultStandard of Care Comparison
Compound 17 Not specifiedRatAmelioration of scopolamine-induced impairment in passive avoidance taskPotent antiamnesic activityDonepezil (3 mg/kg) significantly prevents scopolamine-induced memory impairment.[6][7]
Donepezil 3-5 mg/kgRatReversal of scopolamine-induced deficitsSignificant improvement in cognitive performance[6][7][8][9]-

Interpretation: While specific dosage and quantitative data for Compound 17's antiamnesic effects are not detailed in the available literature, it is described as having "potent" activity. For a direct comparison, Donepezil, a standard-of-care acetylcholinesterase inhibitor, demonstrates robust efficacy in similar models. The mechanism of Compound 17, as a direct M1 agonist, differs from Donepezil, which increases the synaptic availability of acetylcholine. This suggests that 8-Methyl-2-azaspiro[4.5]decane derivatives could offer an alternative therapeutic strategy for cognitive decline.

Signaling Pathway: M1 Muscarinic Receptor Activation

Upon binding of an agonist like Compound 17, the M1 muscarinic receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are crucial for neuronal excitability and synaptic plasticity, the cellular underpinnings of learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) M1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation & Synaptic Plasticity Ca->Response PKC->Response Agonist Compound 17 (Agonist) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Detailed Protocol: Scopolamine-Induced Passive Avoidance Test in Rats
  • Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.

  • Training (Day 1):

    • Place a rat in the light compartment, facing away from the door.

    • After a 30-second habituation period, open the guillotine door.

    • Record the latency for the rat to enter the dark compartment with all four paws.

    • Once the rat enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the rat from the apparatus 15-30 seconds after the shock and return it to its home cage.

  • Treatment:

    • Administer the test compound (e.g., a 2,8-Dimethyl-1-oxa-8-azaspiro[10][11]decan-3-one derivative) or vehicle at a predetermined time before the retention test.

    • Administer scopolamine (0.5-1 mg/kg, intraperitoneally) 30 minutes before the retention test to induce amnesia.

  • Retention Test (Day 2, typically 24 hours after training):

    • Place the rat in the light compartment.

    • After a 30-second habituation, open the guillotine door.

    • Record the step-through latency (the time it takes for the rat to enter the dark compartment). A longer latency is indicative of better memory retention. The maximum latency is typically set to 300 or 600 seconds.

Comparative In Vivo Efficacy in a Model of Inflammatory Bowel Disease: DSS-Induced Colitis

The versatility of the azaspiro[4.5]decane scaffold is further demonstrated by its application in inflammatory diseases. Derivatives have been developed as potent inhibitors of the TYK2/JAK1 signaling pathway, which is implicated in the pathogenesis of inflammatory bowel disease (IBD).[12][13][14][15]

Featured Derivative: 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48)

This compound has been identified as a selective dual inhibitor of TYK2 and JAK1 kinases.[16]

Experimental Design and Comparative Data

The in vivo anti-inflammatory efficacy of Compound 48 was evaluated in a dextran sodium sulfate (DSS)-induced acute colitis model in mice. DSS administration in drinking water induces epithelial damage and inflammation in the colon, mimicking key features of ulcerative colitis.[16][17][18][19][20]

CompoundDoseAnimal ModelKey Efficacy EndpointResultStandard of Care Comparison
Compound 48 Not specifiedMouse (DSS-induced colitis)Anti-inflammatory efficacyMore potent than tofacitinibMesalazine (50-400 mg/kg) is a first-line treatment for mild to moderate ulcerative colitis.[21][22][23]
Tofacitinib Not specifiedMouse (DSS-induced colitis)Anti-inflammatory efficacyPotent anti-inflammatory effects-
Mesalazine 50-400 mg/kgMouse (DSS-induced colitis)Reduction in colitis severitySignificant amelioration of colitis-

Interpretation: Compound 48, a 2,8-diazaspiro[4.5]decan-1-one derivative, demonstrated superior anti-inflammatory efficacy compared to tofacitinib in the DSS-induced colitis model.[16] Tofacitinib is a pan-JAK inhibitor, while Compound 48 exhibits selectivity for TYK2/JAK1. This suggests that targeted inhibition of these specific kinases may offer a more favorable efficacy and safety profile. Mesalazine, a standard-of-care 5-aminosalicylic acid (5-ASA) compound, is effective in treating colitis, but its mechanism of action is less specific than that of JAK inhibitors.[22]

Signaling Pathway: TYK2/JAK1 Inhibition in Inflammation

TYK2 and JAK1 are key components of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[13][14][15] Pro-inflammatory cytokines, such as IL-6, IL-12, and IL-23, bind to their receptors on immune cells, leading to the activation of receptor-associated JAKs, including TYK2 and JAK1.[24] These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to induce the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2 and JAK1, 2,8-diazaspiro[4.5]decan-1-one derivatives can block this signaling cascade and suppress the inflammatory response.

TYK2_JAK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Transcription Gene Transcription STAT_dimer->Transcription Translocates to Nucleus Inhibitor Compound 48 (Inhibitor) Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 Signaling Pathway in Inflammation.

Detailed Protocol: DSS-Induced Colitis in Mice
  • Animals: Use mice that are susceptible to DSS-induced colitis, such as C57BL/6.

  • DSS Administration:

    • Prepare a 2-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water. The concentration and duration of administration will determine the severity of colitis (acute vs. chronic).[16][17]

    • Provide the DSS solution as the sole source of drinking water for 5-7 days for an acute model.[16][17]

  • Treatment:

    • Administer the test compound (e.g., a 2,8-diazaspiro[4.5]decan-1-one derivative), vehicle, or a positive control (e.g., mesalazine) daily via oral gavage or another appropriate route. Treatment can begin before, during, or after DSS administration, depending on the study's objective (prophylactic vs. therapeutic).

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hemoccult).

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure the colon length (colitis leads to colon shortening).

    • Collect tissue samples for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Homogenize colon tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Conclusion

The 8-Methyl-2-azaspiro[4.5]decane scaffold represents a highly versatile platform for the development of novel therapeutics. As demonstrated, derivatives of this core structure have shown significant in vivo efficacy in preclinical models of both neurodegenerative and inflammatory diseases. Their ability to be tailored for high-affinity interactions with diverse biological targets, such as M1 muscarinic receptors and TYK2/JAK1 kinases, underscores their potential to address unmet medical needs. Further structure-activity relationship studies and preclinical development are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis . Bio-protocol. Available from: [Link]

  • Passive Avoidance . ResearchGate. Available from: [Link]

  • Muscarinic acetylcholine receptor M1 . Wikipedia. Available from: [Link]

  • Effects of donepezil on scopolamine-induced learning and memory... . ResearchGate. Available from: [Link]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice . National Center for Biotechnology Information. Available from: [Link]

  • The Effect of Mesalazine on Male Mice Model with Ulcerative Colitis . SciBase Journals. Available from: [Link]

  • Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise . National Center for Biotechnology Information. Available from: [Link]

  • The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats . Basic and Clinical Neuroscience. Available from: [Link]

  • Ameliorative effect of carveol on scopolamine-induced memory impairment in rats . National Center for Biotechnology Information. Available from: [Link]

  • Integrating Immunologic Signaling Networks: The JAK/STAT Pathway in Colitis and Colitis-Associated Cancer . MDPI. Available from: [Link]

  • Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor . National Center for Biotechnology Information. Available from: [Link]

  • Physiology, Muscarinic Receptor . National Center for Biotechnology Information. Available from: [Link]

  • An Evaluation of the Mechanism of Scopolamine-Induced Impairment in Two Passive Avoidance Protocols . PubMed. Available from: [Link]

  • Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping . PubMed. Available from: [Link]

  • Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis . National Center for Biotechnology Information. Available from: [Link]

  • Colitis Model Guidebook . MP Biomedicals. Available from: [Link]

  • Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions . American Physiological Society Journals. Available from: [Link]

  • Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis . Frontiers in Pharmacology. Available from: [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents . Biomolecules & Therapeutics. Available from: [Link]

  • Passive Avoidance Test Procedure . Scribd. Available from: [Link]

  • Rodent behavioural test - Cognition - Passive avoidance (PA) . NEUROFIT. Available from: [Link]

  • Targeting the JAK-STAT pathway for IBD treatment . ResearchGate. Available from: [Link]

  • Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats . National Center for Biotechnology Information. Available from: [Link]

  • CHRM1 - Muscarinic acetylcholine receptor M1 - Homo sapiens (Human) . UniProt. Available from: [Link]

  • Investigating Intestinal Inflammation in DSS-induced Model of IBD . Journal of Visualized Experiments. Available from: [Link]

  • Rationale for JAK Inhibitors in IBD: The JAK-Stat Pathway in Inflammatory Bowel Disease . Annenberg Center for Health Sciences. Available from: [Link]

  • Muscarinic cholinergic receptors . YouTube. Available from: [Link]

Sources

A-Z Guide to Cross-Reactivity Profiling of 8-Methyl-2-azaspiro[4.5]decane: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In early-stage drug discovery, the characterization of a lead compound's selectivity is as crucial as the determination of its on-target potency. Unforeseen off-target interactions are a primary cause of clinical trial failures and adverse drug reactions. This guide provides a comprehensive framework for the cross-reactivity profiling of 8-Methyl-2-azaspiro[4.5]decane, a novel chemical entity. Due to the limited publicly available data on this specific molecule, we present a robust, illustrative strategy grounded in established pharmacological principles and industry-standard practices. We will detail the rationale for target selection, provide step-by-step experimental protocols for key assays, present comparative data against hypothetical alternatives, and discuss the interpretation of a selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating system for assessing the selectivity of novel chemical matter.

Introduction: The Imperative of Selectivity

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of bioactive molecules.[1] Derivatives have been investigated for a multitude of therapeutic applications, from inhibitors of RIPK1 kinase in inflammatory diseases to potential antitumor agents and σ1 receptor ligands for tumor imaging.[2][3] Our focus, 8-Methyl-2-azaspiro[4.5]decane, represents a hypothetical lead compound emerging from a discovery program.

While optimizing its affinity for the primary therapeutic target is paramount, understanding its interactions with a wide array of other biological macromolecules is a critical, parallel objective. Selectivity profiling is not merely a checkbox exercise; it is a foundational component of risk assessment.[4][5] A "promiscuous" compound that interacts with multiple targets can lead to toxicity, while a highly selective compound offers a clearer path to a safe and effective medicine.[6][7] The goal is to maximize favorable interactions with the intended target while minimizing interactions with off-target molecules.[6]

This guide will compare the hypothetical profile of 8-Methyl-2-azaspiro[4.5]decane with two benchmark compounds:

  • Comparator A (Non-Selective Control): A known compound with broad off-target activity.

  • Comparator B (Selective Control): A well-characterized compound known for its high selectivity.

Designing the Profiling Strategy: A Multi-Tiered Approach

A robust profiling strategy begins with a broad screen to identify potential liabilities, followed by more focused studies to confirm and quantify these interactions. This tiered approach ensures efficient use of resources while maximizing data quality.

Rationale for Target Panel Selection

The selection of an appropriate off-target panel is critical. Lacking specific data for our lead compound, we base our panel on several factors:

  • Structural Analogs: The 2-azaspiro[4.5]decane core is present in compounds targeting G-Protein Coupled Receptors (GPCRs), ion channels, and certain kinases.[1][2] Therefore, a broad panel covering these target families is essential.

  • Common Liability Targets: Regulatory agencies often scrutinize interactions with a known set of proteins associated with adverse events. These include the hERG potassium channel (cardiotoxicity), various cytochrome P450 enzymes (drug-drug interactions), and key GPCRs like the 5-HT2B receptor (cardiac valvulopathy).

  • Industry-Standard Panels: We will model our hypothetical screen on established commercial panels, such as those offered by Eurofins Discovery or Charles River Laboratories, which provide broad coverage of the pharmacologically relevant target space.[8][9]

Our selected panel will comprise approximately 50 targets, including GPCRs, kinases, ion channels, transporters, and nuclear hormone receptors.

Experimental Workflow

The workflow is designed to move from broad, high-throughput screening to detailed pharmacological characterization.

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies

To ensure trustworthiness, protocols must be robust and include appropriate controls. Here, we detail a standard protocol for a primary binding assay.

Protocol: Competitive Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target due to their robustness and sensitivity.[10] This protocol is adapted for a 96-well plate format.[11]

Objective: To determine the ability of a test compound to displace a specific radioligand from its receptor, expressed as a percentage of inhibition.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target of interest.[12]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Test Compound: 8-Methyl-2-azaspiro[4.5]decane, dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[11]

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Preparation: Thaw the membrane preparation on ice and resuspend in fresh, cold assay buffer to the desired protein concentration (e.g., 10-50 µg protein per well).[11]

  • Plate Setup: In a 96-well assay plate, add the following in triplicate:

    • Total Binding Wells: 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: 50 µL of the non-specific binding control ligand.

    • Test Compound Wells: 50 µL of 8-Methyl-2-azaspiro[4.5]decane at the final desired concentration (e.g., 10 µM).

  • Add Radioligand: Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.[10]

  • Add Membranes: Add 150 µL of the membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.[11]

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[10][11]

  • Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the trapped radioactivity using a microplate scintillation counter.[11]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Calculate Percent Inhibition for the test compound: % Inhibition = (1 - (Binding in presence of Test Compound - NSB) / (Specific Binding)) * 100

  • A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.

Comparative Data Analysis (Illustrative Data)

The following tables present hypothetical data for our lead compound and comparators, illustrating how results are structured for clear interpretation.

Table 1: Primary Screen at 10 µM - % Inhibition
Target ClassTarget8-Methyl-2-azaspiro[4.5]decaneComparator A (Non-Selective)Comparator B (Selective)
GPCRs Adrenergic α1A8%95%2%
Dopamine D215%88%5%
Serotonin 5-HT2A65%92%3%
Muscarinic M178%45%6%
Histamine H19%98%1%
Kinases ABL15%68%4%
ROCK112%55%2%
RIPK14%15%3%
Ion Channels hERG (KCNH2)58%85%7%
CaV1.211%72%4%
Transporters SERT61%89%8%

Data is hypothetical and for illustrative purposes only.

From this primary screen, 8-Methyl-2-azaspiro[4.5]decane shows potential off-target activity (>50% inhibition) at the Serotonin 5-HT2A and Muscarinic M1 receptors, the hERG channel , and the Serotonin Transporter (SERT) . These "hits" must be confirmed and quantified.

Table 2: Dose-Response Analysis of Hits - Kᵢ (nM)
Target8-Methyl-2-azaspiro[4.5]decaneComparator A (Non-Selective)Comparator B (Selective)
Primary Target 15 820
Serotonin 5-HT2A85025>10,000
Muscarinic M16701,200>10,000
hERG (KCNH2)2,500150>10,000
SERT1,10040>10,000

Data is hypothetical and for illustrative purposes only.

Interpretation and Next Steps

The dose-response data allows us to calculate a selectivity window : the ratio of off-target affinity (Kᵢ) to on-target affinity (Kᵢ). A larger window (typically >100-fold) is desirable.

Caption: Calculating the selectivity window for identified hits.

Analysis of 8-Methyl-2-azaspiro[4.5]decane Profile:

  • Muscarinic M1 & Serotonin 5-HT2A: The selectivity windows are ~45-fold and ~57-fold, respectively. This is a potential concern and warrants further investigation. Antagonism at M1 receptors can cause side effects like dry mouth and blurred vision, while 5-HT2A antagonism is associated with sedation and weight gain.

  • hERG: The ~167-fold selectivity is more favorable. A >100-fold window against hERG is a common benchmark in early safety pharmacology.

  • SERT: The ~73-fold selectivity could be problematic depending on the therapeutic indication.

Next Steps: Functional Validation A binding event does not always translate to a functional effect.[13] The next critical step is to perform functional assays for the confirmed hits. For example:

  • For GPCRs (M1, 5-HT2A): A calcium flux or cAMP assay can determine if the compound acts as an agonist, antagonist, or inverse agonist.[13][14][15]

  • For hERG: A whole-cell patch-clamp electrophysiology study is the gold standard for assessing functional channel block.

If these functional assays confirm activity, the medicinal chemistry team can use this structure-activity relationship (SAR) data to rationally design new analogs with improved selectivity, for instance, by modifying parts of the molecule that contribute to off-target binding while preserving on-target potency.[16]

Conclusion

This guide outlines a systematic and rigorous approach to the cross-reactivity profiling of a novel compound, 8-Methyl-2-azaspiro[4.5]decane. By employing a tiered strategy of broad screening followed by confirmatory dose-response and functional assays, researchers can build a comprehensive selectivity profile. Comparing this profile against non-selective and selective benchmarks provides crucial context for decision-making. This self-validating system of layered, orthogonal assays is fundamental to identifying compounds with the highest probability of success in clinical development, ultimately de-risking the drug discovery process and contributing to the creation of safer medicines.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. In Receptor-Ligand Interactions (pp. 57-113). Humana Press.
  • Baron, R., & McCammon, J. A. (2013). Finding a better path to drug selectivity. Protein Science, 22(7), 883-891. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Retrieved from [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Bohn, L. M., & Slocum, S. T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1636, 117-133. Retrieved from [Link]

  • RCSB PDB. (2012). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • Balius, T. E., & Rizzo, R. C. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(17), 7411-7448. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Hideshima, T., et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470-4476. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Retrieved from [Link]

  • Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Azaspirane... inhibits human multiple myeloma cell growth.... Retrieved from [Link]

  • Li, W., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Homepage. Retrieved from [Link]

  • Giorgio, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Profiling & Screening Assays. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 8-methyl-2-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, offering distinct advantages in receptor binding and pharmacokinetic properties. This guide provides a comparative analysis of two plausible synthetic routes to this important molecule, designed for researchers, scientists, and professionals in drug development. The discussed routes are based on established and reliable chemical transformations, providing a framework for the efficient synthesis of this target.

This guide will delve into two primary synthetic strategies: a Reductive Amination Cascade and a Modified Strecker Synthesis Pathway . Each route will be evaluated based on its efficiency, scalability, and the accessibility of starting materials. Detailed experimental protocols and comparative data are provided to aid in the selection of the most suitable method for your research objectives.

Route 1: The Reductive Amination Cascade

This approach leverages a reductive amination reaction between 4-methylcyclohexanone and aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to form the spirocyclic core.

Scientific Rationale

The cornerstone of this route is the initial formation of a secondary amine through the reaction of a ketone with a primary amine in the presence of a reducing agent. Aminoacetaldehyde dimethyl acetal is an ideal choice for the amine component as the acetal group is stable under the reductive amination conditions and can be readily hydrolyzed in a subsequent step to reveal an aldehyde, which then undergoes intramolecular cyclization to form the desired spirocycle.

Experimental Protocol

Step 1: Reductive Amination

  • To a solution of 4-methylcyclohexanone (1.0 eq) in methanol, add aminoacetaldehyde dimethyl acetal (1.2 eq) and sodium cyanoborohydride (1.5 eq).

  • Adjust the pH of the reaction mixture to 6-7 using acetic acid.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the addition of aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2,2-dimethoxyethyl)-4-methylcyclohexanamine.

Step 2: Intramolecular Cyclization and Reduction

  • Dissolve the product from Step 1 in a mixture of tetrahydrofuran and 1M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4 hours to facilitate both acetal hydrolysis and intramolecular cyclization via an iminium ion intermediate.

  • Cool the reaction to room temperature and add sodium borohydride (2.0 eq) portion-wise.

  • Stir for an additional 12 hours at room temperature.

  • Basify the reaction mixture with 2M aqueous sodium hydroxide and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 8-methyl-2-azaspiro[4.5]decane.

Visualizing the Pathway

Reductive_Amination_Cascade cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization & Reduction 4-methylcyclohexanone 4-methylcyclohexanone Intermediate_Amine N-(2,2-dimethoxyethyl)-4- methylcyclohexanamine 4-methylcyclohexanone->Intermediate_Amine NaBH3CN, MeOH aminoacetaldehyde_dimethyl_acetal aminoacetaldehyde_dimethyl_acetal aminoacetaldehyde_dimethyl_acetal->Intermediate_Amine Spirocycle_Precursor Iminium Ion Intermediate Intermediate_Amine->Spirocycle_Precursor HCl, H2O, THF, Reflux Final_Product 8-Methyl-2-azaspiro[4.5]decane Spirocycle_Precursor->Final_Product NaBH4

Caption: Reductive Amination Cascade for 8-Methyl-2-azaspiro[4.5]decane.

Route 2: Modified Strecker Synthesis Pathway

This pathway commences with a Strecker reaction to generate an α-aminonitrile, which is then elaborated to the target spirocycle through alkylation and reductive cyclization.

Scientific Rationale

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives.[1][2][3][4] In this modified approach, the initial α-aminonitrile formed from 4-methylcyclohexanone serves as a versatile intermediate. Alkylation of the amine followed by reductive cyclization of the nitrile provides a convergent route to the desired spirocyclic amine.

Experimental Protocol

Step 1: Strecker Synthesis

  • To a solution of 4-methylcyclohexanone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-amino-4-methylcyclohexanecarbonitrile.

Step 2: N-Alkylation

  • Dissolve the aminonitrile from Step 1 in acetonitrile, and add 1-bromo-2-chloroethane (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-((2-chloroethyl)amino)-4-methylcyclohexanecarbonitrile.

Step 3: Reductive Cyclization

  • Dissolve the product from Step 2 in anhydrous tetrahydrofuran and add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

  • Warm the reaction to room temperature and then heat to reflux for 8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to yield 8-methyl-2-azaspiro[4.5]decane.

Visualizing the Pathway

Modified_Strecker_Synthesis cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reductive Cyclization 4-methylcyclohexanone_S 4-methylcyclohexanone Aminonitrile 1-Amino-4-methyl- cyclohexanecarbonitrile 4-methylcyclohexanone_S->Aminonitrile NH4Cl, NaCN, MeOH Alkylated_Intermediate 1-((2-Chloroethyl)amino)-4- methylcyclohexanecarbonitrile Aminonitrile->Alkylated_Intermediate BrCH2CH2Cl, K2CO3, ACN Final_Product_S 8-Methyl-2-azaspiro[4.5]decane Alkylated_Intermediate->Final_Product_S LiAlH4, THF

Caption: Modified Strecker Synthesis for 8-Methyl-2-azaspiro[4.5]decane.

Performance Comparison

ParameterRoute 1: Reductive Amination CascadeRoute 2: Modified Strecker Synthesis
Number of Steps 23
Overall Yield ModerateModerate to Low
Starting Materials 4-methylcyclohexanone, aminoacetaldehyde dimethyl acetal4-methylcyclohexanone, ammonium chloride, sodium cyanide, 1-bromo-2-chloroethane
Reagents & Hazards Sodium cyanoborohydride (toxic), sodium borohydrideSodium cyanide (highly toxic), lithium aluminum hydride (pyrophoric)
Scalability GoodModerate, due to handling of toxic and pyrophoric reagents
Stereocontrol Achiral synthesisAchiral synthesis

Expert Analysis and Recommendations

Both synthetic routes offer viable pathways to 8-methyl-2-azaspiro[4.5]decane. The choice between them will largely depend on the specific requirements of the research setting.

The Reductive Amination Cascade (Route 1) is arguably the more elegant approach, with fewer synthetic steps. This route is likely to be more amenable to scale-up due to the avoidance of highly toxic cyanide salts and pyrophoric lithium aluminum hydride. The use of sodium cyanoborohydride and sodium borohydride, while requiring careful handling, is generally more manageable in a standard laboratory setting. The primary challenge in this route lies in achieving efficient intramolecular cyclization.

The Modified Strecker Synthesis Pathway (Route 2) provides a more classical and stepwise approach. While it involves an additional step, each transformation is well-established. The major drawback of this route is the use of sodium cyanide, which is highly toxic and requires stringent safety protocols. Furthermore, the use of lithium aluminum hydride for the final reduction also necessitates careful handling due to its reactivity with moisture. This route may be preferred for smaller-scale syntheses where the handling of hazardous materials is routine.

For researchers prioritizing safety and scalability, the Reductive Amination Cascade is the recommended route . For those with extensive experience in handling hazardous reagents and who may wish to generate a library of analogs by varying the alkylating agent in step 2, the Modified Strecker Synthesis Pathway offers greater flexibility .

References

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Organic Letters, 23(15), 5886-5891.
  • Shi, Y., Wang, Q., & Gao, S. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic & Biomolecular Chemistry, 16(7), 1049-1066.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions. Chemical Reviews, 103(8), 2795-2828.
  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Afanasyev, O. I., et al. (2019). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 88(1), 1-38.
  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • ResearchGate. (2018). Direct reductive amination of cyclohexanone. [Link]

  • Podyacheva, E., et al. (2022). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • PubMed Central. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of AZD-4510

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the novel compound 8-Methyl-2-azaspiro[4.5]decane against a panel of well-characterized kinase inhibitors.

Notice: The compound "8-Methyl-2-azaspiro[4.5]decane" does not have publicly available data regarding its activity as a kinase inhibitor. Therefore, this document serves as a detailed, practical template for how such a benchmarking study would be designed and executed. For the purpose of this guide, we will refer to our investigational compound as AZD-4510 (8-Methyl-2-azaspiro[4.5]decane) . The experimental data presented is illustrative and intended to demonstrate the application of the methodologies described.

Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the journey from a novel chemical entity to a viable drug candidate is contingent on rigorous, multi-faceted evaluation. Benchmarking a new investigational compound against established inhibitors is a non-negotiable step in this process. It provides essential context regarding potency, selectivity, and cellular efficacy, which are pivotal for making informed decisions about lead optimization and further development.

This guide details a systematic approach to benchmark our novel azaspiro[4.5]decane derivative, AZD-4510 , against a carefully selected panel of known kinase inhibitors. The objective is to build a comprehensive performance profile for AZD-4510, elucidating its potential as a therapeutic agent.

Our benchmark panel includes:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective ATP-competitive kinase inhibitor. It serves as a crucial positive control for assay validity and a baseline for pan-kinase activity.[1][2]

  • Dasatinib: A clinically approved multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[3][4]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, and c-KIT, impacting tumor angiogenesis and proliferation.[5][6]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a more targeted therapeutic strategy.[7][8]

Through a series of biochemical and cell-based assays, we will compare the inhibitory profile of AZD-4510 to these standards, providing a clear, data-driven assessment of its preclinical potential.

Phase 1: Biochemical Potency and Selectivity Profiling

The first step in characterizing any new inhibitor is to determine its direct effect on purified enzymes. This biochemical approach isolates the drug-target interaction from cellular complexities like membrane permeability and off-target effects, providing a clean measure of potency (IC50).

Causality of Experimental Design: We employ the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[9] This format is highly sensitive, scalable for profiling across many kinases, and measures kinase activity by detecting product formation, making it a robust alternative to traditional radioactive methods. Assays are run at a fixed ATP concentration near the Michaelis constant (Km) for each kinase, which provides a standardized condition for comparing the potency of ATP-competitive inhibitors.

  • Reagent Preparation: Prepare serial dilutions of AZD-4510 and benchmark inhibitors (Staurosporine, Dasatinib, Sunitinib, Gefitinib) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of a 2X kinase/substrate solution in kinase reaction buffer to each well to initiate the reaction. The specific kinases for this benchmark panel include ABL1, SRC, VEGFR2, EGFR, and PKCα .

  • Incubation: Incubate the plate at room temperature for 60 minutes. The reaction progress should be within the linear range (typically <10% ATP consumption).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundABL1 (IC50, nM)SRC (IC50, nM)VEGFR2 (IC50, nM)EGFR (IC50, nM)PKCα (IC50, nM)
AZD-4510 45 62 >10,000 >10,000 8,500
Staurosporine8315122
Dasatinib<10.885110>5,000
Sunitinib25018095,000>10,000
Gefitinib>10,000>10,0003,70026>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The illustrative data suggest that AZD-4510 is a potent inhibitor of ABL1 and SRC kinases with significant selectivity over VEGFR2, EGFR, and PKCα. This profile distinguishes it from the broad-spectrum activity of Staurosporine and the distinct profiles of Sunitinib and Gefitinib. Its potency against ABL1 and SRC is comparable to, though slightly less than, Dasatinib.

Phase 2: Cellular Target Engagement & Pathway Inhibition

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the downstream signaling pathway.

Causality of Experimental Design: We utilize Western blotting to measure the phosphorylation status of a direct downstream substrate of our target kinase.[10] This method provides a direct readout of target inhibition within an intact cellular system. A reduction in substrate phosphorylation upon compound treatment indicates successful target engagement and functional pathway modulation. For this study, we will use the K-562 cell line, which is a human CML line known to be driven by the BCR-ABL fusion protein. We will assess the phosphorylation of CrkL (v-crk sarcoma virus CT10 oncogene homolog-like), a well-established substrate of ABL kinase.

  • Cell Culture & Seeding: Culture K-562 cells in appropriate media. Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: Treat cells with increasing concentrations of AZD-4510 and the benchmark inhibitors for a defined period (e.g., 2 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Electroblotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CrkL (p-CrkL) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total CrkL and a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-CrkL to total CrkL for each treatment. Determine the cellular IC50 by plotting the normalized p-CrkL ratio against inhibitor concentration.

CompoundCellular ABL Inhibition (p-CrkL IC50, nM)
AZD-4510 98
Dasatinib5
Staurosporine40
Gefitinib>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical results show that AZD-4510 effectively inhibits ABL kinase activity in a cellular context, albeit with a rightward shift in potency compared to its biochemical IC50. This shift is expected and reflects factors such as cell permeability and intracellular ATP concentrations. Its cellular potency remains significant and warrants further investigation.

Phase 3: Antiproliferative Activity in Cancer Cells

The ultimate goal of a targeted inhibitor is to elicit a desired biological response, which for an anti-cancer agent is typically the inhibition of tumor cell growth. This assay measures the compound's overall effect on cell viability and proliferation.

Causality of Experimental Design: A cell viability assay, such as the Resazurin reduction assay, is used to assess the antiproliferative effects of the compounds.[2] Resazurin is a blue, non-fluorescent dye that is converted to the pink, highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells. This provides a robust and high-throughput method to determine the concentration at which a compound inhibits cell growth by 50% (GI50).

  • Cell Seeding: Seed K-562 cells into a 96-well, clear-bottom black plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Addition: Add serial dilutions of AZD-4510 and benchmark inhibitors to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.

  • Reagent Addition: Add Resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure fluorescence intensity using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine the GI50 value by plotting percent inhibition against the logarithm of compound concentration and fitting to a dose-response curve.

CompoundAntiproliferative Activity (GI50, nM)
AZD-4510 155
Dasatinib8
Staurosporine65
Gefitinib>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The illustrative GI50 data correlate well with the cellular target inhibition data. AZD-4510 demonstrates potent antiproliferative activity in a cancer cell line known to be dependent on ABL kinase signaling. This result strengthens the hypothesis that the observed growth inhibition is a consequence of on-target ABL inhibition.

Visualizations

Benchmarking_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Functional Outcome p1_start Novel Compound (AZD-4510) p1_assay Biochemical Kinase Assay (ADP-Glo) p1_start->p1_assay Test against kinase panel p1_data IC50 Determination (Potency & Selectivity) p1_assay->p1_data p2_assay Cell-Based Assay (Western Blot) p1_data->p2_assay Validate in cells p2_data Cellular IC50 (Target Engagement) p2_assay->p2_data p3_assay Cell Viability Assay (Antiproliferative Effect) p2_data->p3_assay Assess function p3_data GI50 Determination (Functional Effect) p3_assay->p3_data conclusion Go/No-Go Decision p3_data->conclusion Comprehensive Profile

Caption: Overall workflow for benchmarking a novel kinase inhibitor.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

Discussion and Forward Outlook

This guide outlines a foundational strategy for the initial characterization of a novel kinase inhibitor, AZD-4510. Based on our illustrative data, AZD-4510 presents a compelling profile as a potent and selective dual ABL/SRC inhibitor.

  • Comparative Performance: The biochemical data position AZD-4510 as a highly selective compound within our test panel, differentiating it from promiscuous inhibitors like Staurosporine and multi-targeted RTK inhibitors like Sunitinib. Its profile is most analogous to Dasatinib, suggesting potential applications in therapeutic areas where ABL or SRC kinases are key drivers, such as in certain leukemias.[12]

  • Cellular Efficacy: Crucially, the biochemical potency translates into effective on-target activity in a relevant cancer cell model, leading to potent antiproliferative effects. The correlation between target inhibition (p-CrkL) and cell growth inhibition (GI50) provides strong evidence for an on-target mechanism of action.

  • Next Steps: While promising, this is an initial assessment. A logical next step would be to expand the biochemical screening to a broad kinome panel (e.g., >400 kinases) to fully establish its selectivity profile and identify potential off-target liabilities.[13][14] Further cellular studies in a panel of cell lines with varying genetic backgrounds would be necessary to define the responsive patient populations.

References

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 1). Staurosporine. Retrieved January 21, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023, December 16). Sunitinib. Retrieved January 21, 2026, from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Summary for CID 3062316. Retrieved January 21, 2026, from [Link]

  • Cancer Care Ontario. (2020, October). SUNItinib. Retrieved January 21, 2026, from [Link]

  • mediaTUM. (2010, April 19). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/SUTENT) in vitro and in vivo. Retrieved January 21, 2026, from [Link]

  • Drugs.com. (2025, August 4). Gefitinib Monograph for Professionals. Retrieved January 21, 2026, from [Link]

  • Misund, K., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 36-43. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved January 21, 2026, from [Link]

  • Adis International. (2006). Sunitinib: a novel tyrosine kinase inhibitor. Drugs in R&D, 7(5), 323-329. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib [Table]. Retrieved January 21, 2026, from [Link]

  • Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved January 21, 2026, from [Link]

  • Keating, G. M. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(4), 401-411. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved January 21, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved January 21, 2026, from [Link]

  • M. Eto, et al. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(4), 211-213. Retrieved from [Link]

  • Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-43. Retrieved from [Link]

  • Hirai, M., et al. (2005). Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance. Cancer Research, 65(4), 1541-6. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING [White paper]. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2020). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Sensors, 5(7), 2129-2137. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (2020, January 15). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 21, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 8-Methyl-2-azaspiro[4.5]decane Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The 8-methyl-2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional characteristics to molecules that can lead to enhanced biological activity and improved pharmacokinetic properties.[1][2] The precise determination of the three-dimensional arrangement of atoms within these complex spirocyclic systems is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutics.[3] This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 8-methyl-2-azaspiro[4.5]decane complexes.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures.[4] It provides a high-resolution, three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. This level of detail is often unattainable with other analytical methods and is crucial for understanding the subtle conformational features of spirocyclic systems that can govern their biological function.

A Guided Workflow: From Synthesis to Final Structure

The journey from a synthesized 8-methyl-2-azaspiro[4.5]decane complex to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key experimental and computational stages, highlighting the causality behind each choice.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 8-Methyl- 2-azaspiro[4.5]decane Complex Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent System Screening Purification->Solvent_Screening Method_Selection Method Selection (e.g., Slow Evaporation) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffractometer (e.g., Stoe IPDS-2) Crystal_Mounting->Diffractometer Data_Acquisition Data Acquisition (Rotation Method) Diffractometer->Data_Acquisition Data_Reduction Data Reduction (e.g., X-RED32) Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (e.g., SIR97) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL97) Structure_Solution->Structure_Refinement Validation Validation (e.g., PLATON) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final CIF File

Figure 1: A comprehensive workflow for the X-ray crystallographic analysis of 8-Methyl-2-azaspiro[4.5]decane complexes.
Experimental Protocol: A Step-by-Step Guide

1. Synthesis and Purification of the 8-Methyl-2-azaspiro[4.5]decane Complex:

  • Rationale: The synthesis of the target compound is the foundational step. A variety of synthetic routes can be employed to generate spirocyclic compounds.[5][6] For the purpose of this guide, we will consider a generic synthesis of an 8-methyl-2-azaspiro[4.5]decane derivative. A crucial and often underestimated aspect is the rigorous purification of the synthesized compound. A purity of at least 95% is highly recommended to increase the probability of obtaining high-quality crystals.[7]

  • Protocol:

    • Synthesize the 8-methyl-2-azaspiro[4.5]decane complex using an appropriate synthetic methodology.[8][9]

    • The crude product is then purified by column chromatography on silica gel.[10]

    • The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

2. Crystallization:

  • Rationale: The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent system and crystallization technique is critical and often requires empirical screening of various conditions.[7][11]

  • Protocol:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

    • Crystallization Method: Slow evaporation is a commonly used and effective technique. Dissolve the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

3. X-ray Data Collection:

  • Rationale: Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The rotation method is a standard technique for data collection from single crystals.[12]

  • Protocol:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize radiation damage.

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[13]

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[4]

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.[10]

    • Structure Solution: The initial phases of the structure factors are determined using programs like SIR97.[10]

    • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares minimization procedure with programs such as SHELXL97.[10]

    • Validation: The final refined structure is validated to check for geometric and stereochemical consistency using software like PLATON.[10]

A Comparative Perspective: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for the initial characterization, purity assessment, and for providing complementary structural information, especially when suitable crystals cannot be obtained.

Technique_Selection Compound Synthesized 8-Methyl-2-azaspiro[4.5]decane Complex Purity_Check Purity Assessment Compound->Purity_Check Crystallization_Attempt Attempt Crystallization Purity_Check->Crystallization_Attempt Crystals_Obtained Single Crystals Obtained? Crystallization_Attempt->Crystals_Obtained Xray X-ray Crystallography Crystals_Obtained->Xray Yes NMR_MS_IR NMR, Mass Spec, IR Crystals_Obtained->NMR_MS_IR No Final_Structure Definitive 3D Structure Xray->Final_Structure Structural_Hypothesis Structural Hypothesis NMR_MS_IR->Structural_Hypothesis

Figure 2: A decision-making workflow for selecting the appropriate analytical technique for the structural characterization of 8-Methyl-2-azaspiro[4.5]decane complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[14] For 8-methyl-2-azaspiro[4.5]decane complexes, ¹H and ¹³C NMR are essential for confirming the presence of the spirocyclic core and the substituent groups.[15]

  • Strengths:

    • Provides detailed information about the chemical environment of each atom.

    • Can be used to determine the relative stereochemistry of chiral centers.

    • Non-destructive technique.

  • Limitations:

    • Does not provide a direct 3D structure.

    • Can be challenging to interpret for complex molecules with overlapping signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[16]

  • Strengths:

    • High sensitivity, requiring only small amounts of sample.

    • Provides accurate molecular weight determination.

    • Can be coupled with chromatography for the analysis of complex mixtures.

  • Limitations:

    • Does not provide information about the 3D structure.

    • Fragmentation patterns can be complex and difficult to interpret.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15]

  • Strengths:

    • Provides a quick and simple method for identifying functional groups.

    • Can be used to monitor the progress of a chemical reaction.

  • Limitations:

    • Provides limited information about the overall molecular structure.

    • The interpretation of spectra can be complicated by overlapping absorptions.

Comparative Data Summary

The following table provides a comparative overview of the information that can be obtained from each of the discussed techniques for an 8-methyl-2-azaspiro[4.5]decane complex.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
3D Structure Definitive Inferred (NOE, etc.)NoNo
Connectivity YesYesInferred (fragmentation)No
Stereochemistry Absolute RelativeNoNo
Bond Lengths YesNoNoNo
Bond Angles YesNoNoNo
Molecular Weight NoNoYes No
Functional Groups InferredInferredInferredYes
Sample State Solid (crystal)SolutionGas/SolutionSolid/Liquid/Gas

Conclusion

For the unambiguous structural determination of 8-methyl-2-azaspiro[4.5]decane complexes, single-crystal X-ray crystallography is the unparalleled technique. It provides a level of detail that is essential for understanding the intricate three-dimensional features that drive biological activity. However, a comprehensive characterization relies on a synergistic approach, integrating the definitive structural information from X-ray crystallography with the complementary data provided by NMR, mass spectrometry, and IR spectroscopy. This integrated analytical strategy empowers researchers and drug development professionals to confidently advance their understanding and application of this important class of spirocyclic compounds.

References

  • Akkurt, M., et al. (2008). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2273. Available at: [Link]

  • Al-Rawi, A., et al. (2022). Synthesis of 5′-Chlorospiro(benzo[d][5][10]dioxole-2,4′-[8][10][15]thiadiazin). Molbank, 2022(3), M1451. Available at: [Link]

  • Wikipedia. (2023). Spiro compound. Available at: [Link]

  • Wang, M., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6236-6249. Available at: [Link]

  • Artali, R., et al. (2006). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 44(11), 1021-1027. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]

  • Rundberget, T., et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 15(12), 379. Available at: [Link]

  • ResearchGate. (n.d.). Single crystal structure of the spiro compound 2 c. Available at: [Link]

  • Patel, R., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Chemical Papers, 77(9), 5437-5452. Available at: [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • Preprints.org. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. Available at: [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859-868. Available at: [Link]

  • ResearchGate. (2016). Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate. Available at: [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Available at: [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. Available at: [Link]

  • ACS Publications. (2015). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Available at: [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Larina, L. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4492. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Available at: [Link]

  • IUCr Journals. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Available at: [Link]

  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Available at: [Link]

  • MDPI. (2023). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. Available at: [Link]

  • YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. Available at: [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available at: [Link]

  • Wikipedia. (2023). X-ray crystallography. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 8-Methyl-2-azaspiro[4.5]decane is foundational to discovery. This spirocyclic amine is a valuable building block, prized for its ability to introduce three-dimensional complexity into molecular scaffolds, often enhancing metabolic stability and solubility[1]. However, beyond its synthetic utility lies our fundamental responsibility: to handle and dispose of such chemicals with the utmost regard for safety and environmental stewardship. This guide provides a direct, procedural framework for the proper disposal of 8-Methyl-2-azaspiro[4.5]decane, grounded in the principles of laboratory safety and regulatory compliance. The causality behind each step is explained to ensure that these protocols are not just followed, but understood.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for 8-Methyl-2-azaspiro[4.5]decane may not be readily available, we can infer its hazard profile from closely related azaspirodecane structures. These compounds are typically classified as irritants and may be harmful if ingested or inhaled.

The primary hazards associated with this class of compounds stem from the amine functional group, which imparts basicity and reactivity. This can lead to irritation or damage upon contact with skin, eyes, and the respiratory tract[2]. Therefore, all handling and disposal operations must be predicated on a thorough risk assessment that assumes these potential hazards.

Table 1: Representative Hazard Profile for Azaspirodecane Derivatives

Hazard Classification GHS Hazard Statement Precautionary Statement Codes Source(s)
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation P264, P280, P302+P352, P332+P317, P362+P364 [2][3]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation P280, P305+P351+P338, P337+P317 [3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation P261, P271, P304+P340, P319, P403+P233, P405 [2][3]

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |[4][5] |

Section 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling 8-Methyl-2-azaspiro[4.5]decane for any purpose, including disposal preparation, ensuring adequate engineering controls and PPE is non-negotiable.

Engineering Controls:

  • Fume Hood: Always handle the compound inside a certified chemical fume hood. This is critical to prevent inhalation of vapors or aerosols, which can cause respiratory irritation[2][6].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal to protect against splashes[6].

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Wash hands thoroughly after handling[6].

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary[6].

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation develops[5][6].

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6].

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately[4][5].

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Chemical waste is regulated from the moment of generation[7]. 8-Methyl-2-azaspiro[4.5]decane waste must be treated as hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional. The following workflow provides a logical pathway for characterizing and segregating different waste streams containing this compound.

WasteDisposalWorkflow Start Waste Containing 8-Methyl-2-azaspiro[4.5]decane Neat Neat or Concentrated (Expired solid, unused solution) Start->Neat Solid Contaminated Solid Waste (Gloves, weigh paper, wipes) Start->Solid Aqueous Dilute Aqueous Waste (e.g., from extractions) Start->Aqueous Glass Contaminated Glassware (Flasks, vials, pipettes) Start->Glass WasteContainer_Neat Hazardous Waste Container (Solid/Organic Liquid) Neat->WasteContainer_Neat WasteContainer_Solid Hazardous Solid Waste Container (Labeled for debris) Solid->WasteContainer_Solid WasteContainer_Aqueous Hazardous Aqueous Waste Container (Labeled for amines) Aqueous->WasteContainer_Aqueous Decon Decontaminate via Triple Rinse (See Protocol 4.3) Glass->Decon GlassDisposal Dispose in appropriate glass waste box Decon->GlassDisposal After decontamination

Caption: Waste Disposal Decision Workflow for 8-Methyl-2-azaspiro[4.5]decane.

Section 4: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. All hazardous waste must be accumulated in a designated Satellite Accumulation Area within the laboratory[7].

Protocol 4.1: Disposal of Neat or Concentrated Waste

This applies to expired or unused 8-Methyl-2-azaspiro[4.5]decane, as well as concentrated solutions.

  • Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. Ensure the container is made of a compatible material (e.g., polyethylene for liquids, a securely sealed pail for solids) and is in good condition.

  • Transfer: Carefully transfer the waste into the container inside a chemical fume hood. Avoid overfilling; do not exceed 90% capacity.

  • Labeling: Affix a hazardous waste tag to the container. Fill it out completely, listing "8-Methyl-2-azaspiro[4.5]decane" and any other constituents with their estimated concentrations.

  • Storage: Keep the container tightly closed except when adding waste. Store it in your lab's designated Satellite Accumulation Area, away from incompatible materials (e.g., strong oxidizing agents).

  • Pickup: Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department[7].

Protocol 4.2: Disposal of Contaminated Solid Materials

This includes items with trace contamination, such as gloves, weigh paper, and paper towels used for minor cleanups.

  • Segregation: Collect all solid waste contaminated with 8-Methyl-2-azaspiro[4.5]decane in a dedicated, clearly labeled container. A heavy-duty plastic bag within a rigid, labeled box is often used.

  • Labeling: The container must be labeled as "Hazardous Waste" and list the chemical contaminants.

  • Storage and Disposal: Keep the container sealed. When full, manage it through your institution's EHS waste pickup service. Do not dispose of this material in the regular trash.

Protocol 4.3: Decontamination of Reusable Glassware

Proper decontamination prevents cross-contamination and ensures that glassware can be safely washed or disposed of.

  • Initial Rinse: In a fume hood, rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble.

  • Collect Rinsate: The first rinse is considered hazardous. Collect all three rinses in a designated hazardous waste container for halogenated or non-halogenated organic solvent waste, as appropriate.

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water. Consult your institution's specific policies, as some may require all research glassware to be managed as hazardous waste regardless of rinsing.

Section 5: Emergency Spill Procedures

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control and Contain (for small spills): If you are trained and it is safe to do so, control the spill.

    • Ensure you are wearing appropriate PPE.

    • Contain the spill by absorbing liquids with an inert material like vermiculite, dry sand, or a universal binder[5][8]. Do not use combustible materials like paper towels as the primary absorbent for a liquid spill[9].

    • Use non-sparking tools for cleanup[9].

  • Package Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then wash with soap and water. Collect all cleanup materials as hazardous waste[5].

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. For compounds like 8-Methyl-2-azaspiro[4.5]decane, a proactive approach to disposal—rooted in a clear understanding of hazards, strict adherence to protocols, and preparation for emergencies—ensures a safe research environment for ourselves, our colleagues, and the broader community. Always consult your institution's specific Environmental Health and Safety guidelines, as they provide the definitive policies for your location[10][11].

References

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2021). tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate Safety Data Sheet. [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • J.T. Baker. (2008). DECANE Material Safety Data Sheet. [Link]

  • Greb, J. H., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Nature Communications. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • MDPI. (2023). Synthesis of 5′-Chlorospiro(benzo[d][5][8]dioxole-2,4′-[3][4][5]thiadiazin). [Link]

  • PubMed. (2018). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Stericycle. (2024). USP 800 & Hazardous Drug Disposal. [Link]

  • NYS Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals. [Link]

  • Mercury Business Services. (2024). HS Code 2933: Heterocyclic Compounds Regulations. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. [Link]

Sources

A Researcher's Guide to the Safe Handling of 8-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An In-Depth Analysis

Understanding the potential hazards of 8-Methyl-2-azaspiro[4.5]decane is paramount for ensuring a safe laboratory environment. Based on the toxicological and physical data of related chemical structures, we can anticipate the following primary hazards:

  • Skin and Eye Irritation: Many azaspiro compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4][5][6][7] Direct contact with the skin may lead to redness, itching, and dermatitis. Ocular exposure could result in significant damage if not addressed immediately.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][3][4][5][6][7][8][9]

  • Flammability: The decane component of the spirocycle suggests that this compound may be a flammable liquid and vapor.[8][9] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[8][9]

  • Aspiration Hazard: If swallowed, there is a potential for this compound to be an aspiration hazard, meaning it can enter the lungs and cause damage.[8][9]

  • Harmful if Swallowed: Oral ingestion may be harmful and could lead to gastrointestinal irritation.[1][3][4][5][8][9]

Due to these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 8-Methyl-2-azaspiro[4.5]decane. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile or Neoprene glovesLaboratory coatRecommended if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile or Neoprene glovesChemical-resistant apron over a laboratory coatUse in a chemical fume hood
Running Reactions Chemical splash goggles or face shieldNitrile or Neoprene glovesChemical-resistant apron over a laboratory coatUse in a chemical fume hood
Handling Spills Face shield and chemical splash gogglesHeavy-duty Nitrile or Neoprene glovesImpervious gown or chemical-resistant suitAir-purifying respirator with organic vapor cartridges

Proper procedure in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Apron: Put on the laboratory coat or other protective garment.

  • Gloves: Select the appropriate gloves and inspect for any defects.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respiratory Protection: If required, perform a seal check before entering the work area.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.

  • Gown/Apron: Remove the protective garment by rolling it inside out.

  • Eye/Face Protection: Remove by handling the earpieces or headband.

  • Respiratory Protection: Remove after leaving the contaminated area.

  • Hand Hygiene: Always wash hands thoroughly after removing all PPE.

Operational and Disposal Plans: A Framework for Safety

All work with 8-Methyl-2-azaspiro[4.5]decane should be conducted in a well-ventilated laboratory. A certified chemical fume hood is essential for any procedure that may generate vapors or aerosols.[3][10]

In the event of a spill, evacuate the area and remove all sources of ignition.[8] For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[5][8][10] For larger spills, wear full protective equipment, including respiratory protection, and contain the spill.

All waste contaminated with 8-Methyl-2-azaspiro[4.5]decane, including used PPE and absorbent materials, must be disposed of as hazardous chemical waste.[5][9][10] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of 8-Methyl-2-azaspiro[4.5]decane from receipt to disposal.

cluster_receipt Chemical Receipt & Storage cluster_handling Experimental Work cluster_disposal Waste Management Receipt Receive Chemical Storage Store in a cool, dry, well-ventilated area away from ignition sources Receipt->Storage Prep Prepare for Experiment Storage->Prep Transport with Secondary Containment PPE Don Appropriate PPE Prep->PPE Hood Work in Chemical Fume Hood PPE->Hood Experiment Conduct Experiment Hood->Experiment Decon Decontaminate Work Area Experiment->Decon Waste Segregate Hazardous Waste Decon->Waste Dispose Dispose of Waste via Certified Vendor Waste->Dispose

Caption: A workflow for the safe handling of 8-Methyl-2-azaspiro[4.5]decane.

First Aid Measures: Immediate Actions
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3][8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][9] Rinse mouth with water and seek immediate medical attention.[1][3]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 8-Methyl-2-azaspiro[4.5]decane, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet for Decane. Thermo Fisher Scientific.
  • Methyl 8-thia-2-azaspiro[4.
  • Personal Protective Equipment.
  • Safety Data Sheet for tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.
  • Safety D
  • 8-(6-Methyl-2-pyridinyl)-8-azaspiro[4.5]decane. PubChem.
  • 8-Azaspiro(4.5)decane. PubChem.
  • 2-azaspiro[4.5]decane, 8-methyl-. ChemicalBook.
  • Safety Data Sheet for tert-Butyl 2,8-diazaspiro[4.
  • tert-Butyl 8-oxo-2-azaspiro[4.
  • Safety Data Sheet for tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.
  • Safety Data Sheet for Tert-butyl 7-hydroxy-2-azaspiro[4.
  • 8-Azaspiro[4.5]decane Formula. ECHEMI.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Safety Data Sheet for 8-Boc-2,8-Diazaspiro[4.5]decane. MedchemExpress.com.
  • 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. BLDpharm.
  • 1,4-Dioxa-8-azaspiro[4.5]decane. Merck Millipore.
  • tert-butyl 2,8-diazaspiro[4.
  • 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one.
  • 8-Methyl-2,8-diazaspiro[4.5]decane. BLDpharm.
  • 8-(tert-butyl) 4-methyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.
  • 8-Oxa-2-azaspiro[4.5]decane. Santa Cruz Biotechnology.
  • 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid. ChemScene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-azaspiro[4.5]decane
Reactant of Route 2
8-Methyl-2-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.